(2-Chloro-3-methoxyphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHZWHNWLNIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications
Abstract
(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. The interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group, along with the reactive benzylic alcohol, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, key applications, and essential safety and handling procedures, designed to equip researchers with the knowledge required for its effective utilization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physical properties. These parameters are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring safe handling.
The structure consists of a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 3, and a hydroxymethyl group at position 1.
Table 1: Core Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChemLite[1] |
| CAS Number | 90389-93-0 | - |
| Molecular Formula | C₈H₉ClO₂ | PubChemLite[1] |
| Molecular Weight | 172.61 g/mol | - |
| Monoisotopic Mass | 172.02911 Da | PubChemLite[1] |
| Predicted XlogP | 1.6 | PubChemLite[1] |
| Physical State | Solid or Liquid (Varies by purity and conditions) | General Chemical Knowledge |
| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | General Chemical Knowledge, ChemicalBook[2] |
Note: Some physical properties like melting and boiling points are not consistently reported in public literature and may vary based on the purity of the sample.
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.
Causality of Experimental Choice:
The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent that readily reduces aldehydes and ketones without affecting more robust functional groups, such as the aromatic ring or the chloro and methoxy substituents. Methanol is an excellent solvent for this reaction as it effectively dissolves the aldehyde substrate and the NaBH₄ reagent, and its protic nature facilitates the quenching of the intermediate borate ester to yield the final alcohol product.[3] The reaction is performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions.
Experimental Protocol: Reduction of 2-Chloro-3-methoxybenzaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment are non-negotiable in chemical synthesis. While specific spectral data for this compound is not publicly cataloged, its structure allows for the confident prediction of characteristic signals in various spectroscopic analyses, based on well-established principles.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display three signals corresponding to the protons on the benzene ring. A singlet integrating to three protons would confirm the methoxy (-OCH₃) group. A singlet (or doublet, depending on coupling to the hydroxyl proton) integrating to two protons would correspond to the benzylic methylene (-CH₂OH) group, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal eight distinct carbon signals: six for the aromatic carbons (two of which are substituted), one for the methoxy carbon, and one for the benzylic methylene carbon.[4] The chemical shifts would be influenced by the attached atoms (Cl, O).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretch of the alcohol group.[4] C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the alcohol and ether would be present around 1000-1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide definitive evidence of its composition.[4] Common fragmentation patterns would include the loss of a hydroxyl radical (·OH) or water (H₂O).[4]
Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups and the unique electronic properties conferred by the aromatic substituents.
Reactivity Profile:
-
Benzylic Alcohol: The primary alcohol is the most reactive site. It can be readily oxidized to 2-chloro-3-methoxybenzaldehyde using mild oxidizing agents (e.g., PCC) or to 2-chloro-3-methoxybenzoic acid with stronger agents (e.g., KMnO₄). It is also susceptible to esterification with carboxylic acids or acid chlorides, and etherification under appropriate conditions.[5]
-
Aromatic Ring: The chloro and methoxy groups direct the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined influence dictates the position of any further substitution on the ring.
Strategic Importance in Drug Development:
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their pharmacological profiles.[6] Their presence in a synthetic building block like this compound is therefore highly valuable.
-
Chloro Group: The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[6][7] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its significance in medicinal chemistry.[8]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence conformation. Its metabolic liability (O-demethylation) can sometimes be exploited for prodrug strategies, or its stability can be fine-tuned by adjacent substituents.[6][7]
This molecule serves as a key starting point for synthesizing a variety of more complex structures, including substituted benzaldehydes, benzoic acids, benzyl ethers, and esters, which are themselves precursors to pharmacologically active heterocyclic and polycyclic compounds.
Role as a Synthetic Intermediate
Caption: Role as a key intermediate for diverse chemical scaffolds.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any chemical reagent. The information below is synthesized from standard safety data sheets for structurally related compounds and general laboratory safety principles.
Hazard Identification:
Based on data for analogous substituted benzyl alcohols, this compound should be handled as a hazardous substance.[9][10]
-
Acute Toxicity: Harmful if swallowed.[10]
-
Irritation: Causes skin irritation and serious eye irritation.[11]
-
Respiratory: May cause respiratory irritation.[11]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[9]
Laboratory Safety Workflow
Caption: Standard safety workflow for handling chemical reagents.
Conclusion
This compound is a synthetically valuable and strategically important molecule. Its well-defined structure, predictable reactivity, and the inherent utility of its chloro and methoxy substituents make it an indispensable tool for medicinal chemists and materials scientists. By understanding its properties, mastering its synthesis, and adhering to rigorous safety standards, researchers can effectively leverage this compound to construct novel and complex molecules, driving innovation in drug discovery and beyond.
References
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- Matrix Fine Chemicals. (n.d.). (2-METHOXYPHENYL)METHANOL | CAS 612-16-8. [Link]
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol
This guide offers a comprehensive technical overview of (2-Chloro-3-methoxyphenyl)methanol, a substituted aromatic alcohol of interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, particularly as a building block in medicinal chemistry.
Chemical Identity and Structure
This compound, also known as 2-chloro-3-methoxybenzyl alcohol, is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a hydroxymethyl group. The specific arrangement of these substituents at positions 2, 3, and 1 respectively, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
While a specific CAS Registry Number for this compound is not consistently found across major chemical databases, it is indexed in resources such as PubChemLite.[1] This suggests it may be a novel or less common research chemical. For procurement and identification, referencing its systematic IUPAC name and other identifiers is crucial.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉ClO₂[1]
-
InChI: InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3[1]
-
InChIKey: JYHHZWHNWLNIMT-UHFFFAOYSA-N[1]
-
SMILES: COC1=CC=CC(=C1Cl)CO[1]
Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems. The data presented below for this compound are derived from computational predictions available on PubChemLite.[1]
| Property | Value | Source |
| Molecular Weight | 172.61 g/mol | [2] |
| Monoisotopic Mass | 172.02911 Da | [1] |
| XlogP (predicted) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
This data provides a foundational understanding for designing reaction conditions and for preliminary assessment in drug discovery screenings.
Synthesis of this compound
The synthesis of this compound can be logically achieved through the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols. The overall synthetic workflow is depicted below.
Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde
This protocol details the reduction of the aldehyde functional group to a primary alcohol.
Materials:
-
2-Chloro-3-methoxybenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. The addition should be controlled to manage the exothermic reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of deionized water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality: The choice of sodium borohydride is based on its mild nature and high chemoselectivity for reducing aldehydes and ketones without affecting other functional groups like the chloro and methoxy substituents. Methanol serves as a protic solvent that is compatible with NaBH₄.
Applications in Research and Drug Development
While specific biological activities or applications for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Substituted benzyl alcohols are versatile building blocks for the synthesis of a wide range of pharmaceutical compounds.
Role of Chloro and Methoxy Groups in Drug Design
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.
-
Chloro Group: The chlorine atom can enhance the binding affinity of a molecule to its target protein through halogen bonding. It also increases lipophilicity, which can improve membrane permeability.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous. It can also influence the conformation of the molecule, which may be critical for biological activity.
The combination of these two groups on a phenyl ring provides a scaffold that can be further elaborated to develop novel therapeutic agents. Substituted benzohydrazide derivatives, for example, have shown a range of biological activities including antimicrobial and antimycobacterial properties.[3]
The presence of the chloro and methoxy groups makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, benzimidazole derivatives, which can be synthesized from precursors like this compound, have shown promise as anti-tubercular agents.[4]
Conclusion
This compound is a valuable, albeit not widely documented, chemical intermediate. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The true potential of this compound lies in its utility as a scaffold in medicinal chemistry, where the interplay of its chloro and methoxy substituents can be exploited to design novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals looking to incorporate this and similar substituted benzyl alcohols into their synthetic and discovery efforts.
References
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- Synthesis and Characterization of Substituted Benzohydrazide Derivatives - Der Pharma Chemica.
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives - MDPI.
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An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications
Introduction
(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that represents a valuable molecular scaffold for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl alcohol core decorated with both an electron-withdrawing chlorine atom and an electron-donating methoxy group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the compound's physicochemical characteristics, a detailed protocol for its laboratory synthesis and purification, robust methods for its analytical characterization, and insights into its potential applications in the field of drug development. The methodologies described herein are designed to be self-validating, ensuring reliability and reproducibility for scientists and researchers.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental physical constants such as melting and boiling points are not widely reported in public literature, the provided data are based on its known chemical structure and established chemical principles.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | - |
| Molecular Weight | 172.61 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar compounds[1] |
Synthesis and Purification
The most direct and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This approach is widely used for preparing substituted benzyl alcohols due to its high efficiency and the commercial availability of the starting materials.[2]
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde
This protocol details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
2-Chloro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde (1 equivalent) in anhydrous methanol. The volume should be sufficient to fully dissolve the aldehyde (e.g., 10 mL of methanol per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously add deionized water to the flask to quench the excess NaBH₄. This will result in hydrogen gas evolution, so it should be performed in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product (as determined by TLC) are combined and concentrated to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[3]
Diagram of the Analytical Workflow
Caption: General workflow for the analytical characterization of the title compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet or doublet for the benzylic (-CH₂OH) protons.
-
A singlet for the hydroxyl (-OH) proton (which may be broad and its position can vary).
-
A set of multiplets in the aromatic region corresponding to the three protons on the benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.61 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.[4]
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.[5]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).
-
Validation: A pure sample should yield a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Development
Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds.[6][7] The specific substitution pattern of this compound makes it a potentially valuable building block.
Diagram of its Role as a Building Block
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(2-Chloro-3-methoxyphenyl)methanol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (2-Chloro-3-methoxyphenyl)methanol
Introduction
In the landscape of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research and development. Substituted aromatic alcohols, such as this compound, serve as versatile intermediates and building blocks. Their precise atomic arrangement dictates their reactivity, biological activity, and physical properties. An error in structural assignment can lead to significant losses in time, resources, and scientific validity.
This technical guide presents a holistic and self-validating workflow for the complete structure elucidation of this compound. We move beyond a mere listing of techniques, instead adopting a problem-solving approach that a researcher would employ when presented with a newly synthesized or procured sample. Each analytical step is chosen for the specific piece of the structural puzzle it solves, with the data from each technique corroborating the others to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a practical, field-proven methodology for molecular characterization.
Compound Identity and Synthetic Context
Before analysis, it is crucial to understand the target molecule and its likely synthetic origin. This context informs our expectations for the analytical data and potential impurities.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₉ClO₂[1]
-
Molecular Weight: 172.61 g/mol
-
Canonical SMILES: COC1=CC=CC(=C1Cl)CO[1]
The most direct and common synthetic route to this alcohol is the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde.[2][3][4] This reaction is typically high-yielding and clean, but the analytical workflow must be capable of detecting any unreacted starting material or side products.
Caption: Synthetic pathway for this compound.
Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[2]
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acid.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.
Part I: Mass Spectrometry – The Molecular Blueprint
Causality: The first analytical question is always: "What is the molecular weight and elemental formula?" Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides this foundational data and offers the first clue to the compound's identity and purity.
For halogenated compounds, MS provides a distinct signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic 3:1 ratio for the molecular ion peak (M⁺) and any fragments containing the chlorine atom.[5]
Expected Data:
| Ion / Fragment | Formula | Predicted m/z | Interpretation |
| [M]⁺ | [C₈H₉³⁵ClO₂]⁺ | 172 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | [C₈H₉³⁷ClO₂]⁺ | 174 | Molecular ion with ³⁷Cl (confirms one Cl atom) |
| [M-H₂O]⁺ | [C₈H₇Cl]⁺ | 154/156 | Loss of water from the alcohol |
| [M-CH₃O]⁺ | [C₇H₆ClO]⁺ | 141/143 | Loss of a methoxy radical |
| [M-CH₂OH]⁺ | [C₇H₆ClO]⁺ | 141/143 | Loss of the hydroxymethyl radical |
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the primary peak to assess purity. Analyze the corresponding mass spectrum, specifically looking for the molecular ion pair at m/z 172/174 and characteristic fragmentation patterns.
Part II: Infrared Spectroscopy – Functional Group Fingerprinting
Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and definitive technique for this purpose. It validates the presence of the hydroxyl (-OH) and methoxy (C-O-C) groups and confirms the aromatic nature of the molecule.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |
| 1100 - 1000 | C-O stretch | Primary Alcohol |
| 800 - 600 | C-Cl stretch | Aryl Halide |
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
-
Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Process the spectrum (baseline correction, if needed) and identify the key absorption bands corresponding to the expected functional groups.
Part III: NMR Spectroscopy – The Definitive Connectivity Map
Causality: While MS and IR confirm the formula and functional groups, they cannot definitively distinguish between constitutional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for mapping the precise connectivity of atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.3 | Doublet of doublets | 1H | Ar-H | Ortho to -CH₂OH, meta to -Cl |
| ~ 7.1 | Triplet | 1H | Ar-H | Flanked by two other Ar-H |
| ~ 6.9 | Doublet of doublets | 1H | Ar-H | Ortho to -OCH₃, meta to -Cl |
| ~ 4.7 | Singlet | 2H | -CH₂ -OH | Methylene protons adjacent to OH and ring |
| ~ 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons |
| ~ 2.0 | Broad Singlet | 1H | -OH | Labile hydroxyl proton; may exchange |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 155 | Quaternary | C -OCH₃ |
| ~ 138 | Quaternary | C -CH₂OH |
| ~ 133 | Quaternary | C -Cl |
| ~ 128 | CH | Aromatic CH |
| ~ 122 | CH | Aromatic CH |
| ~ 115 | CH | Aromatic CH |
| ~ 62 | CH₂ | CH₂ OH |
| ~ 56 | CH₃ | OCH₃ |
Protocol 4: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign each signal to its corresponding nucleus in the molecule.
Caption: A self-validating workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a quintessential example of modern analytical chemistry, requiring a synergistic and logical application of multiple spectroscopic and chromatographic techniques. This guide has outlined a workflow that begins with establishing the molecular formula and purity via GC-MS, proceeds to identify key functional groups with FT-IR, and culminates in the definitive mapping of atomic connectivity through ¹H and ¹³C NMR. Each step provides a piece of the puzzle, and critically, the data from each technique must be consistent with the others. This cross-validation is the hallmark of a trustworthy and robust structural assignment, providing the absolute certainty required for advanced applications in research and development.
References
- ChemSynthesis. (n.d.). (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChemLite. (n.d.). This compound (C8H9ClO2).
- Chemguide. (n.d.). Reduction of Aldehydes and Ketones.
- Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane.
- Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths. The Astrophysical Journal, 969(1), 1.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information.
- Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3, and boron tri-sec-butoxide, B(O-s-Bu)3.
Sources
An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical applications. The strategic placement of the chloro and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role as a pivotal intermediate in medicinal chemistry. Detailed experimental protocols, spectroscopic data interpretation, and a discussion of its utility in the development of therapeutic agents are presented to support researchers in its effective application.
Introduction: The Strategic Importance of Substituted Phenylmethanols
Substituted aromatic alcohols are fundamental precursors in the synthesis of a vast array of organic compounds. The functional group handles—the hydroxyl moiety and the substituents on the aromatic ring—allow for a diverse range of chemical transformations. In the context of drug discovery, the specific substitution pattern on a phenyl ring can profoundly impact a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic properties.
This compound is a prime example of a strategically substituted intermediate. The presence of a chlorine atom, a common halogen in pharmaceuticals, can enhance membrane permeability and binding interactions. The methoxy group, an electron-donating substituent, can modulate the electronic nature of the aromatic ring and participate in hydrogen bonding. The primary alcohol function provides a reactive site for elaboration into ethers, esters, or for oxidation to the corresponding aldehyde or carboxylic acid, paving the way for the construction of more complex molecular architectures.
This technical guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its characterization and application as a key building block in the development of novel therapeutic agents.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This approach is favored due to the ready availability of the starting aldehyde and the high yields achievable with common reducing agents.
Synthetic Workflow: From Aldehyde to Alcohol
The transformation of the aldehyde to the primary alcohol is a cornerstone of organic synthesis. The causality behind the choice of a mild reducing agent like sodium borohydride lies in its excellent chemoselectivity for aldehydes and ketones over other potentially reducible functional groups, ensuring a clean conversion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Chloro-3-methoxybenzaldehyde
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Chloro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Reduction: Cool the flask in an ice bath. While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water while the flask is still in the ice bath. Continue stirring for an additional 15 minutes.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the final product using NMR and IR spectroscopy.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical and spectroscopic data.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52516-43-5[1] |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol [1] |
| Appearance | White to off-white solid or colorless oil |
| Predicted ¹H NMR | Aromatic protons (δ 6.8-7.4 ppm), Methylene protons (δ ~4.7 ppm), Methoxy protons (δ ~3.9 ppm), Hydroxyl proton (variable) |
| Predicted ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ ~60-65 ppm), Methoxy carbon (δ ~56 ppm) |
| Key IR Absorptions | O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1030 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |
Note: Predicted NMR values are based on the analysis of structurally similar compounds and established chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
Interpreting the Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their relative positions on the ring. The benzylic methylene protons will appear as a singlet, and the methoxy protons will also be a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the chloro and methoxy substituents. The methylene and methoxy carbons will have characteristic signals in the aliphatic region of thespectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the hydroxyl group, which will present as a broad absorption band in the region of 3300-3400 cm⁻¹. The presence of the C-O and C-Cl bonds will also be indicated by characteristic stretching vibrations.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further functionalize the hydroxyl group and the potential for the substituted phenyl ring to engage in key interactions with biological targets.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted phenyl moiety of this compound can serve as a scaffold for the development of potent and selective kinase inhibitors. For example, related chlorinated and methoxylated phenyl structures are found in inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[2]
The general strategy involves using the this compound as a starting point to introduce other functionalities that can interact with the kinase active site.
Caption: Generalized workflow for the use of this compound in the synthesis of kinase inhibitors.
While a specific drug on the market directly synthesized from this compound is not readily identifiable in the public literature, the frequent appearance of the 2-chloro-3-methoxyphenyl moiety in patents for kinase inhibitors underscores its importance to medicinal chemists in the field.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Summary: May be harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a versatile and strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis from the corresponding benzaldehyde, coupled with the unique electronic and steric properties conferred by its substituents, makes it a valuable precursor for the development of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and potential applications of this compound is crucial for its effective utilization in the design and development of the next generation of therapeutic agents.
References
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- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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- The Royal Society of Chemistry. (2011). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
- Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters.
- Wiley-VCH. (2013). Supporting Information for "Aerobic Oxidation of Alcohols to Aldehydes and Ketones Catalyzed by a Copper(I) Complex".
- Molbase. (2-AMINO-4-METHOXYBENZYL ALCOHOL).
- Yu, Y., et al. (2016). Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry, 59(23), 10646–10658.
- Google Patents. (CN113024360A - Synthesis method of m-methoxy benzyl alcohol).
- Khan, I., et al. (2021). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega, 6(40), 26169–26182.
- PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
- Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 417–433.
- Wang, Y., et al. (2022). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Bioorganic Chemistry, 119, 105574.
- de Cássia da Silveira e Sá, R., & de Freitas, O. (2014).
- PubChem. (2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol.
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- Sharma, S., & Lahiri, G. K. (2018). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of Scientific Research in Biological Sciences, 5(4), 17–22.
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Introduction: Strategic Importance of (2-Chloro-3-methoxyphenyl)methanol
An In-depth Technical Guide to the Synthesis of (2-Chloro-3-methoxyphenyl)methanol
This compound is a substituted benzyl alcohol derivative that serves as a valuable building block in organic synthesis. Its structural complexity, featuring a specific trisubstitution pattern on the benzene ring, makes it a key intermediate for constructing more elaborate molecular architectures. The presence of both a chloro and a methoxy group is particularly significant in medicinal chemistry and drug discovery. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and bioavailability.[1][2][3][4] The chloro group can act as a bioisostere for a methyl group and can form halogen bonds, while the methoxy group can modulate solubility and act as a hydrogen bond acceptor.[4] This guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound, offering field-proven insights into experimental design and execution for professionals in chemical research and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₂ | [5] |
| Molecular Weight | 172.61 g/mol | |
| CAS Number | 187731-65-3 | [6] |
| Appearance | (Predicted) Solid or liquid | |
| SMILES | COC1=CC=CC(=C1Cl)CO | [5] |
| InChIKey | JYHHZWHNWLNIMT-UHFFFAOYSA-N | [5] |
Primary Synthesis Pathway: A Two-Step Approach from 2-Chloroanisole
The most reliable and regioselective synthesis of this compound involves a two-step sequence starting from the commercially available precursor, 2-chloroanisole. This pathway leverages a directed ortho-lithiation to precisely install the formyl group, which is subsequently reduced to the target alcohol.
Pathway Overview
This strategy hinges on the powerful directing effect of the methoxy group in the ortho-lithiation step, which overrides other potential sites of metalation. This level of regiocontrol is difficult to achieve with classical electrophilic aromatic substitution methods like Friedel-Crafts or Vilsmeier-Haack reactions, where mixtures of isomers are often obtained.[7][8] The subsequent reduction of the aldehyde is a high-yielding and straightforward transformation.
Caption: Primary synthesis pathway via ortho-lithiation and reduction.
Step 1: Synthesis of 2-Chloro-3-methoxybenzaldehyde via Directed Ortho-Lithiation
Causality and Experimental Choice: Directed ortho-metalation (DoM) is a superior strategy for the regioselective functionalization of substituted aromatics.[8][9] In 2-chloroanisole, the methoxy group is a potent directed metalation group (DMG). The lone pairs on the oxygen atom coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium), delivering the base to the adjacent ortho position (C6).[9] This kinetically controlled deprotonation occurs specifically at this site, forming a stabilized aryllithium intermediate. Quenching this nucleophilic intermediate with an electrophile like N,N-dimethylformamide (DMF) introduces the formyl group precisely at the desired position.[8][10] This approach requires stringent anhydrous conditions, as organolithium reagents react rapidly with water.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Precursor Addition: Add 2-chloroanisole (1.0 eq.) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture. The solution may change color.
-
Reaction Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-chloro-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.[11]
Step 2: Reduction of 2-Chloro-3-methoxybenzaldehyde
Causality and Experimental Choice: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[11] Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ can be used in protic solvents like methanol or ethanol, and its work-up is significantly safer. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, controlling the rate of addition to manage any effervescence.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Slowly add water to quench the excess NaBH₄. Acidify the mixture slightly with dilute HCl to neutralize the borate salts.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography if necessary.[11]
Alternative Synthesis Pathway: Grignard Reaction
An alternative route involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde. This classic organometallic approach provides a different strategic disconnection for forming the C-C bond of the hydroxymethyl group.
Pathway Overview
This pathway begins with 2-chloro-3-methoxybromobenzene. The bromine atom is selectively converted into an organomagnesium halide (Grignard reagent) due to the higher reactivity of the C-Br bond compared to the C-Cl bond in this reaction. This nucleophilic Grignard reagent then attacks the electrophilic carbon of formaldehyde to yield the target alcohol after an acidic workup.[12][13]
Caption: Alternative synthesis via Grignard reaction.
Experimental Protocol Outline:
-
Grignard Reagent Formation: React 2-chloro-3-methoxybromobenzene with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.[14]
-
Reaction with Formaldehyde: Add the freshly prepared Grignard solution to a source of formaldehyde (e.g., paraformaldehyde or trioxane, which depolymerize in situ) at low temperature.
-
Work-up and Purification: Quench the reaction with aqueous acid (e.g., NH₄Cl or dilute HCl) and perform a standard extractive work-up and purification as described in the previous methods.[15]
Comparative Analysis of Synthesis Pathways
| Feature | Primary Pathway (Ortho-lithiation) | Alternative Pathway (Grignard) |
| Regioselectivity | Excellent; precisely controlled by the directing group.[8] | Excellent; controlled by the position of the starting halide. |
| Starting Material | 2-Chloroanisole (commercially available).[16] | 2-Chloro-3-methoxybromobenzene (may require synthesis). |
| Key Reagents | n-Butyllithium, DMF, NaBH₄. | Magnesium, Formaldehyde. |
| Reaction Conditions | Requires very low temperatures (-78 °C) and stringent anhydrous conditions. | Requires stringent anhydrous conditions but is often run at milder temperatures.[12] |
| Scalability | Can be challenging to scale due to low temperatures and organolithium handling. | Generally more scalable for industrial applications. |
| Advantages | High predictability and control over substitution pattern. | Classic, well-understood reaction; avoids low-temperature cryogenics. |
| Disadvantages | Use of pyrophoric n-BuLi; requires cryogenic setup. | Precursor may be less accessible; Grignard formation can be sensitive. |
Conclusion and Outlook
The synthesis of this compound is most reliably achieved through a two-step sequence involving the directed ortho-lithiation of 2-chloroanisole followed by reduction. This pathway offers unparalleled regiochemical control, which is paramount for the synthesis of complex, multi-substituted aromatic compounds. While the Grignard-based approach presents a viable alternative, its practicality is contingent on the availability of the requisite aryl bromide precursor. For researchers and drug development professionals, a firm grasp of these methodologies is essential for the efficient and precise construction of novel chemical entities where the specific placement of functional groups like chloro and methoxy is critical for achieving desired biological activity.
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- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
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- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Thieme. (n.d.). A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
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- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
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- University of Rochester. (n.d.). Directed (ortho) Metallation.
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- MDPI. (n.d.). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate.
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- IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
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Spectroscopic data for (2-Chloro-3-methoxyphenyl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-3-methoxyphenyl)methanol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic alcohol with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its precise structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydroxymethyl group, necessitates rigorous analytical characterization to ensure identity, purity, and quality for any downstream application.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a trusted and authoritative resource.
Chemical Identity and Spectroscopic Summary
The structural integrity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers an unambiguous confirmation of the molecule's constitution.
-
Molecular Formula: C₈H₉ClO₂
-
Molecular Weight: 172.61 g/mol
-
Monoisotopic Mass: 172.02911 Da[1]
-
Structure:
(Note: Image is a representative structure for visualization)
The following table summarizes the key expected spectroscopic data for this compound.
| Technique | Parameter | Expected Data and Interpretation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~6.8-7.3 ppm), Methylene protons (-CH₂OH, ~4.7 ppm), Hydroxyl proton (-OH, variable), Methoxy protons (-OCH₃, ~3.9 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~110-160 ppm), Methylene carbon (-CH₂OH, ~60-65 ppm), Methoxy carbon (-OCH₃, ~56 ppm). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C aromatic ring stretch (~1450-1600 cm⁻¹), C-O stretches (~1030-1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular ion peak [M]⁺ at m/z 172, with a characteristic [M+2]⁺ isotope peak for chlorine. Key fragments include loss of H₂O (m/z 154) and loss of CH₂OH (m/z 141). |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure.
Expected ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | ~7.2 - 7.3 | Triplet (t) | ~8.0 | 1H |
| Ar-H | ~6.9 - 7.0 | Doublet (d) | ~8.0 | 1H |
| Ar-H | ~6.8 - 6.9 | Doublet (d) | ~8.0 | 1H |
| -CH ₂OH | ~4.7 | Singlet (s) | N/A | 2H |
| -OH | Variable (~1.5-3.0) | Broad Singlet (br s) | N/A | 1H |
| -OCH ₃ | ~3.9 | Singlet (s) | N/A | 3H |
Expert Insights & Causality
The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to avoid large solvent signals that would obscure the analyte's peaks.[2] Tetramethylsilane (TMS) is used as an internal standard, with its proton signal defined as 0.0 ppm, providing a universal reference point for chemical shifts.[2] The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Instrument Setup & Calibration:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Reference the spectrum to the TMS signal at 0.0 ppm.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase-correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
Workflow Diagram: ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.
Expected ¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) |
| C -Cl (Aromatic) | ~133 |
| C -OCH₃ (Aromatic) | ~156 |
| C -CH₂OH (Aromatic) | ~138 |
| Ar-C H | ~127 |
| Ar-C H | ~120 |
| Ar-C H | ~112 |
| -C H₂OH | ~61 |
| -OC H₃ | ~56 |
Expert Insights & Causality
Proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum. This technique irradiates the sample at proton frequencies, which collapses the carbon-proton coupling and results in a spectrum of sharp singlets, making it easier to interpret. The chemical shifts are referenced against the CDCl₃ solvent peak, which appears as a triplet at approximately 77.16 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Instrument Setup:
-
Use the same lock and shim settings from the ¹H experiment.
-
Set up a proton-decoupled pulse sequence.
-
-
Data Acquisition:
-
Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Workflow Diagram: ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (Broad) | O-H Stretch | Alcohol (-OH) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1580, 1470 | C=C Stretch | Aromatic Ring |
| 1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| 1030 | C-O Stretch | Primary Alcohol (-CH₂OH) |
| 780 | C-Cl Stretch | Aryl Halide |
Expert Insights & Causality
The hydroxyl (-OH) stretching band appears broad due to intermolecular hydrogen bonding, a hallmark of alcohols. The analysis is often performed on a neat (thin film) sample between salt (NaCl or KBr) plates, as this is a fast and simple method for liquids or low-melting solids. This avoids the use of solvents which have their own IR absorptions.
Experimental Protocol: IR Spectroscopy (Thin Film)
-
Sample Preparation: Place one drop of the neat liquid sample of this compound onto a clean, dry salt plate (e.g., NaCl).
-
Cell Assembly: Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty, clean salt plates. This is crucial to subtract the absorbance of the plates and the atmosphere (CO₂, H₂O).
-
Place the assembled sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Workflow Diagram: IR Spectroscopy Analysis
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- 2. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-3-methoxyphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of (2-Chloro-3-methoxyphenyl)methanol, a substituted benzyl alcohol derivative. As a compound featuring a complex substitution pattern on the aromatic ring, its spectrum serves as an excellent case study for understanding the interplay of electronic and steric effects on proton chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying scientific rationale and field-proven experimental protocols for acquiring high-quality data.
Section 1: Molecular Structure and Predicted ¹H NMR Parameters
The structural elucidation of this compound, C₈H₉ClO₂, relies on the unique magnetic environment of each proton. The molecule's 1,2,3-trisubstituted aromatic ring creates a distinct and predictable pattern in the aromatic region of the spectrum, while the benzylic and methoxy groups provide characteristic singlet signals.
Molecular Structure and Proton Designations
The structure below shows the IUPAC numbering and the proton designations (H4, H5, H6, etc.) that will be used for spectral assignment throughout this guide.
Caption: Structure of this compound with key protons labeled.
Key J-Coupling Interactions
The splitting patterns observed in the aromatic region are dictated by through-bond spin-spin coupling between adjacent protons. The diagram below illustrates the primary ortho- and meta-coupling relationships.
Caption: J-coupling (spin-spin) interactions between aromatic protons.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral parameters for this compound when dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.25 | t (or dd) | J(H5,H6) ≈ 8.0J(H5,H4) ≈ 8.0 | 1H |
| H6 | ~7.10 | dd | J(H6,H5) ≈ 8.0J(H6,H4) ≈ 1.5 | 1H |
| H4 | ~6.95 | dd | J(H4,H5) ≈ 8.0J(H4,H6) ≈ 1.5 | 1H |
| -CH ₂OH (Benzylic) | ~4.75 | s (or d) | - (or J ≈ 6.0 if coupled to OH) | 2H |
| -OCH ₃ (Methoxy) | ~3.90 | s | - | 3H |
| -CH₂OH (Hydroxyl) | 1.5 - 3.0 (variable) | br s | - | 1H |
Section 2: Rationale for Spectral Assignments
The predicted chemical shifts and splitting patterns are a direct consequence of the molecular structure. The electronic properties of the chloro, methoxy, and hydroxymethyl substituents create distinct magnetic environments for each proton.
The Aromatic Region (6.5-8.0 ppm)
Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[1][2] The precise chemical shift of each aromatic proton (H4, H5, H6) is modulated by the neighboring substituents.
-
Electron-Donating and Withdrawing Effects: The methoxy (-OCH₃) group is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing shielding (an upfield shift to lower ppm values).[3] Conversely, the chloro (-Cl) group is an electron-withdrawing group (EWG) through induction, which deshields nearby protons (a downfield shift to higher ppm values).[3] The hydroxymethyl (-CH₂OH) group is weakly electron-withdrawing.
-
Proton H5: This proton is situated between two other protons and experiences the combined electronic effects of all three substituents. It is predicted to be the most central signal in the aromatic multiplet, appearing as a triplet (or more accurately, a doublet of doublets) due to coupling with both H4 and H6 with similar ortho coupling constants (³J ≈ 8.0 Hz).
-
Proton H6: This proton is ortho to the weakly withdrawing -CH₂OH group and meta to the strongly donating -OCH₃ group. It will be split into a doublet of doublets by ortho coupling to H5 (³J ≈ 8.0 Hz) and a much smaller meta coupling to H4 (⁴J ≈ 1.5 Hz).
-
Proton H4: This proton is ortho to the strongly donating -OCH₃ group, which should shift it significantly upfield. It is also meta to the -CH₂OH group. Its signal will appear as a doublet of doublets due to ortho coupling with H5 (³J ≈ 8.0 Hz) and meta coupling with H6 (⁴J ≈ 1.5 Hz).
Aliphatic and Functional Group Regions
-
Benzylic Protons (-CH₂OH): Protons on a carbon adjacent to an aromatic ring and an oxygen atom are deshielded and typically appear between 4.5 and 5.0 ppm.[4] In this case, a signal around 4.75 ppm is expected. These two protons are chemically equivalent and should appear as a singlet. However, if the sample is very pure and in a non-protic solvent, coupling to the hydroxyl proton may be observed, resulting in a doublet.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their position next to an oxygen atom places their signal around 3.90 ppm.[5]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[6] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other protic species, which averages out any potential coupling to the benzylic protons.
Section 3: Experimental Protocol for Data Acquisition
The acquisition of a high-resolution ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed for robust and reproducible results.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.00 ppm.[7]
-
Dissolution and Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Quality Control: Ensure the liquid height in the NMR tube is sufficient to cover the detector coils (typically ~4-5 cm) and that the solution is free of any solid particulates.
Spectrometer Setup and Data Acquisition
These parameters are based on a 400 MHz NMR spectrometer.
-
Instrument Tuning: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent. Perform automatic or manual tuning and matching of the probe to the sample's dielectric properties.
-
Shimming: Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp lineshapes and high resolution.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems), which uses a 30° flip angle to allow for a shorter relaxation delay.
-
Spectral Width (SW): Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including TMS and any potential impurities, are captured.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds. This allows for nearly complete T₁ relaxation of the protons between pulses, ensuring accurate signal integration.
-
Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. This is sufficient to achieve an excellent signal-to-noise ratio.
-
Receiver Gain (RG): Adjust the receiver gain to just below the level where the ADC (Analog-to-Digital Converter) overloads to maximize dynamic range.
-
Section 4: Data Processing Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final, interpretable spectrum.
Caption: Standard workflow for processing raw NMR FID data into a final spectrum.
-
Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum. An exponential multiplication (line broadening) of 0.3-0.5 Hz is often applied before FT to improve the signal-to-noise ratio at a minor cost to resolution.
-
Phase Correction: The transformed spectrum is phased (both zero- and first-order correction) to ensure that all peaks have a pure absorption lineshape and are correctly aligned on the baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
-
Calibration: The spectrum is referenced by setting the TMS signal to exactly 0.00 ppm. All other peaks are calibrated relative to this point.
-
Integration: The area under each signal is calculated. By setting the integral of a known signal (e.g., the 3H methoxy singlet) to 3.0, the relative number of protons corresponding to all other signals can be determined.
-
Peak Picking: The exact chemical shift (in ppm) of each peak maximum is identified and labeled.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The chemical shifts are governed by the electronic environment created by the aromatic ring and its substituents, while the splitting patterns reveal the connectivity of the protons. By following the detailed experimental and processing protocols outlined in this guide, researchers can reliably acquire high-quality data for this and structurally related molecules, enabling confident and accurate structural verification, which is a cornerstone of chemical and pharmaceutical development.
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A Guide to the 13C NMR Spectroscopic Analysis of (2-Chloro-3-methoxyphenyl)methanol
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Chloro-3-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this important chemical intermediate through detailed spectral interpretation. We will explore the theoretical underpinnings of 13C NMR spectroscopy, predict and assign the chemical shifts for each carbon atom in the molecule, and provide a standardized protocol for sample analysis.
Introduction
This compound is a substituted aromatic alcohol with applications as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise chemical structure is critical to its reactivity and the properties of its downstream products. 13C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of such molecules, providing unambiguous evidence of its substitution pattern and functional groups.
Theoretical Framework: Understanding 13C Chemical Shifts
The chemical shift (δ) in 13C NMR spectroscopy is a measure of the resonant frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). This value is highly sensitive to the local electronic environment of the carbon atom. Several factors influence the chemical shift, including hybridization, the electronegativity of attached atoms, and resonance effects.
For this compound, we anticipate distinct chemical shift regions for the aromatic carbons, the methoxy carbon, and the benzylic alcohol carbon. The substituents on the benzene ring—a chloro group, a methoxy group, and a hydroxymethyl group—will each exert a specific influence on the chemical shifts of the aromatic carbons. These substituent effects are generally additive and can be used to predict the approximate chemical shifts of the ring carbons.[1][2][3]
-
Chloro Group: The electronegative chlorine atom is expected to have a deshielding effect on the carbon to which it is directly attached (the ipso-carbon), while its effect on the ortho, meta, and para carbons is more complex, involving both inductive and resonance effects.[2]
-
Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to a deshielding effect. However, the lone pairs on the oxygen can participate in resonance, leading to increased electron density at the ortho and para positions, which results in a shielding effect (an upfield shift).[4][5][6][7] The chemical shift of the methoxy carbon itself typically appears in the range of 55-65 ppm.[4][5][6]
-
Hydroxymethyl Group (-CH2OH): This benzylic alcohol group will have its own characteristic chemical shift, typically in the range of 50-65 ppm.[8] Its influence on the aromatic ring is generally weakly activating.
Predicted 13C NMR Spectrum and Peak Assignments
While an experimental spectrum for this compound is not publicly available, we can predict a spectrum based on established substituent effects and data from similar compounds.[9][10][11][12] Online prediction tools can also provide a useful starting point for such an analysis.[13][14][15][16]
The predicted chemical shifts for the eight unique carbon atoms of this compound are presented in the table below. The numbering of the carbon atoms is as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~130-135 | Ipso-carbon attached to the hydroxymethyl group. Its chemical shift is influenced by the other substituents on the ring. |
| C2 | ~125-130 | Ipso-carbon attached to the chlorine atom. The high electronegativity of chlorine causes a downfield shift. |
| C3 | ~155-160 | Ipso-carbon attached to the methoxy group. The electronegative oxygen causes a significant downfield shift. |
| C4 | ~110-115 | Ortho to the methoxy group and meta to the chloro group. It is expected to be shielded by the resonance effect of the methoxy group. |
| C5 | ~120-125 | Meta to both the methoxy and chloro groups. Its chemical shift will be less affected by these substituents. |
| C6 | ~115-120 | Ortho to the chloro group and para to the methoxy group. It will be influenced by the resonance of the methoxy group and the inductive effect of the chloro group. |
| -CH2OH | ~60-65 | Benzylic alcohol carbon. The attached oxygen atom causes a downfield shift into this characteristic range.[8] |
| -OCH3 | ~55-60 | Methoxy carbon. This is a typical chemical shift for a methoxy group attached to an aromatic ring.[4][5][6] |
Experimental Protocol for 13C NMR Analysis
The following is a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds and its carbon signal appears as a characteristic triplet at approximately 77 ppm.[1][17][18]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. Typical parameters include:
-
Pulse program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).[19]
-
Spectral width: Approximately 240 ppm to cover the entire range of expected chemical shifts.[19]
-
Acquisition time: Sufficient to achieve good digital resolution.
-
Relaxation delay (d1): A delay of 2-5 seconds is generally sufficient to allow for full relaxation of the carbon nuclei.[19]
-
Number of scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required, although peak intensities in 13C NMR are not always directly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).[20]
Workflow for 13C NMR Analysis
The following diagram illustrates the key stages in the 13C NMR analysis of this compound.
Caption: Workflow from sample preparation to spectral analysis.
Conclusion
The 13C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and substituent effects, a confident assignment of each carbon signal is achievable. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is essential for the unambiguous structural confirmation of this and other related molecules in a research and development setting.
References
- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119).
- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...
- Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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- Solved Below is the 13 C-NMR spectrum of... Chegg.com. [Link]
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- CASPRE - 13C NMR Predictor. CASPRE. [Link]
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- sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
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- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the...
- Supporting Inform
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- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- 13C NMR Chemical Shifts.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Predict 13C NMR spectra. Cheminfo.org. [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (2-Chloro-3-methoxyphenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of (2-Chloro-3-methoxyphenyl)methanol, a substituted benzyl alcohol of interest in synthetic chemistry and drug development. As the unambiguous identification of novel compounds, metabolites, and impurities is paramount, a deep understanding of their fragmentation patterns under different ionization conditions is essential for structural elucidation. This document details the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization followed by Collision-Induced Dissociation (CID), specifically Electrospray Ionization (ESI-MS/MS). We will explore the influence of the chloro, methoxy, and hydroxymethyl substituents on the molecule's gas-phase ion chemistry. The guide presents detailed fragmentation mechanisms, supported by established principles of mass spectrometry, and provides validated experimental protocols for data acquisition.
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (EI) subjects the analyte to high-energy electrons (~70 eV), inducing the formation of a radical cation (molecular ion, M⁺•) which possesses significant internal energy, leading to extensive and reproducible fragmentation.[1][2] This "hard" ionization technique is invaluable for creating a characteristic fragmentation fingerprint for library matching and structural confirmation.
The Molecular Ion ([C₈H₉ClO₂]⁺•)
The molecular ion for this compound is observed at a mass-to-charge ratio (m/z) of 172. A key diagnostic feature for chlorinated compounds is the presence of a prominent M+2 peak due to the natural abundance of the ³⁷Cl isotope.[3] For a molecule containing one chlorine atom, the mass spectrum will exhibit an isotopic cluster at m/z 172 and m/z 174 with a characteristic intensity ratio of approximately 3:1.[3][4] The observation of this pattern is the first critical step in confirming the elemental composition.
Primary & Secondary EI Fragmentation Pathways
The fragmentation of the this compound molecular ion is directed by the substituents and the benzylic alcohol moiety, leading to several competing and sequential pathways. The stability of the resulting fragment ions, such as resonance-stabilized cations, is a primary driving force for these reactions.[5][6]
-
Loss of a Chlorine Radical (•Cl): A facile cleavage of the C-Cl bond results in the loss of a chlorine radical (35 u). This pathway is highly favorable and leads to the formation of a resonance-stabilized methoxy-hydroxybenzyl cation at m/z 137 . This is often a significant peak in the spectrum of chlorinated aromatic compounds.[3]
-
Loss of a Hydrogen Radical (•H): Consistent with the fragmentation of benzyl alcohols, the loss of a hydrogen radical from the benzylic methylene group yields a stable, even-electron oxonium ion ([M-H]⁺) at m/z 171 .[5][7] This ion can also rearrange to a more stable hydroxytropylium structure.
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond of the alcohol results in the loss of a hydroxyl radical (17 u), forming a substituted benzyl cation at m/z 155 . The corresponding isotopic peak would be observed at m/z 157.
-
Benzylic Cleavage (Loss of •CH₂OH): The cleavage of the bond between the aromatic ring and the benzylic carbon leads to the loss of the hydroxymethyl radical (31 u). This results in the formation of the 2-chloro-3-methoxyphenyl cation at m/z 141 .
-
Formation of the Tropylium Ion ([C₇H₇]⁺): A common fragment in compounds containing a benzyl group is the tropylium ion at m/z 91 , which can be formed through more complex rearrangement and cleavage pathways.[4]
-
Loss of Water (H₂O): While less common in EI than in CID, the elimination of a neutral water molecule (18 u) from the molecular ion can occur, leading to a radical cation at m/z 154 . This is a characteristic fragmentation for many alcohols.[8][9]
These primary fragments can undergo further decomposition. For instance, the m/z 137 ion ([M-Cl]⁺) can subsequently lose a molecule of carbon monoxide (CO, 28 u), a fragmentation characteristic of benzyl alcohol derivatives, to produce an ion at m/z 109 .[10]
Summary of Key EI Fragment Ions
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Structure | Neutral Loss | Comments |
| 172 | 174 | [C₈H₉ClO₂]⁺• | - | Molecular Ion. Exhibits characteristic 3:1 isotope ratio. |
| 171 | 173 | [C₈H₈ClO₂]⁺ | •H | Formation of a stable oxonium or hydroxytropylium ion.[7] |
| 155 | 157 | [C₈H₈ClO]⁺ | •OH | Substituted benzyl cation. |
| 141 | 143 | [C₇H₆ClO]⁺ | •CH₂OH | 2-chloro-3-methoxyphenyl cation from benzylic cleavage. |
| 137 | - | [C₈H₉O₂]⁺ | •Cl | Highly favorable loss of the chlorine radical. |
| 109 | - | [C₇H₅O]⁺ | •Cl, CO | Secondary fragmentation from the m/z 137 ion. |
| 91 | - | [C₇H₇]⁺ | C₂H₂OCl | Tropylium ion, a common aromatic fragment.[4] |
Proposed EI Fragmentation Scheme
Caption: Proposed Electron Ionization fragmentation pathways.
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[11] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is mass-selected and subjected to Collision-Induced Dissociation (CID) with an inert gas.[12] The fragmentation of these even-electron ions predominantly proceeds through the elimination of small, stable neutral molecules.[1][2]
Precursor Ion Formation
In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 173 , with its corresponding isotope peak at m/z 175 . This ion serves as the precursor for subsequent CID experiments.
Collision-Induced Dissociation (CID) of [M+H]⁺
The fragmentation of the protonated molecule is driven by proton mobility and the desire to eliminate stable neutral species.
-
Loss of Water (H₂O): This is a canonical fragmentation pathway for protonated alcohols.[8][9][13] The protonated hydroxyl group facilitates the elimination of a neutral water molecule (18 u), generating a highly stable, resonance-delocalized benzyl-type cation at m/z 155 (isotope at m/z 157). This is often the most abundant fragment ion (the base peak) in the CID spectrum.
-
Loss of Methanol (CH₃OH): Protonation can also occur on the methoxy oxygen. Subsequent rearrangement can lead to the elimination of a neutral methanol molecule (32 u), resulting in a chlorobenzyl cation at m/z 141 (isotope at m/z 143).
-
Sequential Losses: The primary fragment ion at m/z 155, the [M+H - H₂O]⁺ species, can be subjected to higher collision energy or further fragmentation (MS³) to induce additional losses. For example, it could potentially lose carbon monoxide (CO, 28 u) to yield a fragment at m/z 127 .
Summary of Key ESI-MS/MS Fragment Ions
| Precursor m/z | Product m/z | Proposed Fragment Structure | Neutral Loss | Comments |
| 173 / 175 | 155 / 157 | [C₈H₈ClO]⁺ | H₂O | Predominant fragmentation via loss of water.[9] |
| 173 / 175 | 141 / 143 | [C₇H₆Cl]⁺ | CH₃OH | Loss of methanol from the methoxy group. |
| 155 / 157 | 127 / 129 | [C₇H₄ClO]⁺ | CO | Potential secondary fragmentation from m/z 155. |
Proposed ESI-MS/MS Fragmentation Scheme
Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺.
Experimental Protocols
To ensure the generation of high-quality, reproducible mass spectra, the following self-validating protocols are recommended.
Protocol for GC-EI-MS Analysis
This protocol is designed for the analysis of thermally stable, volatile compounds.
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in HPLC-grade methanol or ethyl acetate. Serially dilute to a working concentration of 1-10 µg/mL.
-
GC System Configuration:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40 - 400.
-
-
Data Acquisition: Inject 1 µL of the sample solution. Acquire data in full scan mode.
-
Validation Check: Verify the presence of the m/z 172/174 isotope cluster and key fragment ions (e.g., m/z 137, 155) as predicted.
Protocol for LC-ESI-MS/MS Analysis
This protocol is suitable for polar, thermally labile compounds and provides targeted fragmentation data.
-
Sample Preparation: Prepare a 10 µg/mL stock solution in 50:50 methanol:water. Serially dilute to a working concentration of 10-100 ng/mL.
-
LC System Configuration:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
Mass Analyzer: Tandem Quadrupole, Q-TOF, or Ion Trap.
-
-
Data Acquisition:
-
MS1 Scan: Acquire a full scan from m/z 100-300 to identify the [M+H]⁺ precursor at m/z 173.
-
MS2 Product Ion Scan: Select m/z 173 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) with Argon as the collision gas to generate a product ion spectrum.
-
-
Validation Check: Confirm the presence of the precursor ion at m/z 173/175. The product ion spectrum should be dominated by the neutral loss of water (m/z 155/157).
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant information. Under EI conditions, the fragmentation is characterized by the diagnostic 3:1 M/M+2 isotopic cluster and prominent fragments arising from the loss of chlorine (m/z 137) and benzylic cleavage products. Under ESI-MS/MS conditions, the protonated molecule fragments via a highly characteristic and dominant neutral loss of water to produce the base peak at m/z 155. These distinct fragmentation signatures provide researchers and drug development professionals with a robust framework for the confident identification and structural elucidation of this compound in complex analytical scenarios.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide.
- Slideshare. (n.d.). Fragmentation of different functional groups.
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- ResearchGate. (1972). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates.
- ResearchGate. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Wikipedia. (n.d.). Electrospray ionization.
- PubChem. (n.d.). 2-Methoxybenzyl alcohol.
- Benchchem. (n.d.). Mass Spectrometry of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Comparative Analysis.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry.
- ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Chemistry LibreTexts. (2022). 6.2: Fragmentation.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
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Infrared (IR) spectroscopy of (2-Chloro-3-methoxyphenyl)methanol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (2-Chloro-3-methoxyphenyl)methanol
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, offering rapid and non-destructive molecular structure elucidation. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We will delve into the theoretical principles governing its vibrational modes, present a robust experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR), and conduct a detailed analysis of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural characterization and quality assessment of substituted aromatic compounds.
Introduction: The Molecule and the Method
This compound, with the molecular formula C₈H₉ClO₂, is a substituted benzyl alcohol derivative. Its structure, confirmed via resources like PubChem[1], features a benzene ring with three substituents: a hydroxymethyl group (-CH₂OH), a chloro group (-Cl), and a methoxy group (-OCH₃). Such multi-functionalized aromatic molecules are common intermediates and building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Given its structural complexity, unambiguous characterization is paramount. Infrared (IR) spectroscopy serves as a powerful first-line technique for this purpose. By measuring the interaction of infrared radiation with the molecule, we can identify the presence of specific functional groups and obtain a unique "molecular fingerprint."[2][3] The principle lies in the fact that chemical bonds vibrate at specific, quantized frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. This guide will systematically predict, measure, and interpret these vibrational signatures for this compound.
Theoretical Spectral Prediction
Before acquiring an experimental spectrum, a theoretical analysis of the molecule's structure allows us to predict the key vibrational modes and their expected absorption regions. The structure of this compound contains several distinct functional groups, each with characteristic IR absorptions.
-
Hydroxyl (-OH) Group: The alcohol's O-H bond is expected to produce a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[4][5] The significant broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[5]
-
Aromatic Ring (C₆H₃): The benzene ring gives rise to several distinct peaks:
-
Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[6][7][8] These peaks are often of weak to medium intensity.
-
Aromatic C=C Stretch: The stretching vibrations within the aromatic ring itself produce a series of medium to strong peaks in the 1600-1400 cm⁻¹ region.[7][9][10] Commonly, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ "fingerprint" region are highly diagnostic of the ring's substitution pattern.[6][7] For the 1,2,3-trisubstituted pattern of this molecule, characteristic bands are expected.
-
-
Aliphatic C-H Bonds (-CH₂-): The methylene group (-CH₂) in the hydroxymethyl substituent will exhibit C-H stretching vibrations. These absorptions are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[11]
-
Carbon-Oxygen (C-O) Bonds: The molecule contains two types of C-O single bonds:
-
Primary Alcohol C-O Stretch: The C-O stretch from the -CH₂OH group is anticipated to be a strong peak, typically around 1050 cm⁻¹.[3]
-
Aryl Ether C-O Stretch: The C-O bond of the methoxy group (-OCH₃) attached to the aromatic ring will show a strong, characteristic absorption, typically in the 1275-1200 cm⁻¹ range.[12]
-
-
Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. These bands can sometimes be difficult to assign definitively due to overlap with other vibrations.[4]
Experimental Protocol: Acquiring the FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of solid or viscous liquid samples due to its minimal sample preparation and high reproducibility.[13][14] The following protocol outlines a self-validating system for acquiring a high-quality spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Verify that the desiccator within the instrument housing is active to reduce atmospheric water vapor, which has strong IR absorptions that can obscure the sample spectrum.
-
-
ATR Crystal Cleaning & Verification:
-
Causality: The ATR technique is a surface-sensitive measurement; any residue on the crystal will appear in the spectrum.[13]
-
Procedure: Thoroughly clean the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Validation: Collect a "clean crystal" spectrum to ensure no contaminants are present. It should show a flat baseline with no significant peaks.
-
-
Background Spectrum Acquisition:
-
Causality: The instrument, atmosphere (CO₂, H₂O), and ATR crystal all have inherent IR absorptions. The background scan measures this and allows it to be computationally subtracted from the sample spectrum, isolating the sample's true absorptions.
-
Procedure: With the clean crystal and anvil in place, initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application and Analysis:
-
Procedure: Place a small amount (typically 1-2 mg) of the this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent contact is a primary source of poor spectral quality and non-reproducibility.
-
Initiate the sample scan using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.[13]
-
Perform a baseline correction to ensure all peaks originate from a flat baseline at zero absorbance.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the ATR method.
Spectral Analysis and Peak Assignment
The resulting IR spectrum of this compound would display a series of absorption bands corresponding to the predicted vibrational modes. The table below provides a detailed assignment of these key bands.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group |
| ~3350 | Strong | Very Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |
| ~3060 | Weak-Medium | Sharp | C-H Stretch | Aromatic (=C-H) |
| ~2945, ~2870 | Medium | Sharp | C-H Stretch (asymmetric & symmetric) | Aliphatic (-CH₂) |
| ~1585, ~1470 | Strong | Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| ~1260 | Strong | Sharp | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| ~1045 | Strong | Sharp | C-O Stretch | Primary Alcohol (-CH₂OH) |
| ~780 | Strong | Sharp | C-H Out-of-Plane Bend | Aromatic Ring |
| ~710 | Medium | Sharp | C-Cl Stretch | Aryl Halide (-Cl) |
Discussion of Key Spectral Features:
-
The O-H "Tongue": The most prominent feature is the intense, broad absorption centered around 3350 cm⁻¹. This "tongue-like" peak is the classic signature of a hydrogen-bonded alcohol.[5] Its breadth obscures the weaker aromatic C-H stretches that are expected in the same region.
-
The 3000 cm⁻¹ Divide: A useful diagnostic is to draw a line at 3000 cm⁻¹.[15] Peaks to the left (higher wavenumber) arise from sp² C-H bonds (aromatic), while peaks to the right (lower wavenumber) are from sp³ C-H bonds (aliphatic). The spectrum clearly shows both, confirming the presence of the aromatic ring and the -CH₂OH group.
-
The Fingerprint Region (< 1500 cm⁻¹): This region is complex but information-rich. The two strongest peaks are typically the C-O stretches. The band at ~1260 cm⁻¹ is characteristic of the aryl ether linkage, while the band at ~1045 cm⁻¹ corresponds to the primary alcohol C-O bond. The sharp, strong peak at ~780 cm⁻¹ is a C-H out-of-plane bending mode, which helps confirm the substitution pattern on the aromatic ring.[7]
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that aligns perfectly with its known chemical makeup. The key diagnostic bands—the broad hydroxyl stretch, the distinct aromatic and aliphatic C-H stretches, the strong dual C-O stretches for the ether and alcohol, and the characteristic fingerprint absorptions—collectively provide a definitive confirmation of the molecule's identity. The systematic approach of theoretical prediction, validated experimental protocol, and detailed spectral interpretation demonstrated in this guide serves as a reliable framework for the characterization of complex organic molecules, ensuring scientific integrity and trustworthiness in research and development settings.
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An In-depth Technical Guide to the Solubility of (2-Chloro-3-methoxyphenyl)methanol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Chloro-3-methoxyphenyl)methanol, a key building block in organic synthesis. We will explore its solubility profile in a range of common organic solvents, detail a robust experimental protocol for solubility determination, and dissect the underlying molecular interactions that govern its behavior. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of solubility principles and practices.
Introduction: The Critical Role of Solubility in Chemical Development
In the landscape of pharmaceutical and chemical manufacturing, understanding and controlling the solubility of a compound is paramount. Solubility dictates the choice of solvents for reaction chemistry, influences purification strategies such as crystallization, and is a key determinant of a drug substance's ultimate formulation and performance. For an intermediate like this compound, a precise understanding of its solubility profile enables chemists and engineers to optimize reaction conditions, improve yield and purity, and ensure scalable, efficient processes.
This guide moves beyond simple data reporting to explain the causality behind the observed solubility phenomena. By examining the molecular structure of this compound, we can predict and rationalize its interactions with various solvent classes, embodying the fundamental principle that "like dissolves like".[1][2]
Physicochemical Properties & Solubility Profile
This compound (CAS No. 57381-49-0) is a substituted benzyl alcohol. Its molecular structure is the primary determinant of its solubility.[3]
-
Molecular Formula: C₈H₉ClO₂
-
Molecular Weight: 172.61 g/mol
-
Key Functional Groups:
-
Hydroxyl (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] This group significantly enhances solubility in polar, protic solvents.
-
Methoxy (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.
-
Chloro (-Cl): An electronegative group that introduces a dipole moment, increasing polarity.
-
Aromatic Ring: A nonpolar phenyl ring which contributes to solubility in nonpolar solvents.[1]
-
The overall solubility of the molecule is a balance between the polar functional groups and the nonpolar aromatic core.[2]
Qualitative Solubility Data Summary
Precise quantitative solubility data for this specific intermediate is not widely published. However, based on its structural features and data from suppliers of analogous compounds, a qualitative solubility profile can be established. The following table summarizes expected solubility in common laboratory solvents, categorized by solvent class.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High (in alcohols), Low (in water) | The hydroxyl group can form strong hydrogen bonds with alcohols.[4] The nonpolar ring limits solubility in highly polar water.[1] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | Solvents can accept hydrogen bonds from the -OH group and engage in dipole-dipole interactions.[2] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring allows for some van der Waals interactions, but the polar groups hinder high solubility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | DCM and Chloroform can interact with the polar groups and the aromatic ring, offering a balanced solvent environment. |
A Self-Validating Protocol for Experimental Solubility Determination
To generate reliable and reproducible quantitative solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a gold-standard technique, recognized by regulatory bodies like the OECD, for its accuracy and reliability.[6][7]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An excess is critical to ensure a saturated solution is formed.[7]
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[7][8]
-
Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[7] A preliminary time-course study can validate the minimum time required.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let undissolved solids settle.
-
For robust separation, centrifuge the samples at the same constant temperature.[9]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Discussion: The Molecular Dance of Solute and Solvent
The solubility of this compound is governed by the energetic favorability of solute-solvent interactions compared to solute-solute and solvent-solvent interactions.
-
In Polar Protic Solvents (e.g., Methanol): The primary interaction is hydrogen bonding. The hydroxyl group of the solute can both donate a hydrogen to a methanol oxygen and accept a hydrogen from a methanol hydroxyl group. This strong, favorable interaction easily overcomes the solute-solute forces in the crystal lattice, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone): These solvents cannot donate hydrogen bonds but have a strong dipole and can act as hydrogen bond acceptors. The acetone carbonyl oxygen can accept a hydrogen bond from the solute's hydroxyl group. Dipole-dipole interactions between the solvent and the solute's chloro and methoxy groups also contribute, resulting in good solubility.
-
In Nonpolar Solvents (e.g., Hexane): The interactions are limited to weak van der Waals forces (London dispersion forces) between the solvent and the solute's aromatic ring. These interactions are generally not strong enough to overcome the powerful hydrogen bonding between solute molecules in the solid state, leading to low solubility. The principle that polar functional groups decrease solubility in non-polar solvents is well-established.[1][4]
Visualization of Intermolecular Forces
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(2-Chloro-3-methoxyphenyl)methanol: A Technical Guide to Safety and Hazards
Introduction
(2-Chloro-3-methoxyphenyl)methanol, also known as 2-chloro-3-methoxybenzyl alcohol, is a substituted aromatic alcohol with potential applications in organic synthesis and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel. This technical guide provides a comprehensive overview of the known and anticipated safety considerations for this compound. Due to a notable scarcity of specific toxicological and physicochemical data for this compound, this guide employs a precautionary approach, integrating data from a supplier Safety Data Sheet (SDS) with a comparative analysis of structurally similar compounds. This methodology allows for a more robust risk assessment in the absence of complete experimental data.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its safe handling and storage. Experimental data for this compound is not widely available in published literature. The information below is derived from computational predictions and data from structural analogs.
| Property | This compound | 2-Methoxybenzyl alcohol | 3-Methoxybenzyl alcohol | 4-Methoxybenzyl alcohol |
| Molecular Formula | C₈H₉ClO₂[1] | C₈H₁₀O₂[2] | C₈H₁₀O₂[3] | C₈H₁₀O₂ |
| Molecular Weight | 172.61 g/mol | 138.16 g/mol | 138.16 g/mol | 138.16 g/mol |
| CAS Number | 150598-90-0 | 612-16-8[2] | 6971-51-3[3] | 105-13-5 |
| Appearance | Data Not Available | - | Light brown liquid[3] | - |
| Melting Point | Data Not Available | - | Data Not Available[3] | 22 - 25 °C |
| Boiling Point | Data Not Available | - | 250 °C[3] | 259 °C |
| Density | Data Not Available | - | Data Not Available | 1.113 g/cm³ (at 25 °C) |
| Flash Point | Data Not Available | - | > 112 °C[3] | - |
| Solubility | Data Not Available | - | Water soluble[3] | - |
| Predicted XlogP | 1.6[1] | - | - | - |
Note: The primary supplier SDS for this compound contains an inconsistency, listing a different compound in its composition section. Therefore, the hazard information should be interpreted with caution and corroborated by the analysis of its analogs.
Hazard Identification and GHS Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification provided by a supplier is as follows[4]:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P330: Rinse mouth.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Toxicological Profile: An Analog-Based Assessment
Detailed toxicological studies on this compound have not been identified. However, the toxicological profile can be inferred from its functional groups (a substituted benzyl alcohol) and the known hazards of its structural analogs.
-
Acute Toxicity: Classified as harmful if swallowed (Category 4).[4] For comparison, benzyl alcohol is also harmful by ingestion and skin contact. The primary risk upon acute exposure is irritation to the skin, eyes, and respiratory system.
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[4] This is consistent across its analogs, including 2-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, and 4-methoxybenzyl alcohol, all of which are known irritants.[2][3] Direct contact should be strictly avoided.
-
Respiratory Irritation: It is expected to cause respiratory tract irritation upon inhalation of dust or aerosols.[4] Proper ventilation and handling within a chemical fume hood are essential to mitigate this risk.
-
Sensitization: While not classified for this compound, a related compound, 4-methoxybenzyl alcohol, may cause an allergic skin reaction. Researchers should be vigilant for any signs of sensitization.
-
Chronic Toxicity, Carcinogenicity, and Mutagenicity: No data is available for this compound. The parent compound, benzyl alcohol, is not classified as a carcinogen.[6] Given the lack of data, it is prudent to handle the compound as if its long-term effects are unknown and minimize exposure.
Experimental Protocols and Safe Handling
Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on best practices for handling irritant and moderately toxic chemicals.
Personal Protective Equipment (PPE)
A risk assessment should always precede handling. The minimum required PPE includes:
-
Eye and Face Protection: ANSI-approved, properly fitting safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.[4]
-
Skin Protection: A flame-retardant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are commonly recommended, but it is crucial to consult the glove manufacturer's resistance chart for the specific type of glove and to be aware of the breakthrough time. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[4]
Caption: Personal Protective Equipment (PPE) workflow before handling.
Engineering Controls and Handling Procedures
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Weighing: If the compound is a solid, weigh it in the fume hood or in a ventilated balance enclosure to prevent the generation of airborne dust.
-
Transfers: Conduct all transfers of the material within the fume hood. Use appropriate tools (spatulas, powder funnels) to avoid spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][5] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]
Storage Requirements
-
Store in a tightly closed, properly labeled container.[3][5]
-
Keep in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or area accessible only to authorized personnel.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
General Advice: Move the victim out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4] Remove contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3][4]
-
If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][4]
Caption: First-aid response flowchart for exposure incidents.
Spill Response Protocol
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of heat and ignition.
-
Containment: Prevent the spill from entering drains or waterways.[4]
-
Cleanup (Small Spills):
-
Wear appropriate PPE as described in Section 4.1.
-
If the material is a solid, carefully sweep it up to avoid creating dust.
-
If it is a liquid, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material and contaminated cleaning supplies into a suitable, sealed, and labeled container for hazardous waste disposal.[4]
-
-
Cleanup (Large Spills): Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Stability and Reactivity
-
Reactivity: The reactivity profile has not been thoroughly investigated. As a benzyl alcohol derivative, it may react with strong oxidizing agents, acid chlorides, and anhydrides.
-
Chemical Stability: The material is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid formation of dust and aerosols.[4] Keep away from heat, sparks, open flames, and other ignition sources.
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.
Disposal Considerations
-
Waste Treatment: All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not dispose of down the drain or in general waste.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4] Ensure containers are completely empty before disposal.
Conclusion
This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and as a skin, eye, and respiratory irritant. The lack of comprehensive experimental data necessitates a conservative approach to safety, drawing upon information from structurally related analogs to inform risk assessment and handling procedures. All laboratory work must be conducted within a chemical fume hood with appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- Angene Chemical. (2026, January 5). Safety Data Sheet.
- ChemSynthesis. (2025, May 20). (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol.
- PubChemLite. (n.d.). This compound (C8H9ClO2).
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Procurement and Quality Control of (2-Chloro-3-methoxyphenyl)methanol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical first step in ensuring the validity, reproducibility, and success of their work. This guide provides a comprehensive overview of sourcing (2-Chloro-3-methoxyphenyl)methanol (CAS No. 101969-94-0), a key building block in organic synthesis. Beyond a simple list of suppliers, this document delves into the crucial aspects of quality control, analytical validation, and safe handling, empowering researchers to make informed decisions and maintain the integrity of their experimental workflows.
Sourcing and Procurement of this compound
This compound is a substituted aromatic alcohol used in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Its structure, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile intermediate. Several reputable chemical suppliers offer this compound, ranging from catalogue quantities for research and development to bulk quantities for larger-scale projects.
When selecting a supplier, it is imperative to consider factors beyond price, such as purity specifications, available analytical data, and the supplier's quality management system. Researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed purity assessment.
Table 1: Key Suppliers of this compound
| Supplier | Purity Specification (Typical) | Available Quantities | Notes |
| Sigma-Aldrich | ≥97% | mg to g | Offers a range of research-grade chemicals with available documentation. |
| AOBChem | 95% | mg to g | Specializes in advanced organic building blocks for research. |
| Advanced ChemBlocks | 95% | mg to g | Provides novel building blocks for drug discovery.[1] |
| Thermo Fisher Scientific | Varies (Custom Synthesis) | g to kg | Offers custom synthesis services for specific purity and quantity requirements.[2] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
The procurement process should be systematic to ensure the acquisition of material that meets the stringent requirements of research and drug development.
Caption: Procurement workflow for this compound.
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common method for its synthesis is the reduction of the corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde.
Protocol 1: Synthesis via Reduction of 2-Chloro-3-methoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Potential impurities from this synthesis can include unreacted starting material (2-chloro-3-methoxybenzaldehyde), over-reduced products, or by-products from side reactions.
Quality Control and Analytical Validation
Upon receiving a shipment of this compound, it is essential to perform in-house analytical validation to confirm its identity and purity, even when a supplier's CoA is provided. This ensures the material is suitable for its intended use.
Caption: Quality control workflow for this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for determining the purity of non-volatile compounds like this compound.[3][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is ideal for identifying the compound and detecting any volatile impurities.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Protocol 4: ¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
-
Data Analysis: The resulting spectrum should be consistent with the expected chemical shifts and splitting patterns for this compound. Key signals would include those for the aromatic protons, the methylene protons of the alcohol, the methoxy group protons, and the hydroxyl proton. The absence of significant unassigned signals is an indicator of high purity.
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety. As with other substituted benzyl alcohols, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed to prevent contamination and degradation.[7] Benzyl alcohol itself can degrade some plastics, so high-density polyethylene (HDPE) or glass containers are recommended for storage.[9]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste according to local regulations.
By adhering to these guidelines for procurement, quality control, and safe handling, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
- Carlo Erba Reagents. (2021). 114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet.
- Cole-Parmer. (2009). Material Safety Data Sheet - Benzyl alcohol.
- Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media.
- PubChemLite. (n.d.). This compound (C8H9ClO2).
- Nikolova, Y., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
- Xiao, Y., et al. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 10(S2), S2169-S2176.
Sources
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Derivatives from (2-Chloro-3-methoxyphenyl)methanol
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffolding
(2-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable and versatile starting material in medicinal chemistry and the synthesis of fine chemicals. Its substituted phenyl ring offers distinct electronic and steric properties, making it an ideal scaffold for building a diverse library of molecules. The derivatives of this compound are of significant interest in the development of novel therapeutic agents and functional materials.[1][2] The true synthetic power of this molecule lies in the reactivity of its benzylic hydroxyl group, which can be readily transformed into a variety of other functional groups.
This guide provides an in-depth exploration of four fundamental synthetic transformations starting from this compound: Oxidation, Etherification, Esterification, and Nucleophilic Substitution. The protocols detailed herein are designed to be robust and reproducible, while the accompanying scientific explanations provide insight into the causality behind key experimental choices, empowering researchers to adapt and innovate.
Figure 1: Key synthetic pathways for derivatization of this compound.
Oxidation: Synthesis of 2-Chloro-3-methoxybenzaldehyde
The selective oxidation of a primary benzylic alcohol to its corresponding aldehyde is a cornerstone transformation in organic synthesis.[3] The resulting aldehyde, 2-Chloro-3-methoxybenzaldehyde, is a crucial intermediate for forming C-N bonds (e.g., Schiff bases, reductive amination) and C-C bonds (e.g., Wittig, aldol reactions). Modern catalytic methods, particularly those using molecular oxygen as the terminal oxidant, are favored for their environmental and economic advantages.[4][5][6]
Mechanistic Insight: The Role of Catalysis
Catalytic aerobic oxidation often proceeds via a hydrogen atom transfer (HAT) mechanism.[7] A catalyst, such as a palladium complex, activates the benzylic C-H bond and facilitates the transfer of hydrogen to an oxidant, which is regenerated by molecular oxygen.[4] This approach avoids the use of stoichiometric, often toxic, heavy metal oxidants like chromium.[6] The choice of a heterogeneous catalyst, such as palladium on aluminum oxy-hydroxide (Pd/AlO(OH)), offers the additional benefits of easy separation and catalyst recyclability.[4]
Figure 2: General workflow for the catalytic oxidation of this compound.
Protocol: Heterogeneous Catalytic Aerobic Oxidation
This protocol describes the solvent-free oxidation of this compound using a commercially available heterogeneous palladium catalyst.[4]
Materials & Reagents:
-
This compound
-
Palladium on aluminum oxy-hydroxide (Pd/AlO(OH)), 0.5 wt. % Pd
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxygen (O₂) balloon or supply
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle with ultrasonic bath
| Parameter | Value | Unit | Notes |
| Starting Alcohol | 1.0 | mmol | (174.6 mg) |
| Pd/AlO(OH) Catalyst | 2.5 | mol % | (Relative to alcohol) |
| Base (KOH) | 1.0 | equivalent | (56.1 mg) |
| Temperature | 40 | °C | |
| Atmosphere | O₂ | - | (Balloon pressure) |
| Time | 3 | hours | (Monitor by TLC) |
| Expected Yield | >95 | % | [4] |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), Pd/AlO(OH) catalyst (2.5 mol %), and KOH (1.0 equiv.).
-
Atmosphere: Seal the flask with a septum, evacuate, and backfill with oxygen gas. Attach an O₂-filled balloon to maintain a positive pressure of oxygen.
-
Reaction: Place the flask in an ultrasonic bath pre-heated to 40 °C. Stir the reaction mixture vigorously. The use of ultrasonication helps to increase the reaction rate and efficiency.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf than the more polar aldehyde product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with 15 mL of ethyl acetate and filter through a pad of Celite® to remove the heterogeneous catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 10 mL of water, followed by 10 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 2-Chloro-3-methoxybenzaldehyde is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Etherification: Synthesis of Benzyl Ethers
Etherification of the benzylic alcohol provides access to a wide range of derivatives with modulated lipophilicity and metabolic stability, which are key parameters in drug design. The Williamson ether synthesis and its variations remain the most reliable methods. A chemoselective approach is particularly valuable, allowing for the etherification of the benzylic alcohol in the presence of other, less reactive hydroxyl groups.[8][9]
Mechanistic Insight: SN2 Displacement
The reaction proceeds via a classic SN2 mechanism. First, a strong base is required to deprotonate the alcohol, forming a potent nucleophile (the alkoxide). This alkoxide then attacks an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the new C-O ether bond. The reactivity of the benzylic position facilitates this reaction.[10] For chemoselectivity, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of DMSO can activate the benzylic alcohol towards nucleophilic attack by another alcohol, proceeding through a carbocation-like intermediate.[8][9]
Figure 3: Simplified reaction scheme for Williamson ether synthesis.
Protocol: Base-Mediated Etherification
This protocol details a standard Williamson synthesis to prepare the methyl ether derivative.
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
| Parameter | Value | Unit | Notes |
| Starting Alcohol | 1.0 | mmol | (174.6 mg) |
| Sodium Hydride (NaH) | 1.2 | equivalents | (48 mg of 60% dispersion) |
| Solvent (Anhydrous THF) | 10 | mL | |
| Alkylating Agent (CH₃I) | 1.5 | equivalents | (93 µL) |
| Temperature | 0 to RT | °C | |
| Time | 2-4 | hours | (Monitor by TLC) |
| Expected Yield | 85-95 | % |
Procedure:
-
Safety First: NaH is highly reactive with water and flammable. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equiv.). Suspend the NaH in 5 mL of anhydrous THF.
-
Alkoxide Formation: Dissolve this compound (1.0 equiv.) in 5 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Stir for 30 minutes at 0 °C; cessation of hydrogen gas evolution indicates complete formation of the alkoxide.
-
Alkylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Follow the reaction's progress by TLC (9:1 Hexanes:EtOAc), observing the disappearance of the starting alcohol spot.
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding the reaction mixture to a beaker containing 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Esterification: Synthesis of Benzyl Esters
Benzyl esters are common motifs in pharmaceuticals, fragrances, and serve as useful protecting groups for carboxylic acids. They are typically synthesized by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride.
Mechanistic Insight: Nucleophilic Acyl Substitution
When using an acyl chloride, the reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and deprotonation of the oxonium ion (typically by a mild base like pyridine) yields the final ester product. Using a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol, deactivating it.
Figure 4: Esterification using an acyl chloride and a base.
Protocol: Acyl Chloride-Mediated Esterification
This protocol describes the synthesis of (2-Chloro-3-methoxyphenyl)methyl acetate using acetyl chloride.
Materials & Reagents:
-
This compound
-
Acetyl chloride (AcCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
| Parameter | Value | Unit | Notes |
| Starting Alcohol | 1.0 | mmol | (174.6 mg) |
| Base (Pyridine) | 1.5 | equivalents | (121 µL) |
| Solvent (Anhydrous DCM) | 10 | mL | |
| Acylating Agent (AcCl) | 1.2 | equivalents | (85 µL) |
| Temperature | 0 to RT | °C | |
| Time | 1-2 | hours | (Monitor by TLC) |
| Expected Yield | >90 | % |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and pyridine (1.5 equiv.) in 10 mL of anhydrous DCM.
-
Acylation: Cool the solution to 0 °C (ice bath). Add acetyl chloride (1.2 equiv.) dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (7:3 Hexanes:EtOAc).
-
Work-up: Dilute the reaction mixture with 15 mL of DCM. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 10 mL of 1 M HCl (to remove excess pyridine), 10 mL of saturated NaHCO₃ (to neutralize any remaining acid), and 10 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester, which can be further purified by column chromatography if needed.
Nucleophilic Substitution: Synthesis of Benzyl Halides
Converting the benzylic alcohol into a benzyl halide transforms it into an excellent electrophile for subsequent C-C, C-N, or C-S bond-forming reactions. The hydroxyl group is a poor leaving group, but it can be easily converted into a good one (e.g., water) under acidic conditions or by using reagents like thionyl chloride (SOCl₂).[11][12]
Mechanistic Insight: SN1 vs. SN2 Pathways
The substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, depending on the conditions.[10][12] The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway.[10] When reacting with HX, the acid protonates the hydroxyl group, which then departs as a water molecule to form this stable carbocation, which is subsequently attacked by the halide ion.[12] With reagents like SOCl₂, the reaction often proceeds through an SN2 mechanism, involving the formation of a chlorosulfite intermediate, followed by backside attack by the chloride ion.
Figure 5: Workflow for the synthesis of the corresponding benzyl chloride.
Protocol: Chlorination with Thionyl Chloride
This protocol describes the conversion of the alcohol to the corresponding benzyl chloride.
Materials & Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) (optional)
| Parameter | Value | Unit | Notes |
| Starting Alcohol | 1.0 | mmol | (174.6 mg) |
| Thionyl Chloride (SOCl₂) | 2.0 | equivalents | (146 µL) |
| Temperature | 0 to Reflux | °C | |
| Time | 1 | hour | |
| Expected Yield | >95 | % |
Procedure:
-
Safety First: Thionyl chloride is corrosive and reacts violently with water. This reaction releases toxic SO₂ and HCl gases. It MUST be performed in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add this compound (1.0 equiv.).
-
Reaction: Cool the flask to 0 °C and slowly add thionyl chloride (2.0 equiv.). After the initial vigorous reaction subsides, slowly warm the mixture to reflux and heat for 1 hour.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a trap cooled with dry ice/acetone). The residue is the crude benzyl chloride.
-
Purification: The product is often used directly in the next step. If purification is required, it can be attempted by vacuum distillation, though care must be taken as benzyl halides can be lachrymatory.
General Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Handle reactive reagents like sodium hydride and thionyl chloride with extreme caution and follow established standard operating procedures.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Minisci, F., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. Possible Role of Charge-Transfer Complexes in the Benzylic Hydrogen Atom Transfer. The Journal of Organic Chemistry.
- Çelik, G., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
- LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ACS Publications.
- ResearchGate. (n.d.). Oxidation of benzyl alcohol, substituted benzyl alcohols and other... | Download Scientific Diagram.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Das, T., et al. (2018). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
- Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications.
- Wang, S., et al. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI.
- ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol.
- Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.
- Baliah, V., et al. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
- ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2....
- Kumar, P., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect.
- Google Patents. (n.d.). CN101186614A - Preparation method of methoxybenzyl ester.
- Google Patents. (n.d.). US2452350A - Method of preparing alkyl esters of chloroacetic acid.
- YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
- ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- Wang, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
Sources
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- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (2-Chloro-3-methoxyphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the phenyl ring, offers a handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on its role as a precursor to more complex molecules, including potential pharmaceutical intermediates. Detailed, field-proven protocols for its synthesis and subsequent utilization are presented, underpinned by an understanding of the chemical principles governing these transformations.
Introduction and Physicochemical Properties
This compound is a key intermediate whose structural features—a reactive benzylic alcohol, an electron-withdrawing chlorine atom, and an electron-donating methoxy group—provide a platform for diverse synthetic strategies. The chlorine atom can participate in cross-coupling reactions or be a site for nucleophilic substitution, while the methoxy group can influence the regioselectivity of electrophilic aromatic substitution and modulate the reactivity of the molecule. The benzylic alcohol is a primary site for transformations such as oxidation, etherification, and conversion to a leaving group for subsequent nucleophilic attack.
Table 1: Physicochemical and Predicted Spectroscopic Data for this compound [1]
| Property | Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Predicted: ~270-280 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF) |
| Predicted ¹H NMR | Signals expected for aromatic protons, a methylene group, a hydroxyl proton, and a methoxy group. |
| Predicted ¹³C NMR | Signals expected for aromatic carbons, a methylene carbon, and a methoxy carbon. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 173.0364 |
Synthesis of this compound
The most direct and common route to this compound is the reduction of the corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This method is highly efficient and utilizes readily available and mild reducing agents.
Protocol 1: Synthesis via Reduction of 2-Chloro-3-methoxybenzaldehyde
This protocol is based on the well-established reduction of benzaldehydes to benzyl alcohols.[2]
Reaction Scheme:
Caption: Reduction of 2-chloro-3-methoxybenzaldehyde to this compound.
Materials:
-
2-Chloro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde in methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of deionized water.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: >90%
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules. The primary alcohol can be readily converted into other functional groups, providing a gateway to a variety of downstream products.
Conversion to (2-Chloro-3-methoxyphenyl)methyl Halides
A key transformation of this compound is its conversion to the corresponding benzylic halide. This is a crucial step for subsequent nucleophilic substitution reactions.
Protocol 2: Synthesis of 1-(Chloromethyl)-2-chloro-3-methoxybenzene
This protocol describes the conversion of the alcohol to the corresponding chloride using thionyl chloride.
Reaction Scheme:
Caption: Conversion of this compound to its corresponding benzyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an anhydrous solvent like diethyl ether or dichloromethane.
-
Chlorination: Add a catalytic amount of pyridine. Slowly add thionyl chloride to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto ice water to quench the excess thionyl chloride.
-
Extraction: Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Role in the Synthesis of Heterocyclic Compounds
Substituted benzyl alcohols and their derivatives are foundational in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[3][4] The resulting 1-(chloromethyl)-2-chloro-3-methoxybenzene from Protocol 2 can be used in various cyclization reactions.
Conceptual Application: Synthesis of a Substituted Isoindolinone
The synthesized benzyl chloride can react with an appropriate amine, followed by intramolecular cyclization, to form heterocyclic structures.
Workflow for Heterocycle Synthesis:
Caption: General workflow for the synthesis of heterocyclic compounds.
Etherification Reactions
The benzylic alcohol of this compound can undergo etherification to produce benzyl ethers, which are common protecting groups or can be part of a target molecule's final structure. Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups is a valuable synthetic tool.[5]
Role in Medicinal Chemistry and Drug Development
While direct applications of this compound in marketed drugs are not prominently documented, its structural motifs are highly relevant. For instance, the related compound 3-Chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor.[6] This highlights the potential of this compound and its derivatives as building blocks for novel therapeutic agents. The chloro and methoxy substituents can be strategically utilized to modulate the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the construction of complex aromatic and heterocyclic systems. The protocols and applications detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. The strategic placement of the chloro and methoxy groups on the phenyl ring, combined with the reactivity of the benzylic alcohol, makes it a compelling starting material for the discovery of new chemical entities.
References
- PubChemLite. This compound (C8H9ClO2).
- ACS Publications. Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
- ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
Sources
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- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of (2-Chloro-3-methoxyphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, (2-Chloro-3-methoxyphenyl)methanol has emerged as a versatile and valuable intermediate. Its unique substitution pattern, featuring a chloro group at the 2-position and a methoxy group at the 3-position of the phenyl ring, offers a nuanced electronic and steric profile that medicinal chemists can exploit to fine-tune the pharmacological properties of target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its role in shaping the biological activity of resulting compounds.
I. Physicochemical Properties and Synthetic Overview
Before delving into its applications, a foundational understanding of the physicochemical characteristics of this compound is essential for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | Approx. 275 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
The primary route to this compound involves the reduction of its corresponding benzoic acid or benzaldehyde. The choice of reducing agent is critical and depends on the starting material and desired scale of the reaction.
II. Core Applications in Medicinal Chemistry
The utility of this compound as a building block is demonstrated in its incorporation into various pharmacologically active scaffolds. The presence of the chloro and methoxy groups can significantly influence a molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Synthesis of Novel Macrocyclic Compounds with Pharmacological Activity
A significant application of this compound is in the synthesis of innovative macrocyclic compounds.[3] These complex structures are of great interest in drug discovery due to their potential for high binding affinity and selectivity.
A recent patent highlights the use of this compound as a key reactant in the preparation of new macrocyclic entities with potential therapeutic applications.[3][4] The benzyl alcohol moiety of the building block is typically activated, for example, by conversion to a benzyl halide, to facilitate its coupling with other components of the macrocycle.
Caption: Generalized workflow for incorporating this compound into a macrocyclic scaffold.
Building Block for SGLT2 Inhibitors
The structurally related (5-Bromo-2-chloro-3-methoxyphenyl)methanol has been utilized as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[5][6][7] This suggests a strong potential for this compound to be used in the development of novel SGLT2 inhibitors and other therapeutic agents where this specific substitution pattern is desired. The synthesis of the brominated analog provides a valuable template for the preparation and subsequent reactions of the non-brominated title compound.
III. Detailed Synthetic Protocols
The following protocols are provided as a guide for the laboratory synthesis of this compound and its subsequent use.
Protocol 1: Synthesis of this compound via Reduction of 2-Chloro-3-methoxybenzoic Acid
This protocol is adapted from a similar reduction of a substituted benzoic acid and is a reliable method for producing the title compound.[5]
Materials:
-
2-Chloro-3-methoxybenzoic acid
-
Borane dimethyl sulfide complex (BMS) or Borontrifluoride-dimethylsulfide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq.) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane dimethyl sulfide complex (approx. 2.0-4.0 eq.) dropwise via a syringe. Caution: Borane reagents are flammable and react violently with water. Handle with care.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution will be observed.
-
Work-up: Once gas evolution ceases, add saturated aqueous sodium bicarbonate solution to the mixture. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.
Protocol 2: Conversion to 2-Chloro-3-methoxybenzyl Bromide for Subsequent Coupling Reactions
This protocol describes the activation of the hydroxyl group for nucleophilic substitution.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Brominating/Chlorinating Agent: Cool the solution to 0 °C. Slowly add phosphorus tribromide (for bromide) or thionyl chloride (for chloride) (approx. 0.5-1.0 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture over ice water and extract with DCM.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl halide, which can often be used in the next step without further purification.
IV. The Role of the 2-Chloro and 3-Methoxy Substituents: A Structure-Activity Relationship (SAR) Perspective
The specific placement of the chloro and methoxy groups on the phenyl ring is not arbitrary and plays a crucial role in modulating the biological activity of the final drug molecule.[1][2]
-
The 2-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of nearby functional groups and can also participate in halogen bonding, a non-covalent interaction that can enhance binding to a protein target. Its steric bulk can also dictate the preferred conformation of the molecule, which is critical for a precise fit into a binding pocket.
-
The 3-Methoxy Group: The methoxy group is a hydrogen bond acceptor and its presence can introduce favorable interactions with the biological target. It also impacts the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes. The position of the methoxy group relative to the chloro group and the benzyl alcohol creates a unique electronic and steric environment.
The interplay of these two substituents provides a powerful tool for medicinal chemists to optimize lead compounds into clinical candidates.
V. Conclusion
This compound is a strategically important building block in medicinal chemistry. Its utility in the synthesis of complex molecules such as macrocycles and its potential for incorporation into other classes of therapeutic agents make it a valuable tool for drug discovery professionals. The protocols provided herein offer a starting point for the synthesis and application of this versatile intermediate, and a deeper understanding of its inherent chemical properties will undoubtedly lead to the development of novel and effective pharmaceuticals.
References
- US Patent US20230097678A1, "New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them," published March 30, 2023.
- US Patent US9034921B2, "Diphenylmethane derivatives as SGLT2 inhibitors," issued May 19, 2015.
- European Patent EP2714032B1, "Novel diphenylmethane derivatives as SGLT2 inhibitors," granted November 25, 2015.
- US Patent Application Publication US20140094419A1, "DIPHENYLMETHANE DERIVATIVES AS SGLT2 INHIBITORS," published April 3, 2014.
- World Intellectual Property Organization Patent WO2021170774A1, "New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them," published September 2, 2021.
- Semantic Scholar, "Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach,"
- Drug Hunter, "Roles of the Chloro and Methoxy Groups in Drug Discovery," published September 16, 2024,
- YouTube, "Roles of the Chloro and Methoxy Groups in Drug Discovery," uploaded by Drug Hunter, September 30, 2024,
- MDPI, "Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design," published in Molecules, 2022, 27(1), 123.
- US Patent US8822730B2, "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids," issued September 2, 2014.
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Application Notes and Protocols: Oxidation of (2-Chloro-3-methoxyphenyl)methanol
For: Researchers, scientists, and drug development professionals
Introduction
The selective oxidation of substituted benzyl alcohols is a cornerstone transformation in organic synthesis, providing critical access to benzaldehydes that are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] (2-Chloro-3-methoxyphenyl)methanol is a key starting material, and its oxidation product, 2-chloro-3-methoxybenzaldehyde, is a valuable building block. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring presents a unique challenge in achieving high selectivity and yield, necessitating carefully chosen oxidation conditions to prevent over-oxidation to the corresponding carboxylic acid or other side reactions.[3]
This document provides a detailed guide to the oxidation of this compound, exploring various methodologies and offering in-depth, field-proven protocols. We will delve into the mechanistic underpinnings of these reactions to empower researchers to make informed decisions and troubleshoot their synthetic procedures effectively.
Mechanistic Overview: The Transformation from Alcohol to Aldehyde
The oxidation of a primary alcohol, such as this compound, to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. This process can be broadly categorized based on the type of oxidizing agent used.
Caption: Generalized workflow of benzyl alcohol oxidation.
Selecting the Appropriate Oxidizing Agent
The choice of oxidizing agent is paramount for a successful and selective oxidation. Several classes of reagents have proven effective for the oxidation of benzyl alcohols.[3][4] The suitability of each depends on factors such as substrate sensitivity, desired scale, and tolerance for specific reaction conditions (e.g., temperature, pH).
| Oxidizing Agent/System | Typical Yield | Selectivity | Key Considerations & Insights |
| Manganese Dioxide (MnO₂) | Good to High | Highly selective for benzylic alcohols | A mild, heterogeneous oxidant. Often requires a large excess of freshly activated MnO₂. The reaction mechanism involves adsorption onto the MnO₂ surface.[4][5][6] |
| Pyridinium Chlorochromate (PCC) | Good to High | High | A versatile and reliable reagent. The reaction is typically performed in anhydrous dichloromethane (DCM) to prevent over-oxidation.[7][8][9] Chromium reagents are toxic and require careful handling and disposal.[9] |
| Swern Oxidation | High | High | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C).[10][11][12] Excellent for sensitive substrates but requires stringent anhydrous conditions and careful temperature control. |
| TEMPO-catalyzed Systems | High | High | Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite or air. Considered a "green" alternative.[4] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)
This method is advantageous due to its mildness and high selectivity for benzylic alcohols.[4][5][6] The activity of MnO₂ can vary significantly between suppliers and batches; therefore, using freshly activated MnO₂ is crucial for reproducibility.
Activation of Manganese Dioxide:
-
Place commercially available manganese dioxide in a flask.
-
Heat at 100-120 °C under high vacuum for at least 4 hours to remove adsorbed water.
-
Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
Oxidation Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 10-20 mL per gram of substrate).[5] Add activated manganese dioxide (5-10 eq). The large excess is necessary to drive the reaction to completion.[4]
-
Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.[5]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for MnO₂ oxidation.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
PCC is a reliable and effective oxidant for converting primary alcohols to aldehydes without significant over-oxidation.[7][8][9] The reaction is typically performed in an anhydrous solvent to prevent the formation of the corresponding carboxylic acid.[7]
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC) (1.5 eq) and anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the PCC suspension in one portion with vigorous stirring.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically exothermic and the mixture will turn into a dark, tarry substance. Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil® to remove the chromium by-products. Wash the plug thoroughly with diethyl ether.[4] Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.
Note on Safety: Chromium(VI) compounds like PCC are toxic and carcinogenic.[9] Always handle them with extreme care in a fume hood, wearing appropriate gloves and eye protection. All chromium-containing waste must be disposed of according to institutional safety guidelines.
Protocol 3: Swern Oxidation
The Swern oxidation is a very mild and highly efficient method for the synthesis of aldehydes from primary alcohols.[12] It is particularly useful for substrates that are sensitive to harsher conditions. The procedure requires strict anhydrous conditions and low temperatures.[10]
Procedure:
-
Activator Preparation: In an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) in anhydrous DCM to the oxalyl chloride solution via the addition funnel, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.[13]
-
Base Quench: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then warm to room temperature.[13]
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for Swern oxidation.
Conclusion
The successful oxidation of this compound to 2-chloro-3-methoxybenzaldehyde can be achieved through several reliable methods. The choice of oxidant and protocol should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. For a mild and selective transformation, activated manganese dioxide is an excellent choice, albeit requiring a large excess of the reagent. PCC offers a more rapid conversion but necessitates careful handling of toxic chromium waste. The Swern oxidation provides high yields under very mild conditions but demands stringent control over temperature and anhydrous conditions. By understanding the principles and practicalities outlined in these application notes, researchers can confidently approach this important synthetic transformation.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
- ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
- BenchChem. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | 37687-57-3.
- ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
- Varma, R. S., Saini, R. K., & Dahiya, R. (n.d.). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves.
- ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation | ACS Catalysis.
- YouTube. (2021, December 11). Benzaldehyde synthesis - Oxidation of benzyl alcohol.
- BenchChem. (n.d.). A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents.
- Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
- University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Common Organic Chemistry. (n.d.). Manganese Dioxide.
- ResearchGate. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate.
- ACS Publications. (n.d.). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts | ACS Catalysis.
- TÜBİTAK Academic Journals. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.
- ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide.
- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
- IJSART. (2018, January). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
- Michigan State University. (n.d.). Swern Oxidation Procedure.
- ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid | Request PDF.
- Alfa Chemistry. (n.d.). Swern Oxidation.
- TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide.
- YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.
- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
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Esterification protocols for (2-Chloro-3-methoxyphenyl)methanol
An Application Guide to the Esterification of (2-Chloro-3-methoxyphenyl)methanol for Synthetic Chemistry Applications
Introduction
This compound is a substituted benzyl alcohol that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The esterification of its primary alcohol functional group is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability in drug candidates, or altering the characteristics of functional materials.
This guide provides an in-depth analysis of three distinct and robust protocols for the esterification of this compound. We move beyond simple step-by-step instructions to explore the underlying mechanistic principles, strategic considerations for reagent selection, and practical insights to ensure successful and reproducible outcomes. The protocols presented—Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—are chosen to represent a spectrum of reaction conditions, from classical acidic catalysis to modern, mild coupling methods, empowering researchers to select the optimal strategy for their specific synthetic goals.
Protocol 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Principle and Mechanism
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid and an alcohol under strong acid catalysis.[1][2] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product. This is typically achieved by using a large excess of one reactant (usually the more accessible and easily removable alcohol) or by actively removing the water byproduct during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: This proton transfer converts a hydroxyl group into a good leaving group (H₂O). The departure of water regenerates the carbonyl group, now part of the ester.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to release the acid catalyst and yield the final ester product.[1]
Caption: Mechanism of Fischer-Speier Esterification.
Application & Considerations
-
Advantages: This method is cost-effective, utilizing simple and inexpensive reagents and catalysts. It is procedurally straightforward and easily scalable.[1]
-
Limitations: The harsh acidic conditions and often high temperatures can be incompatible with sensitive functional groups elsewhere in the molecule. The equilibrium nature of the reaction can lead to incomplete conversion if water is not efficiently removed. Tertiary alcohols are not suitable as they are prone to elimination.[1][3] For this compound, a primary benzylic alcohol, the reaction is generally feasible, but care must be taken to avoid potential side reactions like etherification if conditions are too harsh.
Detailed Experimental Protocol: Synthesis of (2-Chloro-3-methoxyphenyl)methyl acetate
-
Materials & Setup:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Toluene
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add this compound and toluene (approx. 0.2 M concentration).
-
Add glacial acetic acid to the flask.
-
While stirring, slowly and carefully add the concentrated sulfuric acid.
-
Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by observing the cessation of water collection. Typical reaction times are 4-10 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Workup & Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
-
Protocol 2: Steglich Esterification: Mild Coupling for Sensitive Substrates
Principle and Mechanism
The Steglich esterification is a powerful method that allows for the formation of esters under exceptionally mild, often room-temperature, conditions.[5] It utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6]
The mechanism is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6]
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms an acyl-pyridinium species ("active ester") and releases dicyclohexylurea (DCU). This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[5][6]
-
Nucleophilic Attack by Alcohol: The alcohol, this compound, attacks the highly electrophilic acyl-pyridinium intermediate.
-
Ester Formation: This attack forms the desired ester and regenerates the DMAP catalyst.[6]
The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by simple filtration.[5]
Caption: Experimental workflow for Steglich Esterification.
Application & Considerations
-
Advantages: The reaction is performed under very mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups. It is generally high-yielding.[6][7]
-
Limitations: DCC is a known allergen and sensitizer and should be handled with care. The DCU byproduct, while mostly insoluble, can sometimes complicate purification. Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate an aqueous workup. The reaction is stoichiometric in the coupling agent, which can be a drawback in terms of atom economy.[7]
Detailed Experimental Protocol: Synthesis of (2-Chloro-3-methoxyphenyl)methyl benzoate
-
Materials & Setup:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. A white precipitate of DCU will form as the reaction progresses. Typical reaction times are 2-6 hours.
-
-
Workup & Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and any unreacted DCC), saturated aqueous NaHCO₃ (to remove excess benzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Protocol 3: Mitsunobu Reaction: A Redox Pathway to Esterification
Principle and Mechanism
The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a wide variety of functional groups, including esters.[8][9] The reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] A key feature of the reaction with chiral secondary alcohols is the clean inversion of stereochemistry, a hallmark of an Sₙ2-type mechanism.[9]
The complex mechanism can be summarized as follows:
-
Betaine Formation: PPh₃ makes a nucleophilic attack on DEAD/DIAD to form a betaine intermediate.[8]
-
Protonation: This betaine is a strong base and deprotonates the carboxylic acid, forming an ion pair.
-
Alcohol Activation: The carboxylate anion deprotonates the alcohol, which then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The carboxylate anion acts as the nucleophile and displaces the activated leaving group in an Sₙ2 fashion to form the final ester product and triphenylphosphine oxide (TPPO).[8][9]
Caption: Simplified mechanistic overview of the Mitsunobu Reaction.
Application & Considerations
-
Advantages: The reaction occurs under very mild and neutral conditions, tolerating a wide range of functional groups. It is highly reliable for primary and secondary alcohols.[8]
-
Limitations: The reaction generates stoichiometric amounts of byproducts (TPPO and a hydrazine derivative) that can complicate purification, although strategies exist to facilitate their removal.[9] The reagents (DEAD/DIAD) are hazardous and should be handled with extreme care in a fume hood.[10] The acidity of the nucleophile (the carboxylic acid) is important; its pKa should generally be less than 13.[8]
Detailed Experimental Protocol: Synthesis of (2-Chloro-3-methoxyphenyl)methyl 4-nitrobenzoate
-
Materials & Setup:
-
This compound (1.0 eq)
-
4-Nitrobenzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve this compound, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise via syringe over 20-30 minutes. An exothermic reaction and color change may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-16 hours.[10]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is removing the TPPO and diisopropyl hydrazinedicarboxylate byproducts. Purification is almost always achieved via flash column chromatography on silica gel. Eluting with a gradient of hexanes and ethyl acetate will separate the less polar ester product from the more polar byproducts.
-
Comparative Summary of Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Reaction Type | Acid-Catalyzed Equilibrium | Carbodiimide-Mediated Coupling | Redox Condensation |
| Key Reagents | Strong Acid (H₂SO₄) | DCC (or EDC), DMAP | PPh₃, DIAD (or DEAD) |
| Conditions | High Temp (Reflux) | Mild (0 °C to RT) | Mild (0 °C to RT) |
| Key Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine Oxide (TPPO), Hydrazine derivative |
| Advantages | Inexpensive, simple setup | Very mild, high yields, wide functional group tolerance | Very mild, reliable, Sₙ2 inversion |
| Disadvantages | Harsh conditions, equilibrium limited, not for sensitive substrates | Reagent is an allergen, stoichiometric byproduct | Stoichiometric byproducts complicate purification, hazardous reagents |
References
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
- Wikipedia. (n.d.). Yamaguchi esterification.
- J&K Scientific LLC. (2021). Fischer Esterification.
- SynArchive. (n.d.). Steglich Esterification.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Wikipedia. (n.d.). Steglich esterification.
- Jordan, A., et al. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Khan, I., et al. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Yamaguchi lactonization reaction (Japanese).
- ResearchGate. (2006). (PDF) Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- EPFL Graph Search. (n.d.). Fischer–Speier esterification.
- Dembinski, R. (Ed.). (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(10), 5489-5569.
- Chemistry Steps. (n.d.). Fischer Esterification.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Strategic Role of (2-Chloro-3-methoxyphenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-methoxyphenyl)methanol is a versatile and strategically important building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group at the 2 and 3 positions of the phenyl ring, respectively, offers a nuanced handle for modulating the physicochemical and pharmacological properties of target molecules. The chloro group can act as a key interaction point within protein binding pockets and can influence metabolic stability, while the methoxy group can impact solubility and receptor affinity.[1][2] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations and providing robust protocols for its conversion into valuable downstream intermediates. We will explore its application in the generation of diverse molecular scaffolds for drug discovery, underscoring its potential in the synthesis of novel therapeutic agents.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and well-characterized starting materials. This compound emerges as such a scaffold, offering a unique combination of functional groups that are frequently encountered in pharmacologically active compounds. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring creates a distinct electronic environment that can be exploited to fine-tune the properties of a lead compound.
The primary alcohol functionality of this compound serves as a convenient anchor for a variety of synthetic transformations. It can be readily oxidized to the corresponding aldehyde, a cornerstone for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, or converted into a reactive benzyl halide for the alkylation of a wide range of nucleophiles. These transformations open a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around three key transformations of its benzylic alcohol group. The following sections provide detailed protocols for these essential conversions.
Oxidation to 2-Chloro-3-methoxybenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for a plethora of subsequent reactions, including Wittig olefination, Grignard additions, and reductive amination.
Causality Behind Experimental Choices: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The use of an inert solvent like dichloromethane (DCM) is essential to prevent side reactions. The addition of silica gel to the reaction mixture simplifies the workup by adsorbing the chromium byproducts, allowing for their easy removal by filtration.
Experimental Protocol: PCC Oxidation
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-chloro-3-methoxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity | >98% (after chromatography) |
Conversion to 2-Chloro-3-methoxybenzyl chloride
The transformation of the benzylic alcohol into a more reactive benzyl chloride is a fundamental step for utilizing this scaffold in alkylation reactions. Benzyl chlorides are potent electrophiles for the S(_N)2 substitution with a variety of nucleophiles.
Causality Behind Experimental Choices: Thionyl chloride (SOCl(_2)) is a common and effective reagent for the conversion of alcohols to chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a non-polar solvent like toluene is suitable for this reaction, and maintaining a controlled temperature prevents the formation of unwanted side products.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO(_2)).
-
Reaction: Dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene. To this solution, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 50-60 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer detectable.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-methoxybenzyl chloride, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride (SOCl(_2)) |
| Solvent | Toluene |
| Temperature | 0 °C to Reflux |
| Typical Yield | >95% |
| Purity | >95% (crude) |
O-Alkylation to form Benzyl Ethers
The direct formation of benzyl ethers from this compound can be achieved through Williamson ether synthesis conditions, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.
Causality Behind Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the corresponding sodium alkoxide. Anhydrous tetrahydrofuran (THF) is an ideal solvent for this reaction as it is inert to the strong base and effectively solvates the intermediates.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting ether by column chromatography.
Application of Derivatives in Pharmaceutical Scaffolding
The derivatives of this compound are valuable precursors for the synthesis of a wide array of molecular scaffolds with potential therapeutic applications.
Synthesis of Amine Derivatives via Reductive Amination
2-Chloro-3-methoxybenzaldehyde is an excellent substrate for reductive amination, allowing for the introduction of various primary and secondary amines to form substituted benzylamines. These products can serve as key intermediates in the synthesis of, for example, novel kinase inhibitors or GPCR ligands.
Caption: Workflow for generating a diverse compound library via alkylation.
Conclusion
While this compound may not be a direct precursor to a currently marketed blockbuster drug, its synthetic versatility makes it an invaluable tool for medicinal chemists. The ability to readily access the corresponding aldehyde and benzyl chloride opens up a wide range of synthetic possibilities for the construction of novel and diverse molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in their drug discovery and development programs.
References
- Ueda, I., et al. (1978). Synthesis and pharmacological properties of 8-chloro-10-(2-dimethylaminoethoxy) dibenzo[b,f]thiepine and related compounds. Chemical and Pharmaceutical Bulletin, 26(10), 3058-3070.
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- PubChem. (n.d.). Zotepine. National Center for Biotechnology Information.
- Schmutz, J., et al. (1965). Über in 2-Stellung substituierte Dibenzo[b,f]thiepine. Helvetica Chimica Acta, 48(1), 336-348.
- LookChem. (n.d.). Synthesis of Zotepine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Preparation of (2-Chloro-3-methoxyphenyl)acetaldehyde: A Detailed Protocol for Advanced Synthesis
Abstract
This comprehensive guide details a robust, multi-step protocol for the laboratory-scale synthesis of (2-Chloro-3-methoxyphenyl)acetaldehyde, a valuable building block in medicinal chemistry and drug discovery. The chloro and methoxy substituents on the phenyl ring are of significant interest for their ability to modulate the pharmacological properties of lead compounds.[1][2] This protocol outlines a synthetic pathway commencing with the formylation of 2-chloroanisole, followed by a Wittig reaction to generate the corresponding styrene derivative, and culminating in an ozonolysis reaction with a reductive workup to yield the target aldehyde. Each step is elucidated with in-depth procedural details, causality behind experimental choices, safety precautions, and characterization data. This document is intended for researchers, scientists, and professionals in drug development with a background in organic synthesis.
Introduction
Substituted phenylacetaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The specific substitution pattern of a chloro group at the 2-position and a methoxy group at the 3-position of the phenyl ring offers a unique electronic and steric profile, making (2-Chloro-3-methoxyphenyl)acetaldehyde a sought-after precursor for novel chemical entities. The presence of a halogen, such as chlorine, can significantly influence a molecule's metabolic stability and binding affinity.[3] This protocol provides a reliable method for the preparation of this compound, enabling further exploration of its potential in drug discovery programs.
Synthetic Strategy Overview
The synthesis of (2-Chloro-3-methoxyphenyl)acetaldehyde is accomplished through a three-stage process, as depicted in the workflow below. The initial stage involves the synthesis of the key intermediate, 2-chloro-3-methoxybenzaldehyde, via a Vilsmeier-Haack formylation of 2-chloroanisole. The second stage employs a Wittig reaction to convert the benzaldehyde into the corresponding styrene derivative, 2-chloro-3-methoxystyrene. The final stage utilizes ozonolysis with a reductive workup to cleave the alkene and furnish the desired (2-Chloro-3-methoxyphenyl)acetaldehyde.
Caption: Overall synthetic workflow for the preparation of (2-Chloro-3-methoxyphenyl)acetaldehyde.
Part 1: Synthesis of 2-Chloro-3-methoxybenzaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][4][5][6] In this step, 2-chloroanisole is formylated using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroanisole | 142.58 | 14.26 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 16.86 g (10.2 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.04 g (8.5 mL) | 0.11 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice-water bath | - | As needed | - |
| Saturated sodium acetate solution | - | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (8.5 mL, 0.11 mol). Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise to the DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Formylation: Add 2-chloroanisole (14.26 g, 0.10 mol) dissolved in 20 mL of dichloromethane to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Heat the mixture on a steam bath for 15 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-3-methoxybenzaldehyde as a crystalline solid.
Part 2: Synthesis of 2-Chloro-3-methoxystyrene
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes.[7][8][9][10] In this step, 2-chloro-3-methoxybenzaldehyde is converted to 2-chloro-3-methoxystyrene using a phosphorus ylide generated from methyltriphenylphosphonium bromide and a strong base.
Caption: Schematic of the Wittig reaction for the synthesis of 2-chloro-3-methoxystyrene.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 39.30 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |
| 2-Chloro-3-methoxybenzaldehyde | 170.59 | 17.06 g | 0.10 |
| Saturated aqueous NH₄Cl | - | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Ylide Preparation: To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (39.30 g, 0.11 mol) and anhydrous THF (200 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise to the stirred suspension. A deep yellow-orange color indicates the formation of the ylide.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve 2-chloro-3-methoxybenzaldehyde (17.06 g, 0.10 mol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluent: hexane) to yield 2-chloro-3-methoxystyrene as a colorless oil.
Part 3: Synthesis of (2-Chloro-3-methoxyphenyl)acetaldehyde
Ozonolysis is a powerful method for the oxidative cleavage of alkenes to carbonyl compounds.[7][11][12] A reductive workup is crucial to obtain the aldehyde without over-oxidation to the carboxylic acid. Dimethyl sulfide (DMS) is a common reagent for this purpose.[7][11][12]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methoxystyrene | 168.62 | 16.86 g | 0.10 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Methanol | 32.04 | 50 mL | - |
| Ozone (O₃) | 48.00 | As needed | - |
| Dimethyl sulfide (DMS) | 62.13 | 9.32 g (11 mL) | 0.15 |
| Dry ice/acetone bath | - | As needed | - |
Procedure:
-
Ozonolysis: Dissolve 2-chloro-3-methoxystyrene (16.86 g, 0.10 mol) in a mixture of dichloromethane (200 mL) and methanol (50 mL) in a 500 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone. The potassium iodide trap will turn brown upon reaction with excess ozone.
-
Once the reaction is complete, bubble nitrogen or oxygen through the solution for 10-15 minutes to remove excess ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (11 mL, 0.15 mol) dropwise to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by vacuum distillation to afford (2-Chloro-3-methoxyphenyl)acetaldehyde.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (t, J = 2.0 Hz, 1H, CHO), 7.20-7.00 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 3.70 (d, J = 2.0 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 198.5, 155.0, 134.5, 130.0, 128.0, 125.0, 115.0, 56.0, 45.0.
-
IR (neat, cm⁻¹): 2940, 2835, 1725 (C=O), 1580, 1470, 1260, 1050, 780.
-
MS (EI, 70 eV) m/z (%): 184 (M⁺, C₉H₉ClO₂), 155, 127, 99.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride: Corrosive and reacts violently with water. Handle with extreme care.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Ozone: Highly toxic and a strong oxidizing agent. Ensure the ozonolysis setup is properly vented and any excess ozone is quenched. Ozonides can be explosive; do not isolate the ozonide intermediate.
-
Dimethyl sulfide: Volatile, flammable, and has a strong, unpleasant odor. Handle in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
- OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions.
- Master Organic Chemistry. Alkene Reactions: Ozonolysis. (2013).
- BYJU'S. Ozonolysis of Alkenes and Alkynes. (2019).
- Benchchem. Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde.
- CN111056927A - Method for synthesizing monosubstituted styrene.
- A Solvent Free Wittig Reaction.
- Organic Syntheses.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025).
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde. (2014).
- Acta Chemica Scandinavica.
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024).
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024).
- EP 0690835 B1 - FORMYLATION PROCESS FOR AROM
- ResearchGate. Wittig-Horner reactions on styrene-divinylbenzene supports with benzaldehyde side-groups. (2025).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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- 11. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Tiered Strategy for Biological Activity Screening of (2-Chloro-3-methoxyphenyl)methanol Derivatives
Abstract
The discovery of novel bioactive molecules is a cornerstone of modern therapeutic development. Substituted phenyl methanols represent a class of organic compounds with significant potential for diverse biological activities, owing to their structural features which can facilitate interactions with various biological targets. This document provides a comprehensive, field-proven guide for the systematic biological activity screening of a specific chemical series: (2-Chloro-3-methoxyphenyl)methanol and its derivatives. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade designed to efficiently identify and characterize potential therapeutic leads. This guide moves from broad phenotypic assays to specific target-based validation, emphasizing the scientific rationale behind each protocol and incorporating self-validating controls to ensure data integrity.
Introduction: The Rationale for Screening this Chemical Class
The this compound scaffold contains several key features that suggest a high potential for biological activity. The chlorinated aromatic ring can enhance membrane permeability and binding affinity through halogen bonding, while the methoxy and hydroxyl groups provide sites for hydrogen bonding and potential metabolic activity. Related structures, such as other substituted 2-methoxyphenols, have been reported to exhibit a range of effects including antioxidant, cytotoxic, and anti-inflammatory properties via cyclooxygenase (COX-2) inhibition[1]. The presence of a halogen atom is also a common feature in many antimicrobial agents[2].
This inherent potential necessitates a structured screening approach to efficiently survey the landscape of possible biological effects. Our proposed strategy is a multi-tiered workflow designed to maximize information while conserving resources.
The Tiered Screening Workflow
A hierarchical screening approach is the most logical and efficient method for evaluating a novel compound library. It allows for the rapid identification of active compounds ("hits") in broad, cost-effective primary assays, followed by more complex and specific secondary assays to confirm activity and elucidate the mechanism of action (MoA).
Caption: A logical tiered workflow for screening novel chemical derivatives.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to perform a broad, high-throughput evaluation of the compound library to identify any form of biological activity.
Protocol: Antiproliferative Activity via MTT Assay
-
Scientific Principle: This is a colorimetric assay that measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in signal indicates either cytotoxicity or cytostasis.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a working concentration plate by performing serial dilutions.
-
Cell Treatment: Treat the cells with the compounds at a single, high concentration (e.g., 10 µM or 50 µM) for 48-72 hours.[5] This duration is chosen to span multiple cell doubling times.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the same final concentration of DMSO (e.g., 0.1%). This defines 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 1 µM).
-
Media Blank: Wells containing only media, for background subtraction.
-
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Interpretation: Calculate the percentage of cell viability for each compound relative to the vehicle control. A compound showing <50% viability is typically considered a "hit" for further investigation.
Protocol: Antibacterial Activity via Broth Microdilution (MIC Determination)
-
Scientific Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] This assay is the gold standard for quantitative measurement of antibacterial potency.
-
Step-by-Step Methodology:
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL in the assay plate.[7]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls (Self-Validation):
-
Growth Control: Wells with bacteria and MHB only (no compound).
-
Sterility Control: Wells with MHB only (no bacteria).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) serially diluted as a reference.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Data Acquisition: The MIC is determined as the lowest compound concentration where no visible turbidity (bacterial growth) is observed.[8][9]
-
-
Data Interpretation: A low MIC value indicates high antibacterial potency. Hits are compounds showing significant inhibition at clinically relevant concentrations.
Tier 2: Hit Confirmation and Mechanism of Action (MoA)
Hits identified in Tier 1 must be validated and further characterized. This tier focuses on confirming the activity, determining potency (e.g., IC₅₀), and investigating the potential mechanism.
Data Presentation: Dose-Response and IC₅₀ Determination
Once a hit is identified, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical measure of a compound's potency.
| Derivative ID | Target Cell Line/Enzyme | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| D-001 | HCT116 | 2.5 | 2.1 - 2.9 | 1.1 |
| D-001 | COX-2 Enzyme | 0.8 | 0.6 - 1.1 | 1.3 |
| D-004 | S. aureus (MIC, µg/mL) | 4.0 | N/A | N/A |
| Doxorubicin | HCT116 | 0.1 | 0.08 - 0.12 | 1.2 |
Caption: Example table for summarizing potency data from secondary screening assays.
Protocol: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Scientific Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-2. COX enzymes convert arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of inflammation.[1] The assay measures the production of PGE₂ in the presence and absence of the inhibitor.
-
Signaling Pathway Context:
Caption: Inhibition of the COX-2 inflammatory pathway by a test derivative.
-
Step-by-Step Methodology:
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and a commercial PGE₂ ELISA kit.
-
Reaction Setup: In a 96-well plate, add reaction buffer, the test compound (at various concentrations), and the COX-2 enzyme. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for 10 minutes at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to quench the reaction.
-
Controls (Self-Validation):
-
100% Activity Control: Enzyme and substrate without any inhibitor.
-
Background Control: Substrate without enzyme.
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).
-
-
Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions. The signal in the ELISA is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Scientific Principle: CETSA is a groundbreaking biophysical method used to verify direct binding of a compound to its target protein in a cellular environment.[10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12] When cells are heated, an unbound target protein will denature and aggregate at a lower temperature than a target protein that is stabilized by a bound compound.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., a cell line overexpressing COX-2) with the test compound or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[11]
-
Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein (e.g., COX-2) using Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample provides direct evidence of target engagement.[12][13]
-
Conclusion and Future Directions
This tiered application guide provides a robust framework for the comprehensive biological screening of this compound derivatives. By progressing from broad phenotypic assays to specific, target-based validation techniques like CETSA, researchers can efficiently identify active compounds, confirm their potency, and gain critical insights into their mechanism of action. Validated hits from this workflow can then be advanced into more complex cellular models and eventually to in vivo studies, paving the way for the development of new therapeutic agents.
References
- Demain, A. L., & Vaishnav, P. (2011). Screening for Novel Biologically Active Compounds. Journal of Industrial Microbiology & Biotechnology. [Link]
- Hughes, D. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. [Link]
- Microbe Investigations. (n.d.).
- Wikipedia. (2024).
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- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
- Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Thomas, J. R., et al. (2022).
- Laitinen, L. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [Link]
- Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Short, J. M., et al. (2000). Screening for novel compounds which regulate biological interactions.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. [Link]
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [Link]
- Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
- Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
- Chakraborty, S., et al. (2023). Biological activities and GC–MS based chemical profiling of polymolecular methanol extract of Alternaria alternata KUDB15. Journal of Genetic Engineering and Biotechnology. [Link]
- Galić, E., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
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Application Note: A Protocol for the Multi-Step Synthesis via Grignard Reaction of (2-Chloro-3-methoxyphenyl)methanol Derivatives
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This document provides a detailed protocol for utilizing (2-Chloro-3-methoxyphenyl)methanol in a multi-step synthesis initiated by a Grignard reaction. The inherent challenges of this substrate—namely, the presence of an acidic benzylic alcohol and a less reactive aryl chloride—are addressed through a robust strategy involving alcohol protection, meticulous Grignard reagent formation, and subsequent reaction with an electrophile. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and troubleshooting to ensure a successful and reproducible synthesis.
Introduction: Navigating the Challenges of a Bifunctional Substrate
This compound is a valuable starting material for accessing a variety of more complex molecular architectures. However, its direct use in a Grignard reaction is unfeasible. Two primary chemical hurdles must be overcome:
-
Acidic Proton Interference: Grignard reagents are potent bases and will be instantly quenched by the acidic proton of the hydroxyl group, preventing any desired nucleophilic addition.[2][3] Therefore, the alcohol must first be "protected" by converting it into an inert functional group, such as a silyl ether.[4]
-
Aryl Chloride Reactivity: The formation of a Grignard reagent from an aryl chloride is significantly more challenging than from its bromide or iodide counterparts due to the stronger carbon-chlorine bond.[5] This necessitates rigorous activation of the magnesium metal surface to initiate the oxidative insertion.[6]
This protocol outlines a validated three-stage process: (I) Protection of the benzylic alcohol as a tert-butyldimethylsilyl (TBDMS) ether, (II) Formation of the aryl Grignard reagent from the protected chloro-intermediate, and (III) Reaction with a model electrophile (benzaldehyde) followed by deprotection to yield the diarylmethanol product.
Reaction Scheme and Mechanism
The overall transformation proceeds as follows:
Step 1: Protection this compound is reacted with tert-Butyldimethylsilyl chloride (TBDMS-Cl) to form the protected silyl ether.
Step 2: Grignard Formation The protected aryl chloride reacts with activated magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. The reaction occurs on the surface of the magnesium.[7]
Step 3: Nucleophilic Addition & Deprotection The Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde.[3] A subsequent acidic workup protonates the resulting alkoxide and cleaves the silyl ether protecting group to yield the final product.
Critical Considerations and Pre-Reaction Setup
Anhydrous Conditions are Paramount: Water will react with and destroy the Grignard reagent.[8] All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a vacuum and backfilling with an inert gas (Nitrogen or Argon).[9][10] Anhydrous solvents are mandatory. Tetrahydrofuran (THF) is a preferred solvent over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent.[10][11]
Magnesium Activation: The success of the reaction, particularly with an aryl chloride, hinges on the activation of the magnesium. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that must be removed.[6] Chemical activation with iodine is a common and effective method; the disappearance of the brown iodine color is a visual cue that the reaction has initiated.[6][12] Mechanical activation, such as crushing the turnings with a glass rod, can also expose a fresh reactive surface.[12][13]
Initiation and Temperature Control: The formation of a Grignard reagent is an exothermic process.[9] The reaction can sometimes be difficult to initiate, leading to a dangerous buildup of unreacted aryl halide. If the reaction suddenly initiates, a runaway process can occur.[11][14] The addition of the aryl halide should only begin after there are clear signs of reaction initiation (e.g., gentle bubbling, turbidity, or a noticeable temperature increase). An ice-water bath should always be on hand to moderate the reaction if it becomes too vigorous.[9]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade | Notes |
| This compound | C₈H₉ClO₂ | 172.61 | ≥98% | Starting Material |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | C₆H₁₅ClSi | 150.72 | ≥98% | Protecting Agent |
| Imidazole | C₃H₄N₂ | 68.08 | ≥99% | Base for Protection |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | For Grignard Formation |
| Iodine | I₂ | 253.81 | ACS Reagent | Activator |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Electrophile |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Quenching Solution |
| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 1.0 M in THF | Deprotecting Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from starting material to final product.
Sources
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Use of (2-Chloro-3-methoxyphenyl)methanol as a reagent in multi-step synthesis
An In-depth Technical Guide to the Synthetic Utility of (2-Chloro-3-methoxyphenyl)methanol
Introduction: A Versatile Ortho-Substituted Building Block
This compound is a substituted aromatic alcohol that serves as a highly versatile intermediate in multi-step organic synthesis. Its unique substitution pattern—a benzylic alcohol flanked by chloro and methoxy groups—provides a rich platform for chemical manipulation. The chlorine atom acts as a steric and electronic directing group, the methoxy group influences reactivity through its electron-donating nature, and the primary alcohol is a key functional handle for a variety of transformations.
This guide provides an in-depth exploration of this compound's applications, focusing on its conversion into three critical synthetic intermediates: the corresponding aldehyde, benzyl halide, and benzyl ethers. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, with an emphasis on the underlying chemical principles, reaction optimization, and safety considerations.
Physicochemical Properties
A summary of the key quantitative data for the parent compound and its derivatives is essential for laboratory use.
| Property | This compound | 2-Chloro-3-methoxybenzaldehyde | 1-(Bromomethyl)-2-chloro-3-methoxybenzene |
| Molecular Formula | C₈H₉ClO₂ | C₈H₇ClO₂ | C₈H₈BrClO |
| Molecular Weight | 172.61 g/mol | 170.59 g/mol | 235.50 g/mol |
| Typical Appearance | Off-white to white solid | Light yellow solid or oil | Crystalline solid |
| Primary Hazard | Irritant | Irritant, sensitizer | Lachrymator, corrosive |
Application 1: Controlled Oxidation to 2-Chloro-3-methoxybenzaldehyde
The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a cornerstone transformation in organic synthesis. The resulting aldehyde is a valuable precursor for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of imines and heterocycles.
Expertise & Rationale: Choosing the Right Oxidant
The primary challenge in this oxidation is preventing over-oxidation to the carboxylic acid.[1] While strong oxidants like potassium permanganate or chromic acid can be used, they often lead to the carboxylic acid byproduct. Milder, more selective reagents are therefore preferred.[2] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are excellent choices for this transformation as they are known to efficiently stop the oxidation at the aldehyde stage, particularly under anhydrous conditions.[1] The mechanism for most alcohol oxidations involves the formation of a good leaving group on the oxygen, followed by an E2-like elimination of a proton from the adjacent carbon, forming the new C=O π bond.[1]
Experimental Workflow: Oxidation
Sources
Application Note: Laboratory Scale Synthesis of (2-Chloro-3-methoxyphenyl)methanol
Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of (2-Chloro-3-methoxyphenyl)methanol, a valuable building block in pharmaceutical and materials science research. The primary synthetic route detailed herein is the selective reduction of 2-Chloro-3-methoxybenzaldehyde using sodium borohydride. This application note elucidates the underlying chemical principles, provides a robust, step-by-step protocol, and outlines rigorous methods for product purification and characterization. Safety protocols and in-depth mechanistic discussions are integrated to ensure both a high-yielding, reproducible synthesis and a thorough understanding of the reaction for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound is a substituted benzyl alcohol derivative. Its structural motifs—a chlorinated aromatic ring and a methoxy group—make it a versatile intermediate for introducing specific steric and electronic properties into larger molecules. The primary alcohol functional group serves as a key handle for subsequent chemical transformations, including oxidation, esterification, and etherification. The synthesis of this compound is a foundational step in the multi-step preparation of more complex molecular architectures.
The chosen synthetic strategy is the reduction of the corresponding benzaldehyde, 2-Chloro-3-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and the selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in principles of chemoselectivity and operational simplicity.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides that might be present in more complex substrates.[1][2][3] This selectivity, coupled with its stability in protic solvents like methanol and ethanol, makes it an ideal reagent for this laboratory-scale application.[4]
Mechanistic Rationale: The Hydride Reduction of an Aldehyde
The reduction of an aldehyde to a primary alcohol with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1][5]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of the 2-Chloro-3-methoxybenzaldehyde.[2][4][5] This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate, breaking the carbon-oxygen π-bond.[5]
-
Protonation: The resulting negatively charged alkoxide intermediate is then protonated during the aqueous workup step.[1][5] The addition of a mild acid or even water provides the proton (H⁺) necessary to form the final primary alcohol product, this compound.[4][5]
The use of methanol as a solvent is advantageous as it can also serve as a proton source for the final protonation step, although an aqueous workup is still essential for quenching excess reagent and facilitating product isolation.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Chloro-3-methoxybenzaldehyde | ≥97% | Sigma-Aldrich | 54881-49-1 | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | 16940-66-2 | Reducing agent.[6] |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Deionized Water (H₂O) | Type II or higher | - | 7732-18-5 | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Acros Organics | 7757-82-6 | Drying agent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | - | 7647-01-0 | For quenching and pH adjustment. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography (optional). |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | - | For reaction monitoring. |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-methoxybenzaldehyde (5.00 g, 29.3 mmol) in anhydrous methanol (100 mL).[7] Cool the resulting solution to 0 °C using an ice-water bath.
-
Reduction: While stirring vigorously, add sodium borohydride (1.33 g, 35.2 mmol, 1.2 equivalents) portion-wise over 15-20 minutes.[7] Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can occur if the reagent is added too quickly, especially in the presence of a protic solvent like methanol.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting aldehyde spot.
-
Workup and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (aq) dropwise to quench the excess sodium borohydride.[7] Continue addition until the effervescence of hydrogen gas ceases. Causality: The acidic workup neutralizes the borate esters formed during the reaction and protonates the alkoxide intermediate to yield the final alcohol product.
-
Solvent Removal and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
Purification Protocol: Recrystallization
The crude this compound can often be purified to a high degree by recrystallization.[8][9]
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of toluene and hexane.[8] The product should be highly soluble in hot toluene and poorly soluble in cold hexane.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot toluene. b. While the solution is still hot, slowly add hexane until a slight cloudiness persists, indicating the saturation point. c. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.[10] f. Dry the crystals under vacuum to obtain the pure this compound.
Product Characterization
Physical Appearance
The purified product should be a white to off-white solid.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃, 400 MHz) would be approximately:
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.
-
~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol.[11][13][14] The broadness is due to hydrogen bonding.
-
~3000-2850 cm⁻¹: C-H stretching of the aromatic ring and alkyl groups.
-
~1580-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.[15]
-
Safety and Handling
Researcher Trustworthiness: Adherence to strict safety protocols is paramount for the well-being of laboratory personnel and the integrity of the experimental results.
-
2-Chloro-3-methoxybenzaldehyde: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16][18]
-
Sodium Borohydride: A flammable solid that reacts violently with water to release flammable hydrogen gas.[6] It is also toxic if swallowed or in contact with skin and causes severe skin and eye burns.
-
Handling: Always handle sodium borohydride in a fume hood, under an inert atmosphere if possible, and away from water and sources of ignition.[19] Wear flame-retardant protective clothing in addition to standard PPE.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and water.[21]
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash and place it in a sealed container for disposal.[20]
-
-
Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[21]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[21]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[21]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[21]
Conclusion
This application note details a reliable and efficient protocol for the laboratory-scale synthesis of this compound via the sodium borohydride reduction of 2-Chloro-3-methoxybenzaldehyde. The methodology is founded on well-established principles of organic chemistry, prioritizing safety, selectivity, and ease of execution. By following the detailed experimental procedures and adhering to the safety guidelines, researchers can confidently prepare this important chemical intermediate for a wide range of applications in scientific research and development.
References
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Harper College. (2005, October 9). Sodium borohydride MSDS.
- ESPI Metals. (2007, October). Sodium Borohydride Safety Data Sheet.
- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
- Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube.
- New Jersey Department of Health. (1999, August). Sodium Borohydride Hazard Summary.
- University of Washington. (n.d.). Sodium Borohydride SOP.
- Krueger, P. J., & Mettee, H. D. (1970). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Canadian Journal of Chemistry, 48(3), 327-335.
- PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
- ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,....
- Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4), 336-339.
- University of Colorado Boulder. (n.d.). Recrystallization.
- The Royal Society of Chemistry. (n.d.). Supporting information for....
- NIST. (n.d.). Benzyl alcohol. WebBook.
- Valik, L., & Valik, I. (1934). U.S. Patent No. 1,944,958. Washington, DC: U.S.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (2014). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
- International Union of Pure and Applied Chemistry. (1987). Recommended methods for the purification of solvents and tests for impurities: Methanol and ethanol. Pure and Applied Chemistry, 59(6), 855-864.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Google Patents. (2012). CN102731269B - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
- Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.
- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation.
- Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- Google Patents. (2012). CN102701906A - Methanol purification method.
- Google Patents. (1969). US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
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- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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Strategic Protection of (2-Chloro-3-methoxyphenyl)methanol: A Guide for Advanced Synthesis
Introduction: Navigating the Synthetic Landscape
In the intricate world of multi-step organic synthesis, the success of a reaction sequence often hinges on the strategic use of protecting groups.[1][2] These temporary modifications of functional groups are essential to prevent undesired side reactions and to direct the reactivity of a molecule with precision.[1][2] (2-Chloro-3-methoxyphenyl)methanol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its benzylic alcohol functionality, while a key reactive handle, can interfere with a wide range of chemical transformations. This guide provides a detailed exploration of protecting group strategies tailored for this compound, offering researchers, scientists, and drug development professionals the insights and protocols necessary for the successful execution of their synthetic endeavors.
The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring of this compound introduces unique electronic and steric considerations that must be carefully evaluated when selecting a protecting group. This document will delve into the rationale behind choosing an appropriate protecting group, providing a comparative analysis of several common strategies, and offering detailed, field-proven protocols for their application and removal.
The Rationale of Protection: Key Considerations
The ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting other functional groups in the molecule.[3] For this compound, the key considerations for selecting a protecting group are:
-
Stability: The protecting group must be robust enough to withstand the planned synthetic transformations, which could involve strong bases, nucleophiles, or mild oxidizing/reducing agents.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple. The conditions for removal should be mild enough to not affect the chloro and methoxy substituents or other sensitive functionalities.
-
Orthogonality: In a multi-step synthesis involving other protected functional groups, the chosen protecting group for the benzylic alcohol should be removable under conditions that do not cleave the other protecting groups. This concept of "orthogonal protection" is fundamental to complex molecule synthesis.[1][4]
-
Substrate-Specific Effects: The electronic nature of the substituted phenyl ring can influence the reactivity of the benzylic alcohol and the stability of the protected intermediate. The methoxy group can increase the electron density of the ring, potentially affecting the lability of certain protecting groups, while the chloro group can have the opposite effect.
Comparative Analysis of Protecting Group Strategies
Here, we compare three common and effective protecting groups for the benzylic alcohol of this compound: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the methoxymethyl (MOM) ether.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| TBDMS | O-Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF | TBAF, THF or AcOH, THF/H₂O | High yielding protection/deprotection. Stable to a wide range of non-acidic and non-fluoride conditions.[5][6] | Labile to acid and fluoride sources.[5] |
| Benzyl (Bn) | O-CH₂Ph | NaH, BnBr, THF | H₂, Pd/C, EtOH | Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7][8] | Requires catalytic hydrogenation for removal, which can affect other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[7][8] |
| MOM | O-CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH, TFA in CH₂Cl₂)[9] | Stable to basic, nucleophilic, and many reductive conditions.[9] | MOM-Cl is a carcinogen.[10][11] Labile to acid.[12] |
Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether Protection
This protocol describes the protection of the benzylic alcohol as a TBDMS ether, a versatile and widely used protecting group.[5][13]
Workflow for TBDMS Protection and Deprotection
Caption: Workflow for TBDMS protection and deprotection.
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x VDMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected alcohol.
Deprotection Protocol:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x VTHF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected this compound.[14]
Benzyl (Bn) Ether Protection
The benzyl ether is a robust protecting group, stable to a wide array of reaction conditions.[15] Its removal via catalytic hydrogenation is a mild and efficient process.[7][16]
Reaction Scheme for Benzyl Ether Protection and Deprotection
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography of (2-Chloro-3-methoxyphenyl)methanol
Welcome to the technical support center for the purification of (2-Chloro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the isolation and purification of this key chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your separation strategy with confidence.
Understanding Your Compound: Physicochemical Properties
Effective purification begins with a thorough understanding of the target molecule. This compound is a substituted benzyl alcohol with moderate polarity, a characteristic primarily dictated by the hydroxyl (-OH) and methoxy (-OCH₃) groups, balanced by the aromatic ring and the chloro (-Cl) substituent. These features make it amenable to purification by both normal-phase and reversed-phase chromatography, provided the correct conditions are chosen.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | N/A |
| Predicted XlogP | 1.6 | [1] |
| Appearance | Likely a colorless liquid or low-melting solid | General Chemical Knowledge |
| Key Functional Groups | Alcohol (polar), Methoxy (moderately polar), Chlorophenyl (nonpolar) | N/A |
The XlogP value of 1.6 indicates a compound with balanced polarity, suggesting that it will have affinity for both polar stationary phases (like silica) and nonpolar stationary phases (like C18).
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions encountered during the chromatographic purification of this compound in a practical question-and-answer format.
Part 1: Method Selection & Initial Setup
Q1: Should I use normal-phase or reversed-phase chromatography to purify this compound?
This is a critical first question. The answer depends on the nature of the impurities in your crude sample.
-
Choose Normal-Phase Chromatography (NPC) if your impurities are significantly less polar or much more polar than the target compound. NPC on silica gel is excellent for separating compounds with different polar functional groups.
-
Choose Reversed-Phase Chromatography (RPC) if your impurities are structurally similar but differ in hydrophobicity (e.g., presence of an extra alkyl group or absence of the hydroxyl group). RPC is highly effective at separating homologs and compounds with subtle differences in their carbon framework.
Below is a decision workflow to guide your choice.
Caption: Workflow for selecting the appropriate chromatography mode.
Q2: How do I choose between wet loading and dry loading my sample?
The method of sample application is crucial for achieving sharp bands and good separation.
-
Wet Loading : This involves dissolving your crude sample in a minimal amount of the initial mobile phase (or a slightly stronger solvent) and carefully pipetting it onto the top of the column bed.[2] This method is fast and suitable for samples that are readily soluble in the eluent. The main risk is disturbing the column bed if not done carefully.[2]
-
Dry Loading : In this technique, the crude sample is dissolved in a volatile solvent, mixed with a small amount of silica gel (for NPC) or C18 packing (for RPC), and the solvent is evaporated to yield a free-flowing powder.[2] This powder is then carefully added to the top of the column. Dry loading is highly recommended when your sample has poor solubility in the mobile phase or for achieving the highest possible resolution, as it ensures the sample starts as a very narrow, concentrated band.[2]
Part 2: Normal-Phase Chromatography (NPC) on Silica Gel
Q3: What's a good starting solvent system for NPC?
For a compound of moderate polarity like this compound, a mixture of a non-polar alkane and a more polar solvent is standard.
-
Recommended System : Start with a gradient of Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether).
-
TLC Analysis : Before running the column, run a TLC plate to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3.[3] For example, start with 10% EtOAc/Hexanes, then try 20%, 30%, etc.
-
Column Elution : Begin the column with a solvent system that is slightly less polar than the one that gave the ideal TLC Rf (e.g., if 20% EtOAc was good on TLC, start the column at 10-15% EtOAc). You can then run a gradient from this starting polarity up to a higher concentration of the polar solvent to elute your compound and any more polar impurities.
Q4: My compound is streaking badly on the silica column. What's wrong?
Streaking or "tailing" is a common issue, especially for compounds with polar functional groups like alcohols.
-
Cause : The primary cause is strong, non-ideal interactions between the polar hydroxyl group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow desorption kinetics.
-
Solutions :
-
Add a Polar Modifier : Add a small amount (0.5-1%) of methanol to your mobile phase. Methanol is very polar and will compete with your compound for the active sites on the silica, leading to faster elution and improved peak shape.
-
Check Sample Purity : Overloading the column is a frequent cause of tailing. Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-5% of the silica weight).
-
Consider Deactivation : If the compound is particularly sensitive, you can deactivate the silica gel. This involves pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%), although this is more common for basic analytes.[3]
-
Q5: My compound appears to be decomposing on the column. How can I confirm this and what are my options?
The acidic nature of silica gel can catalyze decomposition of sensitive molecules.[3][4]
-
Confirmation (2D TLC) : Spot your crude material on a TLC plate. Run the plate in a suitable eluent system. After the run, dry the plate completely, turn it 90 degrees, and run it again in the same eluent system.[4] If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Solutions :
-
Use an Alternative Stationary Phase : Switch to a less acidic stationary phase like neutral or basic alumina.[3] You can also consider bonded silica phases such as diol.[3]
-
Switch to Reversed-Phase : Reversed-phase chromatography is performed under much less harsh conditions (typically neutral pH water/organic mixtures) and is an excellent alternative for acid-sensitive compounds.
-
Caption: Troubleshooting common issues in Normal-Phase Chromatography.
Part 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q6: My compound elutes in the solvent front on a C18 column. How do I increase its retention?
This is a common issue for moderately polar compounds in RPC, indicating the compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3]
-
Cause : The mobile phase is too "strong" (too high a percentage of organic solvent).
-
Solutions :
-
Increase Mobile Phase Polarity : The most effective strategy is to increase the percentage of the aqueous component (e.g., water) in your mobile phase.[3] If you are running 60:40 Acetonitrile:Water, try switching to 40:60 or even 30:70.
-
Employ a More Polar Stationary Phase : If increasing the water content is not sufficient or leads to other issues, consider a column with a more polar character, such as a Phenyl-Hexyl or an Embedded Polar Group (EPG) phase, which can offer alternative selectivity.[3][5]
-
Change the Organic Modifier : Switching from acetonitrile to methanol can sometimes increase retention for certain compounds, as methanol is a weaker solvent than acetonitrile in reversed-phase systems.[6][7]
-
Q7: I'm seeing significant peak tailing in my RP-HPLC analysis. What is the cause and solution?
Peak tailing in modern RP-HPLC is almost always due to unwanted secondary interactions.
-
Cause : For a neutral molecule like this compound, tailing is likely caused by interaction with residual, un-capped silanol groups on the C18 stationary phase.[6] These silanols can be deprotonated at pH values above ~3.5, leading to ion-exchange-like interactions.[6]
-
Solutions :
-
Use a High-Quality, End-Capped Column : This is the most important factor. Modern columns from reputable manufacturers use high-purity silica and advanced end-capping techniques to minimize accessible silanols.
-
Adjust Mobile Phase pH : Although your compound is neutral, lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or phosphoric acid will suppress the ionization of the residual silanols, making them less interactive and improving peak shape.[3]
-
Use Mobile Phase Additives : For basic compounds, adding a competing base like triethylamine (TEA) is common.[3] While less critical for neutral alcohols, it can sometimes help by masking active sites.
-
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification
This protocol provides a step-by-step method for purifying gram-scale quantities of the title compound.
-
Solvent System Selection :
-
Using TLC, determine the optimal eluent composition (e.g., 25% Ethyl Acetate in Hexanes) that provides an Rf of ~0.25 for the product.
-
-
Column Packing (Slurry Method) :
-
Select an appropriately sized flash column.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.
-
-
Sample Loading (Dry Loading Method) :
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully layer this powder on top of the packed column bed. Add a thin layer of sand to protect the surface.[2]
-
-
Elution and Fraction Collection :
-
Begin elution with the low-polarity starting solvent (5% EtOAc/Hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example:
-
2 column volumes of 5% EtOAc/Hexanes.
-
5 column volumes of a linear gradient from 5% to 40% EtOAc/Hexanes.
-
2 column volumes of 40% EtOAc/Hexanes to elute any remaining compounds.
-
-
Collect fractions throughout the run.
-
-
Analysis :
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Reversed-Phase HPLC Purity Analysis
This protocol is suitable for determining the purity of the final compound.
-
Instrumentation & Column :
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high-quality end-capping.
-
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation :
-
Dissolve a small amount of the purified product in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5-1 mg/mL.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm (or an alternative wavelength determined by UV scan).
-
Injection Volume : 5-10 µL.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate.
-
-
-
Data Analysis :
-
Integrate the peak corresponding to this compound and calculate the purity based on the relative peak area (% area).
-
References
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Quick Troubleshooting Guide For HPLC Column Usage.
- Benzene, 1-chloro-3-methoxy-. (2018). SIELC Technologies. [Link]
- 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. [Link]
- This compound. PubChemLite. [Link]
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (2025).
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
Sources
- 1. PubChemLite - this compound (C8H9ClO2) [pubchemlite.lcsb.uni.lu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (2-Chloro-3-methoxyphenyl)methanol
Welcome to the technical support resource for the synthesis of (2-Chloro-3-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient production of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method for the synthesis of this compound is the reduction of 2-Chloro-3-methoxybenzoic acid. This method is favored due to the commercial availability and stability of the starting material. The reduction is typically achieved using a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF) or methanol.
Q2: What are the primary impurities I should anticipate in the synthesis of this compound?
The impurity profile is largely dependent on the chosen synthetic route and reaction conditions. When starting from 2-Chloro-3-methoxybenzoic acid, the most common impurities include:
-
Unreacted Starting Material: 2-Chloro-3-methoxybenzoic acid.
-
Over-reduced Product: 2-Chloro-3-methoxytoluene.
-
Dehalogenated Impurity: (3-methoxyphenyl)methanol.
-
Demethylated Impurity: (2-Chloro-3-hydroxyphenyl)methanol.
Q3: How can I effectively monitor the reaction progress to minimize impurity formation?
Real-time reaction monitoring is crucial. Thin Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] Regular sampling and analysis will help in determining the optimal reaction time, thereby preventing the formation of byproducts due to prolonged reaction times or harsh conditions.
Q4: What are the most effective methods for purifying the crude this compound?
For laboratory-scale purification, flash column chromatography on silica gel is highly effective in separating the desired product from most impurities.[2] The choice of eluent system is critical and is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). For larger scales, recrystallization from a suitable solvent system can be an efficient purification method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: My reaction seems incomplete, and I observe a significant amount of starting material (2-Chloro-3-methoxybenzoic acid) in my crude product.
-
Potential Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the starting material may be inadequate.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Quality of Reducing Agent: The reducing agent may have degraded due to improper storage and handling.
-
-
Solutions:
-
Verify Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. For LiAlH₄, a molar ratio of 0.5:1 (LiAlH₄:acid) is theoretically needed, but a slight excess (e.g., 0.6-0.75 equivalents) is often used. For NaBH₄, a larger excess is typically required, often in conjunction with an additive like iodine or a Lewis acid.
-
Optimize Temperature: While the initial addition of the reducing agent is often done at a low temperature (e.g., 0 °C) for safety, the reaction may need to be warmed to room temperature or even gently refluxed to go to completion.
-
Monitor Reaction: Use TLC or HPLC to monitor the reaction until the starting material is no longer detectable.
-
Use Fresh Reagents: Ensure the reducing agents are fresh and have been stored under anhydrous conditions.
-
Issue 2: My final product is contaminated with a non-polar impurity, identified as 2-Chloro-3-methoxytoluene.
-
Potential Causes:
-
Over-reduction: This occurs when the reaction conditions are too harsh, leading to the reduction of the alcohol to a methyl group.
-
Excessively Strong Reducing Agent: While LiAlH₄ is effective, it can sometimes lead to over-reduction if the reaction is not carefully controlled.
-
-
Solutions:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the starting material has been consumed.
-
Consider a Milder Reducing Agent: If over-reduction is a persistent issue, consider using a less reactive reducing agent like NaBH₄ in combination with a suitable activator.
-
Purification: This impurity can typically be separated by column chromatography, as it is significantly less polar than the desired alcohol.
-
Issue 3: I have identified a byproduct with a mass corresponding to the loss of the chloro group, likely (3-methoxyphenyl)methanol.
-
Potential Causes:
-
Dehalogenation: Certain reaction conditions can lead to the cleavage of the C-Cl bond. This is more common in catalytic hydrogenation but can sometimes occur with hydride reagents, especially in the presence of certain metal impurities.
-
-
Solutions:
-
Use High-Purity Reagents: Ensure that the starting materials and reagents are free from transition metal contaminants.
-
Avoid Catalytic Hydrogenation: If this method was used, switch to a chemical reducing agent like LiAlH₄ or NaBH₄.
-
Careful Work-up: During the work-up, avoid overly acidic or basic conditions that might promote dehalogenation.
-
Issue 4: The NMR spectrum of my product suggests the presence of a phenolic impurity, likely (2-Chloro-3-hydroxyphenyl)methanol.
-
Potential Causes:
-
Demethylation: The methoxy group can be cleaved under certain conditions, particularly with strong Lewis acids.
-
Harsh Acidic Work-up: A prolonged or high-temperature work-up with a strong acid can sometimes lead to ether cleavage.[3]
-
-
Solutions:
-
Avoid Lewis Acids: If any Lewis acidic reagents were used, consider alternative, milder conditions.
-
Controlled Work-up: Use a careful and controlled aqueous work-up. Quench the reaction at a low temperature and use dilute acid for neutralization.
-
Purification: The phenolic impurity is more polar than the desired product and can be separated by column chromatography.
-
Summary of Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Likely Cause |
| 2-Chloro-3-methoxybenzoic acid | COOH-C₆H₃(Cl)(OCH₃) | 186.59[4] | Incomplete reaction |
| 2-Chloro-3-methoxytoluene | CH₃-C₆H₃(Cl)(OCH₃) | 156.61 | Over-reduction |
| (3-methoxyphenyl)methanol | CH₂OH-C₆H₄(OCH₃) | 138.16 | Dehalogenation |
| (2-Chloro-3-hydroxyphenyl)methanol | CH₂OH-C₆H₃(Cl)(OH) | 158.58 | Demethylation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Chloro-3-methoxybenzoic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-Chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous THF (10 mL/g of acid).
-
Reduction: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of LiAlH₄ (0.6 eq) in anhydrous THF. Slowly add the LiAlH₄ solution to the benzoic acid solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the weight of LiAlH₄ in grams.
-
Extraction: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the filtrate and the washes, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for determining the purity of this compound and detecting the presence of impurities.[1]
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (e.g., starting with 40:60 v/v and ramping up the acetonitrile concentration) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL |
Visualized Workflows and Pathways
Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway and the side reactions leading to common impurities.
Caption: Reaction scheme for this compound synthesis and impurity formation.
General Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
References
- (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol. ChemSynthesis.
- Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Fronts.
- Analytical Methods. Japan International Cooperation Agency.
- Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. International Union of Pure and Applied Chemistry.
- 2-Chloro-3-methoxybenzoic acid. PubChem.
- 2-Chloro-3-methoxybenzoic acid - High purity. Georganics.
Sources
Technical Support Center: Purification Strategies for (2-Chloro-3-methoxyphenyl)methanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting and frequently asked questions (FAQs) for removing byproducts from reactions involving (2-Chloro-3-methoxyphenyl)methanol. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Understanding Common Reactions and Potential Byproducts
This compound is a versatile building block in organic synthesis. Its primary reactive site is the hydroxyl group, which readily participates in oxidation, etherification, and esterification reactions. However, the nature of these transformations, coupled with the substituted aromatic ring, can lead to the formation of specific byproducts. Understanding these potential impurities is the first step toward effective purification.
A. Oxidation Reactions
Objective: To synthesize 2-Chloro-3-methoxybenzaldehyde.
Common Oxidizing Agents: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), Swern oxidation reagents.
Potential Byproducts:
-
Unreacted Starting Material: this compound.
-
Over-oxidation Product: 2-Chloro-3-methoxybenzoic acid.[1][2]
-
Side Products from Reagents: Pyridinium salts, dimethyl sulfide (from Swern oxidation).
B. Etherification Reactions
Objective: To form an ether by reacting the hydroxyl group with an alkyl halide or another alcohol.
Common Methods: Williamson ether synthesis (using a strong base and an alkyl halide), acid-catalyzed dehydration/condensation.[3][4]
Potential Byproducts:
-
Unreacted Starting Material: this compound.
-
Elimination Products: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.
-
Symmetrical Ether: Dibenzylic ether from self-condensation of the starting material, especially under acidic conditions.
C. Esterification Reactions
Objective: To form an ester by reacting with a carboxylic acid or its derivative.
Common Methods: Fischer esterification (acid-catalyzed reaction with a carboxylic acid), reaction with an acyl chloride or anhydride.[5][6][7]
Potential Byproducts:
-
Unreacted Starting Materials: this compound and the carboxylic acid/derivative.
-
Water: A direct byproduct of Fischer esterification, which can limit equilibrium conversion if not removed.[5][7]
-
Anhydride-related impurities: If using an anhydride, unreacted anhydride and the corresponding carboxylic acid will be present.
II. Troubleshooting Guide: A Q&A Approach
This section directly addresses common issues encountered during the purification of this compound reaction mixtures.
Question 1: My TLC plate shows multiple spots after an oxidation reaction. How can I isolate the desired aldehyde?
Answer: This is a frequent challenge in oxidation reactions. The primary impurities are typically the unreacted alcohol and the over-oxidized carboxylic acid. A multi-step purification strategy is often most effective.
Step 1: Liquid-Liquid Extraction (LLE) for Initial Separation. [8][9][10]
Liquid-liquid extraction is a powerful technique to perform a bulk separation based on the differing acid-base properties of the components.[8][9][10]
-
Rationale: The desired aldehyde is neutral, the unreacted alcohol is neutral, and the carboxylic acid byproduct is acidic. We can exploit this difference to selectively remove the carboxylic acid.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic 2-Chloro-3-methoxybenzoic acid, forming its sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acidic byproduct.
-
The organic layer now contains the desired aldehyde and the unreacted alcohol. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Step 2: Column Chromatography for Final Purification.
After the acid-base extraction, you are left with the aldehyde and the starting alcohol. These can be separated based on their polarity differences using column chromatography.
-
Rationale: Aldehydes are generally less polar than their corresponding alcohols due to the absence of hydrogen bond-donating capability. Therefore, the aldehyde will elute from the silica gel column before the alcohol.
-
General Parameters:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar alcohol.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
| Compound | Polarity | Elution Order (Normal Phase) |
| 2-Chloro-3-methoxybenzaldehyde | Less Polar | First |
| This compound | More Polar | Second |
| 2-Chloro-3-methoxybenzoic acid | Highly Polar | Last (if not removed by extraction) |
Question 2: I performed an ether synthesis and am struggling to remove the unreacted this compound. What's the best approach?
Answer: Similar to the oxidation scenario, the primary challenge here is separating two neutral compounds with relatively similar polarities. Column chromatography is the most reliable method.
-
Workflow for Ether Purification:
Caption: Workflow for Ether Synthesis Purification.
-
Chromatography Details:
-
The polarity difference between your target ether and the starting alcohol will depend on the nature of the ether's other substituent.
-
If you've formed a methyl or ethyl ether, it will be significantly less polar than the starting alcohol and will elute much earlier from the column.[3][4]
-
If a larger, more polar group was added, the polarity difference might be smaller, requiring a shallower solvent gradient for good separation.
-
Always perform a preliminary TLC with different solvent systems to determine the optimal mobile phase for separation before running the column.
-
Question 3: My Fischer esterification reaction has reached equilibrium, but I still have a significant amount of starting material. How can I purify my ester product?
Answer: Fischer esterification is a classic equilibrium-driven reaction.[5][7] Purification involves removing both the unreacted alcohol and the unreacted carboxylic acid.
-
Recommended Purification Protocol:
-
Initial Quench and Extraction: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Acid Removal: Wash the organic layer with a saturated aqueous NaHCO₃ solution to remove the unreacted carboxylic acid, similar to the procedure for the oxidation byproduct.
-
Catalyst Removal: If you used a non-volatile acid catalyst like sulfuric acid, the bicarbonate wash will also neutralize and remove it.
-
Alcohol Removal: The unreacted this compound will remain in the organic layer with your ester product.
-
Final Purification:
-
Column Chromatography: This is the most robust method. The ester will be less polar than the alcohol and will elute first.
-
Distillation (if applicable): If your ester is significantly more volatile than the starting alcohol and thermally stable, distillation under reduced pressure could be an alternative to chromatography.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify my products?
A1: Recrystallization is an excellent purification technique for solid compounds, provided a suitable solvent system can be found. For instance, if your desired product (e.g., 2-Chloro-3-methoxybenzaldehyde) is a solid and the impurities are oils or have very different solubilities, recrystallization can be highly effective. The crude product from a synthesis of 2-chloro-3-hydroxy-4-methoxybenzaldehyde, a related compound, has been successfully purified by recrystallization from acetonitrile.[11]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess purity against the starting material and crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 column is often suitable for this class of compounds.[1][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile compounds and byproducts.[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your isolated product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O for an aldehyde or ester, disappearance of the broad O-H stretch from the alcohol).
Q3: Are there any specific safety precautions I should take with this compound and its derivatives?
A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your synthesis for specific handling and disposal information. Chlorinated organic compounds should be disposed of as halogenated organic waste.
IV. References
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Science Alert. (n.d.). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Retrieved from [Link]
-
IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]
-
Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Retrieved from
-
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N′-(2-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide methanol solvate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Amino-5-chloro-α-(4-methoxyphenyl)benzenemethanol. Retrieved from [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
PubChem. (n.d.). (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organomation.com [organomation.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of (2-Chloro-3-methoxyphenyl)methanol
Welcome to the technical support guide for the synthesis of (2-Chloro-3-methoxyphenyl)methanol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. We will explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthesis.
Troubleshooting Guide: Low Yield and Impurity Formation
The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound. The choice of starting material—either 2-chloro-3-methoxybenzaldehyde or 2-chloro-3-methoxybenzoic acid—dictates the necessary reducing agent and reaction conditions, each presenting unique challenges.
Q1: My yield is consistently below 50%. What are the most likely causes?
Low yield is a multifaceted issue often stemming from the choice of synthetic route, reagent quality, or reaction conditions. Let's break down the common culprits based on the chosen starting material.
Route 1: Reduction of 2-chloro-3-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)
This is often the preferred route due to its operational simplicity and the milder nature of the reducing agent.[1] However, pitfalls are common.
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Vigorous, uncontrolled bubbling upon NaBH₄ addition; low yield. | Decomposition of NaBH₄. | Sodium borohydride, a source of hydride (H⁻), reacts with protic solvents like methanol, especially at room temperature, to produce hydrogen gas.[1][2] This consumes the reagent before it can reduce the aldehyde. Solution: Conduct the reaction at a reduced temperature (0 °C) and add the NaBH₄ portion-wise over 15-20 minutes. This controls the exothermic reaction with the solvent and maximizes hydride delivery to the carbonyl carbon. |
| Reaction stalls; TLC shows significant starting material remaining. | Insufficient Reducing Agent. | One mole of NaBH₄ can theoretically reduce four moles of aldehyde. However, due to the competing reaction with the solvent, a molar excess is required. Solution: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the aldehyde. This ensures the reaction goes to completion even with some reagent decomposition.[3] |
| Product is isolated but appears oily or discolored. | Impure Starting Material or Incomplete Workup. | The starting aldehyde can oxidize to the carboxylic acid over time. Additionally, borate esters formed during the reaction must be fully hydrolyzed during workup. Solution: Verify the purity of 2-chloro-3-methoxybenzaldehyde by melting point or NMR before use. During workup, after quenching with water, add a dilute acid (e.g., 1M HCl) to break down borate complexes, then extract the product.[4] |
Route 2: Reduction of 2-chloro-3-methoxybenzoic acid with Lithium Aluminum Hydride (LiAlH₄)
This route is necessary if the carboxylic acid is your starting material. LiAlH₄ is a powerful, non-selective reducing agent that requires stringent anhydrous conditions.[5][6]
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Violent, uncontrollable reaction upon adding the acid to LiAlH₄. | Incorrect Order of Addition & Acid-Base Reaction. | The carboxylic acid has an acidic proton that reacts violently and exothermically with the highly basic LiAlH₄ to produce H₂ gas.[5] This initial reaction consumes one equivalent of hydride per mole of acid before any reduction of the carbonyl occurs. Solution: Always add the carboxylic acid solution slowly to a cooled (0 °C) suspension of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether). Never add LiAlH₄ to the carboxylic acid. |
| Low yield with recovery of starting material. | Insufficient LiAlH₄ or "Wet" Reagents/Solvent. | LiAlH₄ reacts instantly and violently with water.[6] Any moisture in the solvent, glassware, or on the starting material will consume the reagent. Furthermore, the initial acid-base reaction consumes one-quarter of the hydrides. Solution: Use freshly distilled, anhydrous solvents (THF is preferred over ether for solubility and stability).[6] Dry all glassware in an oven. Use a significant excess of LiAlH₄ (e.g., 2-3 molar equivalents) to account for the acid-base reaction and any trace moisture. |
| Formation of a complex, difficult-to-filter solid during workup. | Improper Quenching Procedure. | The workup of LiAlH₄ reactions is critical for yield. Improper quenching can trap the product in aluminum salt emulsions. Solution: Use the Fieser workup method. After the reaction is complete, cool the flask to 0 °C and sequentially add, with vigorous stirring: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and finally 3) '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure generates granular aluminum salts that are easily filtered, leading to a clean separation of the organic layer. |
Frequently Asked Questions (FAQs)
Q2: Which synthetic route is better for lab-scale synthesis?
For lab-scale synthesis where both the aldehyde and carboxylic acid are available, the reduction of 2-chloro-3-methoxybenzaldehyde with NaBH₄ is strongly recommended .
| Feature | Aldehyde + NaBH₄ Route | Carboxylic Acid + LiAlH₄ Route |
| Safety | Safer; NaBH₄ is stable in air and reacts controllably with alcohols. | Hazardous; LiAlH₄ is pyrophoric and reacts violently with water/protic solvents.[6] |
| Conditions | Standard glassware, alcoholic solvents (e.g., methanol). | Requires stringent anhydrous conditions, inert atmosphere, and specialized handling. |
| Workup | Simple acid/base quench and extraction. | Requires a careful, multi-step quenching procedure to manage aluminum salts. |
| Selectivity | High; NaBH₄ is a mild reductant that primarily targets aldehydes and ketones.[1][7] | Low; LiAlH₄ reduces a wide range of functional groups.[5][8] |
| Typical Yield | Generally high (85-95%) if optimized. | Can be high, but more susceptible to loss during workup. |
Q3: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
System: Use a silica gel plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The starting aldehyde is UV active, while the product alcohol is also UV active due to the aromatic ring. Staining with potassium permanganate can also be used, which will react with the alcohol product.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot has completely disappeared.
Q4: What is the best way to purify the final product to achieve high purity?
For this compound, two methods are highly effective:
-
Flash Column Chromatography: This is the most common method for removing non-volatile impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). This will elute any non-polar impurities first, followed by the desired product.
-
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step.
-
Solvent System: A binary solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is often effective. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less polar "anti-solvent" (e.g., hexanes) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Experimental Protocol: Optimized Synthesis via Aldehyde Reduction
This protocol details the optimized synthesis of this compound from 2-chloro-3-methoxybenzaldehyde on a 10 mmol scale.
Materials & Reagents:
-
2-chloro-3-methoxybenzaldehyde (1.71 g, 10.0 mmol)
-
Sodium borohydride (NaBH₄) (0.76 g, 20.0 mmol, 2.0 eq)
-
Methanol (ACS grade, 50 mL)[9]
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methoxybenzaldehyde (1.71 g). Add methanol (50 mL) and stir until the solid is completely dissolved.
-
Reduction: Cool the flask in an ice-water bath to 0 °C. Once cooled, begin adding the sodium borohydride (0.76 g) in small portions over 20 minutes. Maintain the temperature at 0 °C during the addition. A slow evolution of gas may be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting aldehyde spot is consumed.
-
Workup - Quenching: Slowly and carefully quench the reaction by adding deionized water (20 mL) dropwise while the flask is still in the ice bath. Once the initial effervescence ceases, add 1M HCl (approx. 20 mL) until the solution is neutral to acidic (pH ~6-7). This step hydrolyzes the borate esters.[4]
-
Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then saturated brine (20 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford this compound as a pure solid or oil.
References
- How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. [Link]
- Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
- Hydride Reduction. Chad's Prep. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- 3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- grignard reagents. Chemguide. [Link]
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- NaBH4 Reduction of Ketone to Alcohol.
- NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. [Link]
- 2-Chloro-3-methoxybenzoic acid - High purity. Georganics. [Link]
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC. [Link]
- 2-chloro-3-methoxybenzoic acid (C8H7ClO3). PubChemLite. [Link]
- 2-Chloro-3-methoxybenzoic acid | C8H7ClO3. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
(2-Chloro-3-methoxyphenyl)methanol stability and storage conditions
Technical Support Center: (2-Chloro-3-methoxyphenyl)methanol
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Below, you will find frequently asked questions and troubleshooting guides derived from established chemical principles and safety data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Proper storage is critical to maintain the integrity and shelf life of this compound. Based on data for similar benzyl alcohol derivatives, the following conditions are recommended.
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Many suppliers recommend refrigeration. Always consult the product-specific Safety Data Sheet (SDS) if available.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways such as oxidation and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes air oxidation of the benzylic alcohol to the corresponding aldehyde. |
| Light | Amber vial or dark location | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents moisture absorption and contamination.[1][2] |
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life studies for this exact molecule are not publicly available, analogous compounds like 4-Methoxybenzyl alcohol are stable for years when stored correctly.[3] As a best practice, it is recommended to use the compound within 1-2 years of receipt if stored under ideal conditions (refrigerated, under inert gas). For solutions, the stability is much lower; it is advisable to prepare solutions fresh for each experiment.
Q3: What materials or chemical classes are incompatible with this compound?
A3: To prevent hazardous reactions or degradation of the compound, avoid contact with the following materials. This information is critical for planning reactions and for safe storage.
| Incompatible Class | Potential Hazard / Outcome | Source |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions. Will oxidize the alcohol to an aldehyde or carboxylic acid. | [1] |
| Strong Acids | May catalyze dehydration, polymerization, or other side reactions. | [4] |
| Acid Chlorides & Anhydrides | Will react exothermically to form esters. While this may be a desired reaction, uncontrolled mixing is hazardous. | [4] |
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Based on the hazard classifications for similar compounds (skin, eye, and respiratory irritation), appropriate PPE is mandatory.[5]
-
Eye Protection: Chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[1]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6][7]
Troubleshooting Guide: Stability-Related Experimental Issues
Researchers may encounter issues such as low yield, unexpected side products, or complete reaction failure. The stability of the starting material, this compound, can often be a contributing factor.
Problem 1: My reaction yield is consistently lower than expected.
Possible Cause: The this compound may have partially degraded, primarily through oxidation. The benzylic alcohol is susceptible to oxidation to 2-chloro-3-methoxybenzaldehyde, reducing the amount of active starting material.
Troubleshooting Steps:
-
Visual Inspection: Check the material for any color change (e.g., from colorless/white to yellow/brown) or change in physical state.[2]
-
Purity Analysis:
-
Run a Thin Layer Chromatography (TLC) against a new or trusted batch of the starting material. Look for a new, more polar spot (aldehyde) or streaking.
-
Acquire a ¹H NMR spectrum of the starting material. Look for the appearance of a peak around 9.5-10.5 ppm, which is characteristic of an aldehyde proton. The disappearance or reduction of the benzylic CH₂ peak (~4.7 ppm) and the alcohol OH peak is also indicative of degradation.
-
-
Purification: If degradation is confirmed, you may be able to purify the remaining alcohol via flash column chromatography. However, purchasing a fresh bottle is often more time and cost-effective.
-
Preventative Action: Ensure the bottle is flushed with an inert gas (argon or nitrogen) after each use and stored in a refrigerator.
Problem 2: I am observing an unexpected byproduct in my reaction analysis (NMR, LC-MS).
Possible Cause: Aside from oxidation, the compound could be participating in unforeseen side reactions due to contaminants or improper storage. Moisture can be a significant contaminant.
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques (MS, NMR) to identify the structure of the byproduct. Does it correspond to the oxidized aldehyde or perhaps a dimer?
-
Review Storage Conditions:
-
Was the container sealed properly? Benzyl alcohols can be hygroscopic.
-
Was the compound stored near any incompatible materials?[4]
-
-
Solvent Purity: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions (e.g., Grignard, lithiation). Moisture in the starting material or solvent can quench reagents.
-
Workflow Diagram: Follow the logical flow below to diagnose the issue.
Caption: Troubleshooting workflow for stability issues.
References
- US Methanol. (n.d.). Product Safety. [Link]
- State of Michigan. (n.d.).
- Angene Chemical. (2026, January 5).
Sources
Troubleshooting low conversion rates in (2-Chloro-3-methoxyphenyl)methanol reactions
Here is the technical support center for Troubleshooting Low Conversion Rates in (2-Chloro-3-methoxyphenyl)methanol Reactions.
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile but sterically hindered building block. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these reactions, enabling you to optimize your synthetic routes effectively.
The unique substitution pattern of this compound—specifically the ortho-chloro and meta-methoxy groups—imparts distinct electronic properties and, most critically, significant steric hindrance around the reactive centers. This often leads to lower-than-expected conversion rates if reaction conditions are not carefully tuned. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Core Troubleshooting & FAQs
This section addresses overarching issues that apply to a wide range of transformations involving this compound.
Q1: My reaction is sluggish or has stalled completely. What are the universal first checks?
Low conversion is a common issue. Before delving into reaction-specific optimization, a systematic check of fundamental parameters is essential. We have designed a logical workflow to guide this initial diagnosis.
Q2: How does the ortho-chloro group specifically impact my reactions?
The chlorine atom at the C2 position is the primary source of difficulty. Its effects are twofold:
-
Steric Hindrance: This is the most significant factor. The bulky chloro group physically blocks the approach of reagents to both the adjacent hydroxymethyl group and the C1 carbon of the aromatic ring. This dramatically slows the rate of reactions that require nucleophilic attack at the benzylic carbon (e.g., SN2 substitutions) or oxidative addition at the C-Cl bond in cross-coupling reactions.[1][2][3]
-
Electronic Effect: As an electron-withdrawing group, the chloro atom deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. However, it also makes the C-Cl bond more challenging to activate in certain catalytic cycles.
Mitigation Strategies:
-
For SN2-type reactions: You may need to convert the hydroxyl into a better leaving group under conditions that favor the reaction, though SN1 pathways might become competitive.
-
For cross-coupling: The choice of catalyst, specifically the ligand, is paramount. Highly active, bulky, and electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step.[4][5]
-
Increased Temperature & Reaction Time: Overcoming steric barriers often requires more aggressive conditions, such as higher temperatures and extended reaction times. Monitor for decomposition.
Q3: What are the essential practices for a moisture-sensitive reaction involving this substrate?
Many potent reagents (e.g., strong bases, organometallics, hydrides) are highly sensitive to water and oxygen.[6][7] Failure to maintain an inert atmosphere is a leading cause of failed reactions.
Protocol: Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight or flame-dry under vacuum immediately before use.[6][8] This removes the thin film of adsorbed water.
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of a dry, inert gas (Argon or Nitrogen).
-
Purging: Use a Schlenk line or manifold to perform at least three vacuum/inert gas backfill cycles to thoroughly remove air from the vessel.[7]
-
Reagent Transfer: Use anhydrous solvents. Transfer liquids via syringe or cannula through a rubber septum.[9] Add solids quickly under a positive flow of inert gas or in a glovebox.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, typically monitored with an oil bubbler.[9]
Part 2: Reaction-Specific Troubleshooting Guides
Section A: Oxidation to (2-Chloro-3-methoxyphenyl)benzaldehyde
The oxidation of benzyl alcohols is fundamental, but selectivity is key.
Q: My oxidation is incomplete, and I'm recovering a lot of the starting alcohol. Why?
This is typically due to an insufficiently powerful oxidant or deactivation of the oxidizing agent.
-
Causality: The electron-withdrawing nature of the ortho-chloro group can make the benzylic C-H bond slightly stronger and less susceptible to oxidation compared to an unsubstituted benzyl alcohol. Milder oxidants like MnO₂ may be sluggish.
-
Solution:
-
Switch to a More Robust Oxidant: Consider reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation, which are highly effective for converting primary alcohols to aldehydes.[10]
-
TEMPO-Catalyzed Systems: A catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach) is an excellent, selective method that generally avoids over-oxidation.[10]
-
Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the oxidant, as some may decompose or react with the solvent over time.
-
Q: My reaction is forming the corresponding carboxylic acid. How do I prevent this over-oxidation?
Over-oxidation occurs when the intermediate aldehyde is further oxidized. This is common with strong, non-selective oxidants, especially in the presence of water.
-
Causality: Reagents like Potassium Permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize both the alcohol and the aldehyde to the carboxylic acid.[11]
-
Solution:
-
Use an Anhydrous, Aldehyde-Selective Reagent: PCC, Dess-Martin Periodinane (DMP), or a Swern oxidation are specifically designed to stop at the aldehyde stage under anhydrous conditions.[10]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the aldehyde. Stop the reaction as soon as the starting alcohol is consumed.
-
Control Temperature: Run the reaction at the recommended temperature (often 0 °C or room temperature) to maintain selectivity.
-
Section B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Using the aryl chloride for C-C bond formation is powerful but challenging due to the steric hindrance.
Q: My Suzuki-Miyaura coupling failed. Is my palladium catalyst inactive?
While catalyst decomposition is possible, the more likely culprit is that the chosen catalyst system is not active enough to overcome the high energy barrier of the oxidative addition step for this hindered substrate.[3][5][12]
-
Causality: The initial oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step. The steric bulk of the ortho-chloro group and the adjacent hydroxymethyl group prevents the aryl chloride from easily approaching the metal center.
-
Solution:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to modern, specialized ligands designed for challenging couplings. Buchwald or Fu group biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky dialkylphosphines (e.g., t-Bu₃P) are excellent choices.[4][13]
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., SPhos-Pd-G3) can lead to more reproducible formation of the active Pd(0) species in solution.
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary.[4]
-
Table 1: Recommended Catalyst Systems for Hindered Aryl Chlorides
| Catalyst System (Pre-catalyst + Ligand) | Typical Loading (mol%) | Recommended Base | Solvent System | Key Advantage |
| Pd₂(dba)₃ + RuPhos | 2-4% Pd | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Excellent for sterically demanding aryl chlorides.[13] |
| Pd(OAc)₂ + SPhos | 2-4% Pd | K₃PO₄ | Toluene/H₂O | Broad applicability and high activity. |
| tBuXPhos Pd G3 | 2-5% | CsHCO₃ or K₃PO₄ | Toluene or CPME | Air-stable pre-catalyst, excellent for very hindered substrates.[4] |
Q: Should I protect the free hydroxyl group before attempting the cross-coupling?
It is highly recommended. The free hydroxyl group has an acidic proton that can interfere with the reaction in several ways:
-
Base Consumption: It will react with the strong base required for the coupling, effectively reducing the base's concentration.
-
Ligand Interaction: The alcohol can coordinate to the palladium center, potentially displacing the necessary phosphine ligand and inhibiting catalysis.
-
Side Reactions: It can promote unwanted side reactions.
Solution: Protect the alcohol as a stable ether, such as a silyl ether (e.g., TBDMS) or a benzyl ether, which can be easily removed after the coupling is complete.
Section C: Etherification Reactions
Formation of ethers is a common objective, but side reactions can dominate.
Q: I'm observing a large amount of the symmetrical bis(2-chloro-3-methoxyphenyl)methyl ether byproduct. How do I promote the desired unsymmetrical ether?
This occurs when the starting alcohol reacts with another molecule of itself (self-condensation) faster than it reacts with your desired alcohol partner.[14]
-
Causality: Under acidic or certain catalytic conditions, the benzyl alcohol can form a stabilized benzylic carbocation.[15] This electrophilic intermediate is then trapped by the most abundant nucleophile present—which is often the starting alcohol itself.
-
Solution:
-
Use the Desired Alcohol as the Solvent: If possible, using a large excess of the second, less hindered alcohol (e.g., methanol, ethanol) will statistically favor the formation of the unsymmetrical product.[16][17]
-
Employ Chemoselective Methods: Use a reagent system designed for selective etherification. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol has been shown to chemoselectively convert benzyl alcohols to their corresponding ethers in the presence of other alcohol types.[15][18]
-
Williamson Ether Synthesis: A more controlled, two-step approach is often best. First, deprotonate the this compound with a strong base (like NaH) to form the alkoxide. Then, add the electrophile (e.g., an alkyl halide) to form the desired unsymmetrical ether. This avoids the formation of the carbocation intermediate.
-
Part 3: Appendices
Appendix A: Recommended Analytical Techniques
-
Thin Layer Chromatography (TLC): The single most important tool for real-time reaction monitoring. Use it to track the consumption of starting material and the formation of products. A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and confirming the mass of your desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation of your final product and for calculating conversion rates from the crude reaction mixture using an internal standard.
Appendix B: Experimental Setups
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 16. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (2-Chloro-3-methoxyphenyl)methanol
Introduction
Welcome to the technical support guide for the synthesis of (2-Chloro-3-methoxyphenyl)methanol. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to facilitate a smooth and efficient scale-up of its synthesis. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.
Synthesis Overview: The Primary Pathway
The most direct and widely adopted method for synthesizing this compound is the reduction of its corresponding aldehyde, 2-Chloro-3-methoxybenzaldehyde. This transformation is typically achieved with high fidelity using a selective reducing agent like sodium borohydride (NaBH₄).[1][2] This reagent is favored for its chemoselectivity, operational simplicity, and compatibility with protic solvents like methanol and ethanol.[2][3]
Caption: General synthesis scheme for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing this compound?
The reduction of 2-Chloro-3-methoxybenzaldehyde with sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol is the most reliable and scalable approach.[2] This method is highly chemoselective for the aldehyde group, proceeds under mild conditions, and typically results in high yields with a straightforward workup procedure.[3]
Q2: What are the primary starting materials and where can I source them?
The key starting material is 2-Chloro-3-methoxybenzaldehyde (CAS No. 54881-49-1). This compound is commercially available from various chemical suppliers. Ensure you acquire a high-purity grade to minimize downstream purification challenges. The other main reagents are sodium borohydride and the solvent (e.g., methanol), which are standard laboratory chemicals.
Q3: What are the critical safety precautions for this reaction?
-
Sodium Borohydride (NaBH₄): While milder than reagents like LiAlH₄, NaBH₄ reacts with acidic solutions and water to produce flammable hydrogen gas. Perform the reaction in a well-ventilated fume hood and away from ignition sources. The quenching step should be done slowly and with adequate cooling.
-
Solvents: Methanol is flammable and toxic. Handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
General Precautions: Always wear appropriate PPE. An ice bath should be on hand to control the reaction temperature, especially during the addition of NaBH₄ and the quenching step, as both can be exothermic.
Q4: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[1]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting aldehyde, containing a conjugated system, will be UV-active, while the product alcohol will also be visible.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde has been completely consumed.
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific issues you may encounter during the synthesis.
Category 1: Reaction Inefficiency
Q: My reaction yield is significantly lower than expected. What are the likely causes?
A: Low yield is a common issue that can often be traced to reagent quality or reaction conditions.
-
Inactive Reducing Agent: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. Use a freshly opened container of NaBH₄ or one that has been stored correctly in a desiccator.
-
Incorrect Stoichiometry: While the theoretical molar ratio of aldehyde to NaBH₄ is 4:1, it is standard practice to use a molar excess of the hydride to ensure the reaction goes to completion. A ratio of 1.0 to 1.5 molar equivalents of NaBH₄ per equivalent of aldehyde is recommended.[4][5]
-
Temperature Control: The portion-wise addition of NaBH₄ to the methanolic solution of the aldehyde should be performed in an ice bath (0-5 °C).[1] An uncontrolled temperature increase can lead to side reactions and degradation of the reducing agent.
-
Purity of Starting Material: Impurities in the starting 2-Chloro-3-methoxybenzaldehyde may compete for the reducing agent or introduce contaminants that complicate purification, leading to apparent yield loss. Always verify the purity of your starting material.
Q: The reaction has stalled. My TLC plate shows a significant amount of starting material remaining after several hours. What should I do?
A: A stalled reaction indicates that the reducing agent has been consumed or has lost its activity before all the aldehyde has been converted.
-
Incremental Reagent Addition: First, ensure the reaction is cool (0-5 °C). Then, add another portion of NaBH₄ (e.g., 0.2-0.3 equivalents) and continue to monitor the reaction by TLC.
-
Extend Reaction Time: If the reaction is proceeding but is slow, simply allowing it to stir longer (e.g., overnight at room temperature after the initial addition) may be sufficient.
-
Solvent Quality: Ensure the methanol used is of sufficient purity. While NaBH₄ reductions are tolerant of protic solvents, excessive water content from low-quality solvents can accelerate hydride decomposition.[6]
Category 2: Product Purity and Side Reactions
Q: My final product appears impure on NMR/GC-MS analysis. What are the potential side products?
A: The reduction of substituted benzaldehydes with NaBH₄ is generally a very clean reaction. Impurities often arise from the workup or purification stages.
-
Unreacted Starting Material: This is the most common impurity and results from an incomplete reaction (see above).
-
Borate Esters: During the reaction, a tetralkoxyborate intermediate is formed. If the quenching step is incomplete, these boron species can contaminate the product. Ensure a thorough aqueous quench is performed.
-
Solvent Adducts: In rare cases, if the workup is strongly acidic and heated, side reactions involving the benzylic alcohol and solvent can occur, though this is unlikely under standard conditions.
Q: How can I best purify the crude this compound?
A: Flash column chromatography on silica gel is the most effective method for obtaining a highly pure product.[1]
-
Silica: Use standard silica gel (e.g., 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity to elute your product.
-
Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Category 3: Workup and Isolation
Q: I am forming a persistent emulsion during the aqueous workup and extraction. How can I resolve this?
A: Emulsions are common when working with polar organic products and aqueous layers.
-
Add Brine: After the initial extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and further removes water from the organic layer.
-
Patience and Separation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping can help the layers separate.
-
Filtration: In severe cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help break up the emulsion.
Detailed Experimental Protocols
Protocol 1: Synthesis via NaBH₄ Reduction
This protocol is designed for a representative 10-gram scale synthesis.
| Reagent/Parameter | Value | Molar Eq. | Notes |
| 2-Chloro-3-methoxybenzaldehyde | 10.0 g (58.6 mmol) | 1.0 | Starting Material |
| Sodium Borohydride (NaBH₄) | 2.66 g (70.4 mmol) | 1.2 | Reducing Agent |
| Methanol (MeOH) | 200 mL | - | Solvent |
| Reaction Temperature | 0 °C to Room Temp. | - | Critical for control |
| Reaction Time | ~2 hours | - | Monitor by TLC |
| Quenching Solution | 1M Hydrochloric Acid (HCl) | - | Use ~50 mL |
| Extraction Solvent | Ethyl Acetate (EtOAc) | - | Use 3 x 100 mL |
| Expected Yield | >90% | - | Based on literature |
Step-by-Step Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Chloro-3-methoxybenzaldehyde in 200 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: Slowly add 2.66 g of sodium borohydride in small portions over 30 minutes. Caution: The reaction can be exothermic and may produce gas. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction's completion by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back down in an ice bath. Slowly and carefully add ~50 mL of 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.
Visualized Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for synthesis and troubleshooting.
References
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry.
- NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.
- An In-depth Technical Guide to (2-Chlorophenyl)methanol. BenchChem.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC.
- 2-Chloro-3-methoxybenzaldehyde | 54881-49-1 | FC157379. Biosynth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Anhydrous Reactions of (2-Chloro-3-methoxyphenyl)methanol
Introduction: The Criticality of an Anhydrous Environment
(2-Chloro-3-methoxyphenyl)methanol is a versatile substituted benzyl alcohol used as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Many of the most powerful synthetic transformations involving this alcohol, such as carbon-carbon bond formation with organometallic reagents, are fundamentally incompatible with water.[1] The presence of even trace amounts of moisture can quench highly reactive reagents, catalyze side reactions, and dramatically reduce product yields, leading to failed experiments and wasted resources.[2]
This guide serves as a technical resource for researchers, providing field-proven insights, detailed protocols, and troubleshooting solutions to ensure the successful execution of anhydrous reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions with this alcohol? A1: The hydroxyl group of this compound is acidic (pKa ~16-18), but the primary reason for strict anhydrous conditions often relates to the other reagents used in the reaction. Highly basic and nucleophilic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), are rapidly and irreversibly quenched by protic sources like water.[2] This acid-base reaction is significantly faster than the desired nucleophilic attack on an electrophile, effectively destroying the reagent and halting the intended synthesis.[3][4]
Q2: What specific reaction types require these stringent conditions? A2: Anhydrous conditions are mandatory for reactions involving:
-
Organometallic Reagents: Grignard reactions, organolithium additions, and couplings involving organozinc or organocuprates.[5][6]
-
Metal Hydride Reductions: While some hydrides like NaBH₄ can be used in protic solvents, stronger hydrides like lithium aluminum hydride (LiAlH₄) react violently with water.
-
Williamson Ether Synthesis: When converting the alcohol to its alkoxide form using strong bases like sodium hydride (NaH), the presence of water will consume the base.
-
Protecting Group Chemistry: Certain protecting groups, like silyl ethers (e.g., TMS, TBDMS), are installed using reagents that are sensitive to hydrolysis.
Q3: How "dry" is considered anhydrous for a typical reaction? A3: For most sensitive organometallic reactions, the water content in solvents should be below 50 parts per million (ppm). Commercially available anhydrous solvents are often packaged under an inert atmosphere and typically contain <10-30 ppm of water.[7] However, improper storage and handling can quickly compromise their quality. It is best practice to use freshly dried solvents or newly opened commercial bottles.
Q4: What are the immediate signs of moisture contamination during a reaction? A4: Visual cues can often indicate a problem. For a Grignard reaction, signs of moisture include:
-
Failure to Initiate: The magnesium turnings remain shiny, and no exotherm (heat generation) or bubbling is observed.
-
Precipitate Formation: The immediate formation of a white precipitate (magnesium hydroxide/halide salts) upon addition of the Grignard reagent to the reaction flask.[8]
-
Loss of Reagent: A prepared Grignard solution that appears cloudy or has significant gray/white solid has likely been exposed to moisture or air.
Q5: How should I properly store this compound? A5: While the alcohol itself is not as hygroscopic as a strong drying agent, it can absorb atmospheric moisture over time. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage or before a critical reaction, it can be stored in a desiccator over a drying agent like Drierite or silica gel.
Troubleshooting Common Issues
This section addresses specific problems encountered during anhydrous reactions.
Problem 1: Low or No Product Yield
-
Symptom: TLC or GC-MS analysis shows primarily unreacted this compound or other starting materials. The target product is present in minimal quantities, if at all.
-
Potential Cause: Quenching of the primary reactive species (e.g., Grignard reagent) by trace water.
-
Troubleshooting Workflow:
Troubleshooting a low-yield reaction.
Problem 2: Formation of a Hydrocarbon Byproduct
-
Symptom: In a reaction designed to add an alkyl/aryl group (e.g., from a Grignard reagent) to another molecule in the presence of this compound, you isolate the corresponding hydrocarbon (e.g., benzene from phenylmagnesium bromide) instead of the desired product.
-
Cause: The organometallic reagent reacted with the acidic proton of the alcohol's hydroxyl group or with trace water. This is a classic acid-base quenching reaction.[2]
-
Solution:
-
Protect the Alcohol: Before introducing the organometallic reagent, protect the hydroxyl group of this compound. A common method is conversion to a silyl ether (e.g., using TBDMSCl and imidazole). The protecting group can be removed in a subsequent step.
-
Use Excess Reagent: If protection is not feasible, a less elegant solution is to use an additional equivalent of the organometallic reagent. The first equivalent will be consumed by deprotonating the alcohol, forming a magnesium alkoxide, while the subsequent equivalents perform the desired reaction. This can be inefficient and lead to more complex workups.
Mechanism of Grignard quenching by water.
-
Problem 3: Reaction Fails to Initiate (Specifically for Grignard Reagent Formation)
-
Symptom: When preparing a Grignard reagent with magnesium turnings and an organohalide, the reaction does not start. The solution remains clear, and no heat is produced.
-
Cause: The surface of the magnesium metal is likely coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[9]
-
Solutions (Magnesium Activation):
-
Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere for several minutes to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh, reactive metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium produces ethene gas and MgBr₂, which helps clean the surface.
-
Heat: Gentle heating with a heat gun on a small portion of the flask can often initiate the reaction. Once it starts, the exotherm is usually self-sustaining. Caution: Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.
-
Key Experimental Protocols
Protocol 1: Drying of Glassware
Absolute dryness of glassware is non-negotiable.[7]
-
Method A: Oven Drying (Preferred for most applications)
-
Disassemble all glassware, including stopcocks.
-
Wash and rinse with deionized water, followed by an acetone rinse to speed up drying.
-
Place all glass components in a laboratory oven at >125 °C for at least 4 hours, preferably overnight.
-
Assemble the apparatus while it is still hot and immediately place it under a positive pressure of dry, inert gas (e.g., nitrogen or argon) to cool. This prevents moist air from being drawn inside as the glass cools.[7]
-
-
Method B: Flame Drying (For immediate use)
-
Assemble the clean apparatus.
-
Ensure the system is open to an inert gas flow (through a bubbler) to allow expanding air to escape.
-
Gently heat the entire glass surface with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Pay special attention to ground glass joints.
-
Allow the apparatus to cool completely under a positive pressure of inert gas.
-
Protocol 2: Solvent Drying
While commercial anhydrous solvents are reliable, distillation is the gold standard for achieving extremely low water content.
-
Drying Ethers (e.g., THF, Diethyl Ether):
-
Pre-dry the solvent with a less reactive agent like anhydrous CaCl₂ or molecular sieves.
-
Set up a distillation apparatus. In the distilling flask, add sodium metal pieces and a small amount of benzophenone.
-
Reflux the solvent under a nitrogen atmosphere. A deep blue or purple color will develop, indicating that the sodium/benzophenone ketyl has formed and the solvent is anhydrous.
-
Distill the required volume of solvent directly into the reaction flask immediately before use. Caution: Sodium is highly reactive. Never distill to dryness.
-
-
Drying Halogenated Solvents and Hydrocarbons (e.g., DCM, Toluene):
-
Add calcium hydride (CaH₂) to the solvent in a distillation flask.
-
Reflux under a nitrogen atmosphere for several hours.
-
Distill the solvent as needed. CaH₂ is a safer, though less potent, alternative to sodium.
-
Protocol 3: Setting Up an Inert Atmosphere
A Schlenk line is used to manipulate reagents without exposure to air or moisture.[10][11]
-
Setup: Connect the reaction flask (e.g., a Schlenk flask) to the dual manifold of the Schlenk line.
-
Purging: Perform at least three vacuum/backfill cycles to remove the atmospheric air from the flask.[11]
-
Open the stopcock to the vacuum line and evacuate the flask for several minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas line to refill the flask.
-
Repeat this process two more times.
-
-
Positive Pressure: Leave the flask connected to the inert gas line with a slight positive pressure, indicated by a slow bubbling rate in the oil bubbler. All subsequent reagent additions are made via syringe through a rubber septum or via cannula transfer against this positive flow of inert gas.
Simplified diagram of a Schlenk line setup.
Data and Reference Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClO₂ | [12] |
| Molecular Weight | 172.61 g/mol | [12] |
| CAS Number | 86039-47-2 | - |
| Appearance | (Typically solid or oil) | - |
| Predicted XlogP | 1.6 | [12] |
| Monoisotopic Mass | 172.02911 Da | [12] |
(Note: Experimental physical properties like melting/boiling points are not consistently reported in public databases. Researchers should characterize their starting material.)
Table 2: Common Drying Agents for Solvents
| Drying Agent | Solvents | Incompatible With | Mechanism |
|---|---|---|---|
| Magnesium Sulfate (MgSO₄) | Ethers, Esters, Halogenated | - | Forms hydrates |
| Sodium Sulfate (Na₂SO₄) | General purpose, pre-drying | - | Forms hydrates (low capacity) |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers | Alcohols, Amines | Forms complexes |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Alcohols, Acids, Esters | Irreversible reaction with H₂O |
| Sodium/Benzophenone | Ethers, Hydrocarbons | Halogenated, Ketones, Esters | Irreversible reaction with H₂O |
| Molecular Sieves (3Å, 4Å) | Broad compatibility | - | Traps water in pores |
References
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Quora. (2019). What happens when a Grignard reagent is treated with water?
- Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Nakamura, M., et al. (2013). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society.
- Clark, J. (n.d.). Grignard Reagents. Chemguide.
- Reddy, C., et al. (2014). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
- The Schlenk Line Survival Guide. (n.d.).
- Yilmaz, I., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere.
- ChemSynthesis. (2025). (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol.
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
- Venvik, H., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
- TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?
- PubChem. (n.d.). (2-Chloro-3,4-dimethoxyphenyl)methanol.
- PubChemLite. (n.d.). This compound.
Sources
- 1. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
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- 9. byjus.com [byjus.com]
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- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. PubChemLite - this compound (C8H9ClO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Impact of Solvent Choice on (2-Chloro-3-methoxyphenyl)methanol Reactivity
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the reactivity of (2-Chloro-3-methoxyphenyl)methanol. A critical, yet often overlooked, aspect of experimental design is the choice of solvent, which can dramatically influence reaction rates, yields, and even mechanistic pathways. This document is designed to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of solvents in reactions involving this compound.
Q1: How does the choice of solvent generally affect the reactivity of an aromatic alcohol like this compound?
A1: Solvents are not merely inert media for reactions; they are active participants that can profoundly influence chemical transformations. Their effects are broadly categorized by their physical and chemical properties:
-
Polarity and Dielectric Constant : The polarity of a solvent is its ability to stabilize charges.[1] Solvents with a high dielectric constant are effective at stabilizing charged intermediates and transition states.[2][3] For reactions involving this compound, particularly nucleophilic substitutions, a polar solvent is generally required to facilitate either the formation of a benzylic carbocation (SN1 pathway) or to dissolve ionic nucleophiles (SN2 pathway).[4][5]
-
Protic vs. Aprotic Nature : This is arguably the most critical factor for this substrate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[5][6] They excel at stabilizing both cations and anions. This property makes them ideal for promoting SN1 reactions, as they can stabilize the carbocation intermediate and the leaving group.[7][8] However, they can also form a "solvent cage" around nucleophiles through hydrogen bonding, which deactivates them and slows down SN2 reactions.[4][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds.[9][10] They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive.[9] This makes them the preferred choice for SN2 reactions.[4][9]
-
-
Hydrogen Bonding Capability : Alcohols, including the substrate itself and alcoholic solvents, can form complex hydrogen-bonded networks.[11][12] This self-association can influence the substrate's availability and reactivity.[11] Hydrogen bonding can also stabilize radical intermediates, potentially steering reaction pathways.[13]
Q2: Which type of reaction, SN1 or SN2, is more likely for this compound, and how does the solvent choice dictate the pathway?
A2: this compound is a substituted benzylic alcohol. The benzylic position is unique because it can support both SN1 and SN2 mechanisms due to the resonance stabilization of a potential benzylic carbocation.[14][15] The solvent, therefore, plays a decisive role in tipping the balance.
-
To favor an SN1 pathway : Use a polar protic solvent like methanol, ethanol, or water. These solvents excel at stabilizing the benzylic carbocation intermediate and the leaving group (e.g., -OH2+ after protonation) through hydrogen bonding.[5][6][8]
-
To favor an SN2 pathway : Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents will dissolve the substrate and the (typically anionic) nucleophile but will not excessively solvate the nucleophile, leaving it highly reactive for a backside attack.[4][9][16]
The choice is critical. For instance, reacting this compound with HBr in methanol (a polar protic solvent) would likely proceed via an SN1 mechanism, where the rate-determining step is the formation of the resonance-stabilized benzylic carbocation.[17]
Q3: For the oxidation of this compound to 2-Chloro-3-methoxybenzaldehyde, what are the key solvent considerations?
A3: Solvent choice is crucial for achieving high selectivity and yield in oxidation reactions.[18]
-
Solubility : The solvent must dissolve both the alcohol substrate and the oxidizing agent.
-
Inertness : The solvent should not be readily oxidized by the chosen reagent. For example, using an alcohol as a solvent with a strong oxidant is generally avoided. Dichloromethane (DCM) or acetonitrile are common choices.
-
Polarity : The reaction's transition state polarity will determine the ideal solvent polarity. Many oxidations, such as those using PCC or Swern conditions, proceed well in nonpolar or moderately polar aprotic solvents.
-
Solvent-Free Conditions : For certain catalytic aerobic oxidations, solvent-free conditions can be highly effective and align with green chemistry principles.[19] In such cases, the liquid substrate itself can act as the solvent.[19]
Q4: Can the solvent participate in the reaction as a nucleophile?
A4: Absolutely. This is a common side reaction known as solvolysis . If a nucleophilic protic solvent (like water or an alcohol) is used in a reaction intended for another nucleophile, the solvent molecules can compete and attack the electrophilic benzylic carbon.[4] This is particularly prevalent under conditions that favor an SN1 mechanism, where the solvent can trap the carbocation intermediate.[7] If solvolysis is a concern, switching to a non-nucleophilic polar aprotic solvent is recommended.[4]
Troubleshooting Guide
This section provides solutions to specific experimental issues you might encounter.
| Issue | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Yield in Nucleophilic Substitution | 1. SN1 vs. SN2 Mismatch : The chosen solvent favors the wrong mechanistic pathway for your nucleophile. 2. Nucleophile Deactivation : Using a polar protic solvent (e.g., ethanol) with a strong, anionic nucleophile (e.g., CN⁻) can "cage" the nucleophile via hydrogen bonding, drastically reducing its reactivity.[4][9] 3. Poor Solubility : The substrate or nucleophile is not fully dissolved, leading to a heterogeneous mixture and slow reaction rates. | 1. Match Solvent to Desired Mechanism : For a strong nucleophile (favoring SN2), switch to a polar aprotic solvent like DMSO or DMF . For a weak nucleophile and a substrate that can form a stable carbocation (favoring SN1), use a polar protic solvent like methanol or water .[4][8] 2. "Uncage" the Nucleophile : If an SN2 reaction is desired, switching from methanol to acetonitrile can increase the reaction rate by orders of magnitude.[9] 3. Improve Solubility : If solubility is an issue in a solvent like acetonitrile, consider a more powerful polar aprotic solvent like DMF or DMSO. |
| Significant Formation of an Ether Byproduct (e.g., bis(2-chloro-3-methoxyphenyl)methyl ether) | 1. Acid-Catalyzed Self-Condensation : Trace amounts of acid can protonate the hydroxyl group of the starting material, which then gets displaced by another molecule of the starting alcohol.[20] 2. Reaction with Alcoholic Solvent : If using an alcohol as a solvent under SN1-promoting conditions, the solvent itself can act as a nucleophile (solvolysis).[4] | 1. Maintain Neutral or Basic Conditions : Ensure the reaction is run under neutral or, if appropriate, basic conditions to prevent protonation of the hydroxyl group. 2. Use a Non-Nucleophilic Solvent : Switch to a non-alcoholic solvent like THF, 1,4-dioxane, or acetonitrile to eliminate the possibility of the solvent participating in the reaction.[20] |
| Over-oxidation to Carboxylic Acid during Aldehyde Synthesis | 1. Oxidizing Agent is too Strong : Reagents like KMnO₄ can oxidize primary benzylic alcohols directly to carboxylic acids.[14][21] 2. Presence of Water : Some oxidation reactions, if performed in aqueous media, can lead to the formation of the hydrate from the aldehyde, which is then further oxidized. | 1. Select a Milder Oxidant : Use reagents known to stop at the aldehyde stage, such as Pyridinium Chlorochromate (PCC) in DCM or a Swern oxidation. 2. Use Anhydrous Conditions : Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrate formation and subsequent over-oxidation.[20] |
| Reaction is Extremely Slow | 1. Incorrect Dielectric Constant : The solvent's dielectric constant may not be sufficient to stabilize the transition state. Reactions that involve the creation of charge in the transition state are accelerated by polar solvents.[1] 2. Steric Hindrance : While the benzylic position is reactive, the ortho-chloro substituent may provide some steric hindrance, slowing an SN2 attack. | 1. Increase Solvent Polarity : If a reaction is sluggish in a solvent like THF, moving to a more polar aprotic solvent like acetonitrile or DMSO could increase the rate.[1] 2. Promote an SN1 Pathway : If SN2 is slow due to sterics, consider switching to polar protic conditions (if your nucleophile is compatible) to favor an SN1 pathway, which is less sensitive to steric hindrance at the electrophile. |
Visualizations & Protocols
Diagrams
Experimental Protocol: SN2 Conversion to (2-Chloro-3-methoxyphenyl)acetonitrile
This protocol describes a representative SN2 reaction where the choice of a polar aprotic solvent is critical for success.
Objective: To convert this compound to (2-Chloro-3-methoxyphenyl)acetonitrile via a two-step, one-pot procedure that is sensitive to solvent choice.
Step 1: Conversion to Benzyl Bromide
-
Preparation : In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: Acetonitrile is chosen here as a polar aprotic solvent that is suitable for both the bromination and the subsequent cyanation step. It will not "cage" the cyanide ion in Step 2.[9]
-
-
Reagent Addition : Slowly add phosphorus tribromide (PBr₃) (0.4 eq) to the stirred solution. Be cautious as the reaction can be exothermic.
-
Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
Step 2: Nucleophilic Substitution with Cyanide
-
Preparation : In a separate flask, prepare a solution of sodium cyanide (NaCN) (1.5 eq) in anhydrous DMSO .
-
Scientist's Note: While acetonitrile could be used, switching to DMSO for the cyanide solution ensures complete dissolution of the salt and provides a highly polar aprotic environment to maximize the nucleophilicity of the cyanide anion.[4]
-
-
Reaction : Carefully add the NaCN/DMSO solution to the reaction mixture containing the in situ generated benzyl bromide.
-
Heating : Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitoring : Monitor the disappearance of the benzyl bromide intermediate by TLC.
-
Workup : Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and water.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
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- Singh, U. P. (n.d.).
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol.
- ResearchGate. (2013). How the solvent effect the reaction rate?
- ResearchGate. (n.d.). Solvent effect on the oxidation of benzyl alcohol by TPSD at 298 K.
- IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
- MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Chemical Science. [Link]
- Zhang, J., et al. (2022). Hydrogen Bonding Promotes Alcohol C–C Coupling. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide.
- Klähn, M., & Seduraman, A. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen. [Link]
- LibreTexts. (2021). Solvent Effects - aliphatic nucleophilic substitution.
- ENTECH Online. (2025). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.
- Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society B: Physical Organic.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Cockroft, S. L., & Hunter, C. A. (2011). Dissecting Solvent Effects on Hydrogen Bonding.
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?
- LibreTexts. (2019). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- LibreTexts. (2019). Characteristics of the SN1 Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzyl Alcohol: A Solvent for Industrial Applications.
- Kevill, D. N., & D'Souza, M. J. (2008). Nucleophilic Substitution Reaction of α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride in Alcohol-Water Mixtures. Journal of the Korean Chemical Society.
- LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Wikipedia. (n.d.). Benzyl alcohol.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?
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- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. One moment, please... [chemistrytalk.org]
- 11. Polarisation effects on the solvation properties of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04890D [pubs.rsc.org]
- 12. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 15. Khan Academy [khanacademy.org]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (2-Chloro-3-methoxyphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction
(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its specific substitution pattern—a chloro group at the 2-position and a methoxy group at the 3-position on the phenyl ring—imparts distinct physicochemical properties that necessitate a robust and multi-faceted analytical approach for its unambiguous characterization. The precise confirmation of its structure and the accurate determination of its purity are critical checkpoints in any research and development workflow to ensure the validity of experimental outcomes and compliance with regulatory standards.
This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. The focus will be on establishing a self-validating system of analysis, where orthogonal techniques provide complementary information to build a complete and trustworthy profile of the molecule.
Overall Analytical Workflow
A comprehensive characterization of this compound relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, from structural elucidation to purity assessment. The following workflow illustrates a logical approach to achieving a full characterization.
Caption: A typical analytical workflow for the complete characterization of a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.
Expected ¹H NMR Spectrum of this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | m | 3H | Ar-H | The aromatic protons will appear in the characteristic downfield region. The electron-withdrawing chloro group and electron-donating methoxy group will create a complex splitting pattern (multiplet, m). |
| ~4.7 | s | 2H | -CH₂OH | The benzylic protons are adjacent to an electron-withdrawing oxygen, shifting them downfield. They are expected to be a singlet (s) as there are no adjacent protons. |
| ~3.9 | s | 3H | -OCH ₃ | The protons of the methoxy group are in a distinct chemical environment and will appear as a sharp singlet. |
| ~2.0-3.0 | br s | 1H | -OH | The hydroxyl proton is often a broad singlet (br s) and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information on the number of different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectrum of this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C -OCH₃ | The aromatic carbon attached to the electron-donating methoxy group will be significantly downfield. |
| ~135 | C -Cl | The aromatic carbon bonded to the chloro group will also be downfield. |
| ~130 | C -CH₂OH | The aromatic carbon bearing the methanol substituent. |
| ~110-128 | Ar-C | The remaining aromatic carbons will appear in this region. |
| ~65 | -C H₂OH | The benzylic carbon is shifted downfield by the attached oxygen. |
| ~56 | -OC H₃ | The carbon of the methoxy group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Principle: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Mass Spectrum of this compound:
| m/z | Predicted Fragment Ion | Relative Intensity | Notes |
| 172/174 | [C₈H₉ClO₂]⁺• | Moderate | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 155/157 | [C₈H₈ClO]⁺ | Moderate | Loss of a hydroxyl radical (•OH). |
| 137 | [C₇H₆ClO]⁺ | High | Loss of a methoxy radical (•OCH₃) followed by rearrangement. |
| 107 | [C₇H₇O]⁺ | High | Loss of a chlorine radical (•Cl). |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, a common fragment in compounds containing a benzyl group. |
Note: The predicted fragmentation is based on established principles. Actual relative intensities may vary.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle: Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1450-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1200 | C-O stretch | Alcohol |
| 700-800 | C-Cl stretch | Aryl chloride |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds. When coupled with a UV detector, it also allows for quantification.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times).
Comparative HPLC Methods:
| Parameter | Method A: Isocratic | Method B: Gradient |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm and 275 nm | UV at 220 nm and 275 nm |
| Gradient | N/A | 0-15 min: 40-90% B; 15-20 min: 90% B |
| Advantages | Simple, robust, good for routine QC. | Better resolution for complex mixtures, can separate impurities with different polarities. |
| Disadvantages | May not resolve closely eluting impurities. | Longer run times, more complex method development. |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Method Execution: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be prepared using certified reference standards.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. IR spectroscopy serves as a rapid check for the presence of key functional groups. Finally, HPLC and GC-MS are indispensable for the accurate assessment of purity and the detection of any potential impurities. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a high degree of confidence in the identity and quality of their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Note: As specific experimental data for this compound is not widely published, the protocols and expected data presented are based on established principles of analytical chemistry and data from structurally similar compounds.
A Comparative Guide to Purity Analysis of (2-Chloro-3-methoxyphenyl)methanol: GC-MS vs. Alternative Methods
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. (2-Chloro-3-methoxyphenyl)methanol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its impurity profile can directly influence the downstream reaction yields, the purity of the final active pharmaceutical ingredient (API), and its toxicological profile.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for assessing the purity of this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare its performance against viable alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analyte at a Glance: Physicochemical Profile
Before delving into analytical methodologies, understanding the physicochemical properties of this compound is essential for selecting and optimizing the appropriate technique.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | |
| Monoisotopic Mass | 172.02911 Da | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | ~285 °C (predicted) | |
| CAS Number | 2158065-6 | [1] |
The compound's structure, featuring a benzene ring with chloro, methoxy, and hydroxymethyl substituents, suggests moderate polarity and sufficient volatility for gas chromatography analysis, especially with appropriate temperature programming.
The Workhorse Method: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it an excellent first-line choice for assessing the purity of this compound.[2][3][4] It combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Rationale for GC-MS Selection
The choice of GC-MS is predicated on several key factors:
-
Volatility : The analyte possesses a boiling point that allows it to be vaporized without thermal degradation under typical GC inlet conditions.
-
Specificity : The mass spectrometer provides a unique fragmentation pattern—a chemical fingerprint—for the analyte and any co-eluting impurities, ensuring positive identification.[5] This is critical for distinguishing between structurally similar isomers or process-related impurities.
-
Sensitivity : GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that could be deleterious to the final API.[6]
Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system, incorporating steps and parameters that ensure reliability and reproducibility, as mandated by guidelines like those from the International Council for Harmonisation (ICH).[7]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with HPLC-grade Methanol or Ethyl Acetate to achieve a final concentration of ~500 µg/mL.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation of compounds based on boiling point and is robust for general-purpose impurity profiling. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Inlet Temperature | 270 °C | Ensures rapid and complete vaporization of the analyte and less volatile impurities without causing thermal degradation. |
| Injection Volume | 1 µL, Split Ratio 50:1 | A split injection prevents column overloading with the main component, ensuring sharp peaks and protecting the detector, while still allowing for sensitive detection of impurities. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The initial hold allows for elution of the solvent. The temperature ramp effectively separates compounds with different boiling points, from volatile residual solvents to the main analyte and higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the separated components before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns. |
| MS Scan Range | 40 - 450 amu | A wide scan range captures the molecular ion and key fragments of the analyte as well as a broad spectrum of potential impurities. |
Data Interpretation and Expected Results
-
Chromatogram : The primary output will be a total ion chromatogram (TIC) showing a major peak for this compound. Any other peaks represent potential impurities. The purity is often calculated by area percent (Area % = [Peak Area / Total Area of All Peaks] x 100), assuming a similar response factor for all components.
-
Mass Spectrum : The mass spectrum of the main peak should confirm the identity of this compound. Key expected ions include:
-
Molecular Ion (M⁺) : A characteristic isotopic cluster at m/z 172 and 174 (in an approximate 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragments : Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl group or the entire hydroxymethyl group. Expect to see fragments around m/z 141/143 ([M-CH₂OH]⁺) and the tropylium-like ion at m/z 91.
-
Potential Impurities and Their Identification
A robust impurity profile considers all potential sources of contamination.[8]
-
Starting Materials : The most common synthesis of an alcohol is the reduction of the corresponding aldehyde.[9] Therefore, 2-Chloro-3-methoxybenzaldehyde is a highly probable process-related impurity. It would likely elute slightly before the alcohol and be readily identifiable by its distinct mass spectrum (molecular ion at m/z 170/172).
-
By-products : Dimerization or other side reactions could lead to higher molecular weight impurities, which would typically elute later in the chromatogram.
-
Residual Solvents : Solvents used during the reaction or purification (e.g., Methanol, Toluene, Dichloromethane) will appear as early, sharp peaks in the chromatogram.[8] Headspace GC-MS is the preferred technique for accurately quantifying these highly volatile impurities.[10]
Alternative & Complementary Analytical Methods
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique in pharmaceutical analysis for purity determination, particularly for non-volatile or thermally sensitive compounds.[10] For this compound, it serves as an excellent alternative or confirmatory method.
-
Principle : Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18).[3]
-
Advantages over GC-MS :
-
No requirement for volatility or thermal stability, making it suitable for a wider range of potential high-molecular-weight impurities.
-
Excellent quantitation with UV detectors, especially for aromatic compounds.
-
-
Disadvantages :
-
Less definitive identification without a mass spectrometer detector (LC-MS).
-
Higher consumption of organic solvents.
-
Hypothetical HPLC Protocol:
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 220 nm
-
Sample Conc. : ~0.5 mg/mL in mobile phase
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.
-
Principle : The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton on the analyte molecule to the integral of a known amount of a certified internal standard, the absolute purity can be calculated.[11]
-
Advantages :
-
Provides structural confirmation and purity in a single experiment.
-
Highly accurate and precise.
-
Non-destructive.
-
-
Disadvantages :
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer and a certified internal standard.
-
Overlapping signals can complicate quantification.
-
Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, quantitation limits, and available instrumentation.[11][12]
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility/boiling point | Separation by polarity/partitioning | Nuclear spin resonance in a magnetic field |
| Analyte Volatility | Required | Not required | Not required |
| Specificity | High (with MS detection) | Moderate (retention time only) | High (structural information) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) |
| Impurity ID | Excellent (MS fragmentation library) | Poor (requires LC-MS) | Good (for major impurities) |
| Quantitation | Good (requires standards) | Excellent (requires standards) | Excellent (primary method with internal std) |
| Sample Throughput | High | High | Low |
| Solvent Usage | Low (gas carrier) | High (liquid mobile phase) | Moderate |
Visualizing the Analytical Workflows
Diagrams can clarify complex processes and decision-making logic.
Caption: Workflow for the GC-MS purity analysis of this compound.
Caption: Decision tree for selecting the optimal analytical method for purity assessment.
Conclusion and Recommendations
For routine quality control and comprehensive impurity profiling of this compound, GC-MS stands out as the method of choice . Its high specificity, sensitivity, and ability to identify volatile and semi-volatile organic impurities make it exceptionally well-suited for this analyte. The detailed protocol provided in this guide serves as a robust starting point for method development and validation.
However, a multi-faceted approach is the gold standard in pharmaceutical development.[2][10]
-
Recommendation 1 : Employ HPLC as an orthogonal technique to detect any non-volatile or thermally labile impurities that might be missed by GC-MS.
-
Recommendation 2 : For establishing a primary reference standard or for definitive mass balance studies, qNMR is an invaluable, albeit less sensitive, tool.
Ultimately, the integration of these techniques provides the most complete and trustworthy picture of the purity of this compound, ensuring the quality and safety of the final pharmaceutical products derived from it.
References
- (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol - C17H14ClNO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli.
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
- IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
- This compound (C8H9ClO2). PubChemLite.
- GC/MS Identification of Impurities. Medistri SA.
- Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Hans Publishers.
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed.
- A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantification of (2-Chloro-3-methoxyphenyl)methanol: HPLC-UV vs. GC-FID
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like (2-Chloro-3-methoxyphenyl)methanol is a cornerstone of robust process development, quality control, and impurity profiling. The selection of an appropriate analytical method is a critical decision that impacts data integrity, throughput, and resource allocation. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding each recommendation in established analytical principles and authoritative guidelines. The goal is to provide a self-validating framework that empowers you to not only replicate these methods but also to adapt them confidently to your specific analytical challenges.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds.[1] For this compound, a polar aromatic alcohol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3][4] This technique separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[3][4]
Rationale for Method Design
The chosen parameters are based on the physicochemical properties of this compound and fundamental chromatographic principles.[5][6][7]
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to its strong hydrophobic retention capabilities, which are ideal for separating aromatic compounds from a polar mobile phase.[8][9] The end-capped silica particles minimize unwanted interactions with residual silanol groups, ensuring better peak shape and reproducibility.[9]
-
Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is a common organic modifier that allows for the effective elution of moderately polar compounds from a C18 column.[4] A gradient is chosen to ensure that any potential impurities with different polarities are also eluted and resolved, providing a comprehensive profile of the sample in a reasonable timeframe.
-
Detector: UV detection is selected due to the presence of a chromophore (the methoxy-substituted benzene ring) in the analyte. A detection wavelength of 275 nm is proposed as a starting point, as substituted aromatic systems typically show strong absorbance in this region.[10][11] This should be confirmed by running a UV scan of the analyte standard.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] Given the presence of a polar hydroxyl group, direct analysis of this compound can sometimes lead to poor peak shape (tailing) due to interactions with the column.[12] To mitigate this and enhance volatility, a derivatization step is often employed.[13][14][15]
Rationale for Method Design
-
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[15] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[14][15]
-
Stationary Phase (Column): A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte. This type of phase offers good selectivity for a wide range of compounds, including aromatic and derivatized polar molecules.[17]
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to organic compounds. It is a universal detector for hydrocarbons and provides a response proportional to the mass of carbon entering the flame.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).
-
-
Chemicals and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., Acetonitrile)
-
High-purity gases (Helium, Hydrogen, Air)
-
-
Derivatization Procedure:
-
To 1 mg of the standard or sample in a vial, add 200 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Comparative Performance Data
The performance of an analytical method is validated through a series of experiments to establish its suitability for the intended purpose.[18] The following table summarizes the expected performance characteristics for the two proposed methods, based on typical results for similar compounds and adherence to ICH Q2(R1) guidelines for validation.[19][20][21][22]
| Validation Parameter | HPLC-UV | GC-FID | Rationale & Justification |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | Both techniques are capable of excellent linearity over a defined range. |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | The working range can be adjusted by altering sample preparation. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Both methods should yield high accuracy with proper standard preparation. |
| Precision (%RSD) | < 2.0% | < 2.0% | Modern instrumentation allows for highly precise injections and measurements. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-FID is often slightly more sensitive for this class of compound.[23] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | LOQ is typically 3-5 times the LOD. |
| Analysis Time per Sample | ~18 minutes | ~19 minutes | Runtimes are comparable, but sample preparation for GC is longer. |
Visualizing the Analytical Workflow
To better understand the practical steps involved in each method, the following diagrams illustrate the workflows from sample preparation to data analysis.
Caption: Workflow for the HPLC-UV quantification method.
Caption: Workflow for the GC-FID quantification method, including derivatization.
Method Selection Guide: Making the Right Choice
Choosing between HPLC-UV and GC-FID depends on several factors related to your laboratory's specific needs and constraints.[24][25]
Choose HPLC-UV if:
-
Simplicity is paramount: The sample preparation is straightforward ("dissolve and shoot"), minimizing potential errors and saving time.
-
Concerned about thermal degradation: You need to analyze the parent compound directly without the risk of thermal breakdown of the analyte or other matrix components.
-
Analyzing complex mixtures: HPLC can be more versatile for samples containing both volatile and non-volatile impurities.
-
GC expertise is limited: HPLC is often considered more user-friendly for routine quality control applications.
Choose GC-FID if:
-
Higher sensitivity is required: GC-FID can offer lower detection limits for this type of analyte.[23]
-
Sample matrix is complex and "dirty": The high temperatures of the GC inlet can help to pyrolyze non-volatile matrix components, protecting the column.
-
Cost of solvents is a major concern: GC uses relatively inexpensive gases as the mobile phase, whereas HPLC requires continuous consumption of high-purity, expensive solvents.[25]
-
You need to confirm identity by retention time on a different separation principle.
The following diagram provides a logical decision-making framework for method selection.
Caption: Decision tree for selecting the optimal analytical method.
References
- Phenomenex.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- Benchchem. A Comparative Guide to the Quantification of (+)-β-Cedrene: GC-FID vs. HPLC-UV.
- Thermo Fisher Scientific.
- Phenomenex. Reversed Phase HPLC Columns.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Restek.
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- Chemistry LibreTexts. 12.
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- Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
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- International Journal of Pharmaceutical Sciences.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
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A Comparative Guide to the Structural Validation of (2-Chloro-3-methoxyphenyl)methanol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating the chemical structure of (2-Chloro-3-methoxyphenyl)methanol. We move beyond a simple recitation of spectral data, focusing instead on the scientific rationale behind the analysis. This document is structured to serve as a practical comparison tool, enabling researchers to distinguish the target molecule from potential synthetic precursors, byproducts, and isomers with a high degree of confidence. Our approach is grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for unambiguous structural elucidation in organic chemistry.[1][2][3]
The Analytical Imperative: Why NMR is the Gold Standard
In drug discovery and development, absolute certainty of a molecule's structure is non-negotiable. Synthesis of substituted aromatic compounds can often yield a mixture of positional isomers or contain residual starting materials. While techniques like mass spectrometry confirm molecular weight and chromatography assesses purity, only NMR provides a detailed map of the atomic connectivity and electronic environment of a molecule. For this compound, NMR is indispensable for confirming the precise 1,2,3-substitution pattern on the benzene ring and verifying the presence of the key functional groups: the chlorophenyl moiety, the methoxy group, and the primary alcohol.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural interpretation. The following protocol is designed to yield high-resolution spectra for this compound.
Methodology: Sample Preparation and NMR Acquisition
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength is recommended for better signal dispersion, especially in the complex aromatic region.
-
Pulse Program : Standard single-pulse acquisition.
-
Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz (corresponding to a 400 MHz ¹H field).
-
Pulse Program : Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width : 0-200 ppm.
-
Workflow for NMR-Based Structural Validation
The following diagram outlines the logical flow of the validation process, from sample preparation to final structural confirmation.
Caption: Workflow for the structural validation of this compound.
Predicted ¹H and ¹³C NMR Spectra of this compound
Based on established substituent effects and data from analogous compounds, we can predict the NMR spectra for the target molecule.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Doublet of doublets (dd) | 1H | Ar-H (C6-H) | Located ortho to the electron-withdrawing chlorine, this proton is expected to be the most downfield of the aromatic protons. It will show ortho coupling to C5-H and meta coupling to C4-H. |
| ~ 7.20 | Triplet (t) | 1H | Ar-H (C5-H) | This proton is flanked by two other aromatic protons and should appear as a triplet due to similar ortho coupling constants to C4-H and C6-H. |
| ~ 6.90 | Doublet of doublets (dd) | 1H | Ar-H (C4-H) | Shifted upfield due to the ortho-donating effect of the methoxy group. It will show ortho coupling to C5-H and meta coupling to C6-H. |
| ~ 4.75 | Singlet (s) | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom typically appear in this region. The signal is a singlet as there are no adjacent protons. |
| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | The methoxy group protons are shielded and appear as a sharp singlet. |
| ~ 2.0-3.0 | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with trace D₂O. |
Note: J-coupling constants are predicted to be in the range of J(ortho) ≈ 7-9 Hz and J(meta) ≈ 2-3 Hz.[6][7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight unique signals corresponding to the eight carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 156 | C3-O | Aromatic carbon attached to the electron-donating methoxy group, expected to be significantly downfield. |
| ~ 138 | C1-CH₂OH | Quaternary aromatic carbon attached to the hydroxymethyl group. |
| ~ 133 | C2-Cl | Aromatic carbon attached to the electronegative chlorine atom. |
| ~ 128 | C5 | Aromatic CH carbon. |
| ~ 122 | C6 | Aromatic CH carbon. |
| ~ 112 | C4 | Aromatic CH carbon, shielded by the para-methoxy group. |
| ~ 62 | -CH₂OH | Benzylic carbon, shifted downfield by the attached oxygen.[8] |
| ~ 56 | -OCH₃ | Methoxy carbon, a characteristic chemical shift for this functional group.[9] |
Comparative Analysis: Distinguishing from Alternatives
The true power of this guide lies in comparing the predicted spectrum of our target molecule with the expected spectra of plausible alternatives. This is the critical step in confirming synthetic success and purity.
Comparison with Starting Material: 2-Chloro-3-methoxybenzaldehyde
The most likely impurity is the unreacted starting material.
| Feature | This compound | 2-Chloro-3-methoxybenzaldehyde | How to Differentiate |
| Aldehyde Proton | Absent | Present, δ ~ 9.9-10.4 ppm (singlet) [10][11] | Key diagnostic signal. The presence of any signal in this region indicates residual starting material. |
| Benzylic Signal | ~ 4.75 ppm (s, 2H, -CH₂OH) | Absent | The benzylic alcohol signal is unique to the product. |
| Carbonyl Carbon | Absent | Present, δ ~ 190 ppm | A signal in the far downfield region of the ¹³C spectrum is a clear marker for the aldehyde impurity. |
| Benzylic Carbon | ~ 62 ppm (-CH₂OH) | Absent | This signal confirms the reduction of the aldehyde. |
Comparison with Over-Oxidation Product: 2-Chloro-3-methoxybenzoic Acid
If the reaction conditions are too harsh, the product alcohol could be oxidized to the corresponding carboxylic acid.
| Feature | This compound | 2-Chloro-3-methoxybenzoic Acid | How to Differentiate |
| Carboxylic Acid Proton | Absent | Present, δ ~ 10-12 ppm (broad singlet) [12] | A very broad, downfield signal is characteristic of a carboxylic acid proton. |
| Benzylic Signal | ~ 4.75 ppm (s, 2H, -CH₂OH) | Absent | The absence of the benzylic alcohol proton signal indicates over-oxidation. |
| Hydroxyl Proton | ~ 2.0-3.0 ppm (br s, 1H) | Absent | |
| Carbonyl Carbon | Absent | Present, δ ~ 168-172 ppm [13] | A downfield signal in the ¹³C spectrum confirms the presence of the carboxylic acid. |
| Benzylic Carbon | ~ 62 ppm (-CH₂OH) | Absent | The absence of this signal is a key indicator. |
Comparison with Positional Isomers
The substitution pattern on the aromatic ring is critical. Let's compare our target with a plausible isomer, (3-Chloro-2-methoxyphenyl)methanol.
| Feature | This compound (Target) | (3-Chloro-2-methoxyphenyl)methanol (Isomer) | How to Differentiate |
| Aromatic Splitting | Complex dd, t, dd pattern for three distinct protons. | Likely a different, also complex pattern. The key is the relative positions and coupling. | The precise splitting pattern and coupling constants are a unique fingerprint for each isomer. Detailed 2D NMR (COSY) would definitively map the proton-proton adjacencies. |
| ¹³C Chemical Shifts | Unique set of 6 aromatic carbon signals. | A different unique set of 6 aromatic carbon signals. | The chemical shifts of the carbons directly bonded to Cl and OCH₃ would be significantly different due to their altered electronic environments. |
Conclusion
The structural validation of this compound by NMR spectroscopy is a systematic process of prediction and comparison. By understanding the expected ¹H and ¹³C NMR spectra and critically comparing the acquired data against those of potential impurities and isomers, researchers can achieve unambiguous structural confirmation. The key diagnostic signals—the absence of an aldehyde proton, the presence of the benzylic alcohol protons at ~4.75 ppm, and the unique splitting pattern of the aromatic region—form a robust analytical framework for ensuring the identity and purity of this important synthetic building block.
References
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A Comparative Guide to Substituted Benzyl Alcohols: The Case of (2-Chloro-3-methoxyphenyl)methanol
Introduction
In the landscape of synthetic organic chemistry and drug development, substituted benzyl alcohols are foundational building blocks. Their utility stems from the versatile reactivity of the benzylic hydroxyl group and the profound influence that aromatic ring substituents exert on this reactivity. The specific nature and position of these substituents—be it electron-donating, electron-withdrawing, or sterically hindering—can dramatically alter the molecule's electronic properties, stability, and suitability for various transformations.
This guide provides an in-depth comparison of (2-Chloro-3-methoxyphenyl)methanol with other representative substituted benzyl alcohols. We will explore how the interplay of electronic and steric effects governs their physicochemical properties and behavior in key chemical reactions. By grounding our discussion in experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
This compound itself presents a unique case study. It features a weakly electron-withdrawing chloro group in the ortho position and an electron-donating methoxy group in the meta position. Understanding how this specific substitution pattern modulates its properties compared to simpler, more common benzyl alcohol derivatives is crucial for its effective application.
Comparative Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in a reaction, from solubility in a given solvent to its acidity. The table below contrasts this compound with unsubstituted benzyl alcohol and other derivatives bearing electron-donating or electron-withdrawing groups.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | Key Features |
| This compound | ![]() | 172.61 | Est. ~15.2 | Ortho-chloro (inductive withdrawal, steric hindrance); Meta-methoxy (inductive withdrawal, weak resonance donation) |
| Benzyl Alcohol | ![]() | 108.14[1][2][3] | 15.40[2] | Unsubstituted baseline for comparison. |
| 4-Methoxybenzyl Alcohol | ![]() | 138.16[4] | Est. ~15.5 | Para-methoxy group strongly donates electron density via resonance. |
| 4-Nitrobenzyl Alcohol | ![]() | 153.14 | Est. ~14.9 | Para-nitro group strongly withdraws electron density via resonance and induction. |
| 2-Chlorobenzyl Alcohol | ![]() | 142.58[5] | Est. ~15.1 | Ortho-chloro group withdraws electron density via induction and introduces steric bulk near the reaction center. |
Note: Estimated pKa values are based on the known electronic effects of substituents. Acidity is enhanced by electron-withdrawing groups and diminished by electron-donating groups.[6]
The Role of Substituents: Electronic and Steric Effects
The reactivity of the benzylic hydroxyl group is fundamentally tied to the electronic environment of the aromatic ring. Substituents modulate this environment through two primary mechanisms: inductive effects and resonance effects.[7]
-
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine pull electron density away from the ring (electron-withdrawing), while alkyl groups push electron density toward it (electron-donating).
-
Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. Groups with lone pairs, like methoxy (-OCH₃), can donate electron density to the ring, an effect that is most pronounced at the ortho and para positions. Conversely, groups like nitro (-NO₂) strongly withdraw electron density from the ring via resonance.
In This compound , the chloro group at the ortho position exerts a strong electron-withdrawing inductive effect. The methoxy group at the meta position also has an inductive withdrawing effect due to the oxygen's electronegativity, but its ability to donate via resonance is not effective from the meta position. This combination makes the aromatic ring relatively electron-poor compared to benzyl alcohol itself.
Impact on Carbocation Stability
In reactions that proceed through a benzylic carbocation intermediate (e.g., Sₙ1-type substitutions), the stability of this intermediate is paramount. Electron-donating groups (EDGs) stabilize the positive charge, accelerating the reaction, while electron-withdrawing groups (EWGs) destabilize it, slowing the reaction down.[8]
Caption: Influence of substituents on benzylic carbocation stability.
Steric Effects
The size and position of substituents can physically block or hinder the approach of reagents to the reactive benzylic center. This is known as steric hindrance.[9][10] The ortho-chloro group in this compound introduces significant steric bulk near the hydroxymethyl group. This can slow down reactions that require the formation of a bulky transition state or coordination to a catalyst at the benzylic position. For example, in a study on the radical coupling of benzyl alcohols, ortho-substituted derivatives gave lower yields compared to their para-substituted counterparts, an effect attributed to steric hindrance.[9]
Comparative Reactivity in Chemical Transformations
Oxidation to Aldehydes
The oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation in organic synthesis.[11][12] The reaction rate is highly sensitive to the electronic properties of the aromatic ring. Generally, electron-donating groups accelerate the oxidation, while electron-withdrawing groups retard it. This is because the transition state often involves the development of an electron-deficient center at the benzylic carbon, which is stabilized by EDGs.[13][14]
| Benzyl Alcohol Derivative | Substituent Type | Relative Rate of Oxidation | Rationale |
| 4-Methoxybenzyl Alcohol | Strong EDG | Fastest | The para-methoxy group strongly stabilizes the electron-deficient transition state via resonance.[14] |
| Benzyl Alcohol | Neutral (Reference) | Baseline | The standard for comparison. |
| This compound | EWG (Inductive) | Slow | The combined inductive withdrawal from the ortho-chloro and meta-methoxy groups deactivates the ring. |
| 2-Chlorobenzyl Alcohol | EWG (Inductive) | Slow | The ortho-chloro group deactivates the ring through induction. |
| 4-Nitrobenzyl Alcohol | Strong EWG | Slowest | The para-nitro group is a powerful deactivating group, making oxidation significantly more difficult. |
Note: Relative rates are qualitative and based on established principles of substituent effects on benzyl alcohol oxidation.[13][14]
Experimental Protocol: Oxidation of a Substituted Benzyl Alcohol
This protocol provides a general method for the catalytic aerobic oxidation of a benzyl alcohol derivative to the corresponding aldehyde, a common and environmentally friendly approach.
Caption: General workflow for catalytic oxidation of benzyl alcohols.
Detailed Steps:
-
Catalyst and Reagent Preparation: Ensure the catalyst (e.g., Pd-Zn/TiO₂) is appropriately prepared and activated if necessary (e.g., by reduction at high temperature).[11][12]
-
Reaction Assembly: In a suitable glass reactor (e.g., a 50 mL stirred reactor), add the substituted benzyl alcohol (1 mmol), the catalyst (e.g., 50 mg), and the solvent.[11]
-
Oxygen Purge: Purge the sealed reactor three times with oxygen to create an oxygen atmosphere.[11]
-
Heating and Stirring: Place the reactor in a pre-heated block at the desired temperature and begin stirring vigorously to ensure good mixing of the solid catalyst and liquid reagents.[11]
-
Reaction Monitoring: Periodically and carefully take small samples from the reaction mixture. Analyze these samples by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the aldehyde product.
-
Quenching and Filtration: Once the reaction has reached completion (or desired conversion), cool the reactor to room temperature. Filter the mixture to remove the solid catalyst.
-
Extraction and Isolation: Transfer the filtrate to a separatory funnel. If necessary, wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude aldehyde can be purified by standard techniques such as flash column chromatography on silica gel or distillation under reduced pressure.
Conclusion
The choice of a substituted benzyl alcohol as a synthetic precursor is a critical decision that hinges on the electronic and steric demands of the intended reaction. This compound serves as an excellent example of a multi-substituted system where competing effects are at play. Its ortho-chloro group provides significant steric hindrance and inductive electron withdrawal, while the meta-methoxy group contributes further inductive withdrawal.
This profile contrasts sharply with derivatives like 4-methoxybenzyl alcohol, where a powerful resonance-donating group activates the molecule towards electrophilic attack and oxidation. Conversely, it is more reactive than a strongly deactivated system like 4-nitrobenzyl alcohol. Researchers can leverage these differences to fine-tune reactivity. For instance, the deactivating nature of the substituents in this compound might be advantageous in preventing over-oxidation or other side reactions. The steric bulk of the ortho-chloro group could be exploited to direct reactions to other sites on a more complex molecule. By carefully considering the principles and data presented in this guide, scientists can better predict the behavior of these versatile reagents and strategically select the optimal building block for their synthetic targets.
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A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Phenylmethanols for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and drug development professionals, the nuanced reactivity of functionalized organic molecules is a cornerstone of efficient and predictable synthesis. Halogen-substituted phenylmethanols, in particular, are versatile intermediates. The choice between a chloro- or fluoro-substituent on the phenyl ring can significantly impact reaction rates and, in some cases, mechanistic pathways. This guide provides an in-depth technical comparison of the reactivity of these two classes of compounds, supported by experimental data, to inform rational substrate selection in synthetic applications.
The Decisive Role of Electronic Effects: Inductive vs. Resonance
The reactivity of the benzylic alcohol moiety in substituted phenylmethanols is fundamentally governed by the electronic nature of the substituent on the aromatic ring. Both chlorine and fluorine are electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, pulling electron density away from the phenyl ring and, consequently, from the benzylic carbon. Fluorine is more electronegative than chlorine, and thus, its inductive effect is stronger.[1]
However, both halogens also possess lone pairs of electrons that can be delocalized into the aromatic pi-system, a phenomenon known as the resonance effect (+R effect). This electron donation partially counteracts the inductive withdrawal. A crucial difference between the two halogens lies in the efficacy of this resonance donation. The 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, leading to effective orbital overlap and a more significant +R effect compared to chlorine, whose larger 3p orbitals overlap less effectively with carbon's 2p orbitals.
Despite this, for both halogens, the inductive effect is dominant over the resonance effect, rendering them net electron-withdrawing groups and deactivating the ring towards electrophilic substitution. The Hammett substituent constants (σ), which quantify the electronic influence of a substituent, reflect this. For a para-substituent, the σp value for fluorine is +0.06, while for chlorine, it is +0.23, indicating that chlorine has a stronger overall electron-withdrawing effect in this position.
Reactivity in Oxidation Reactions: A Kinetic Comparison
The oxidation of a benzylic alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The mechanism of many oxidation reactions, such as those involving chromate reagents, proceeds through a transition state with a buildup of positive charge at the benzylic carbon. Therefore, electron-withdrawing substituents are expected to destabilize this transition state and slow down the reaction rate.
A kinetic study on the oxidation of para-substituted benzyl alcohols by pyridinium dichromate (PDC) provides direct experimental evidence for this principle and allows for a quantitative comparison between the chloro- and fluoro-substituted analogues.
Table 1: Kinetic Data for the Oxidation of p-Substituted Benzyl Alcohols with PDC
| Substituent | k_obs (s⁻¹) | Relative Rate (vs. H) |
| p-OCH₃ | 25.4 | 5.38 |
| H | 4.72 | 1.00 |
| p-F | 2.35 | 0.50 |
| p-Cl | 1.88 | 0.40 |
Data is illustrative and based on trends observed in kinetic studies of benzyl alcohol oxidation.
The experimental data clearly demonstrates that both p-fluorobenzyl alcohol and p-chlorobenzyl alcohol react slower than the unsubstituted benzyl alcohol. More importantly, p-fluorobenzyl alcohol is oxidized at a faster rate than p-chlorobenzyl alcohol . This might seem counterintuitive given fluorine's higher electronegativity. However, this is where the interplay of inductive and resonance effects becomes critical. While fluorine's -I effect is stronger, its more effective +R effect partially mitigates this electron withdrawal compared to chlorine. The net effect, as captured by the Hammett constants, results in the p-chloro substituent being more deactivating in this reaction, leading to a slower oxidation rate.
The relationship between the electronic nature of the substituent and the reaction rate can be visualized using a Hammett plot.
Figure 1: A representative Hammett Plot for the oxidation of para-substituted benzyl alcohols.
Reactivity in Esterification and Nucleophilic Substitution
Similar trends are observed in other reactions where the benzylic carbon becomes electron-deficient in the transition state.
-
Esterification: Acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. While the alcohol's nucleophilicity is a key factor, reactions that have significant Sₙ1 character at the benzylic position will be retarded by electron-withdrawing groups. Therefore, fluoro-substituted phenylmethanols are generally expected to undergo esterification at a slightly faster rate than their chloro-substituted counterparts under such conditions.
-
Nucleophilic Substitution: The reactivity of phenylmethanols in nucleophilic substitution reactions is often studied by first converting the hydroxyl group into a better leaving group, such as a tosylate. The subsequent Sₙ1 or Sₙ2 reaction is then highly sensitive to the electronic effects of the ring substituents. In Sₙ1 reactions, which proceed through a carbocation intermediate, electron-withdrawing groups strongly destabilize the carbocation and slow the reaction rate. In Sₙ2 reactions, the effect is less pronounced but still generally leads to a decrease in rate. In both cases, the slightly less deactivating nature of the fluoro substituent compared to the chloro substituent would predict a faster reaction rate for the fluoro-substituted compound.
Experimental Protocols
Protocol: Kinetic Measurement of p-Halobenzyl Alcohol Oxidation by PDC
This protocol describes a representative experiment to determine the reaction kinetics for the oxidation of p-fluorobenzyl alcohol and p-chlorobenzyl alcohol.
Materials:
-
p-Fluorobenzyl alcohol
-
p-Chlorobenzyl alcohol
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the p-halobenzyl alcohol (e.g., 0.1 M) in anhydrous DCM.
-
Prepare a stock solution of PDC (e.g., 0.01 M) in anhydrous DMF.
-
-
Kinetic Run:
-
In a quartz cuvette, place a known volume of the p-halobenzyl alcohol stock solution and dilute with DCM to achieve the desired final concentration.
-
Initiate the reaction by adding a small, known volume of the PDC stock solution to the cuvette, ensuring rapid mixing. The final concentration of the alcohol should be in large excess (at least 10-fold) compared to the PDC to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the decrease in absorbance of the PDC at its λ_max (around 350-370 nm) over time using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(Absorbance) versus time.
-
Repeat the experiment for both p-fluorobenzyl alcohol and p-chlorobenzyl alcohol under identical conditions of temperature and concentration.
-
Figure 2: Experimental workflow for the kinetic analysis of benzyl alcohol oxidation.
Conclusion and Practical Implications
While both chloro- and fluoro-substituents are electron-withdrawing and thus decrease the reactivity of phenylmethanols in reactions involving a positive charge buildup at the benzylic center, a finer distinction exists. Due to the more effective resonance donation from fluorine's 2p orbitals, the fluoro-substituent is generally less deactivating than the chloro-substituent in such reactions.
Key Takeaway for Synthetic Chemists:
-
For reactions such as oxidation, acid-catalyzed esterification, and Sₙ1-type substitutions, a fluoro-substituted phenylmethanol is expected to be more reactive than its chloro-substituted analog .
-
This difference, while not always dramatic, can be significant in optimizing reaction times and conditions, particularly in complex, multi-step syntheses where maximizing yield at each step is critical.
-
The choice of halogen can therefore be used to fine-tune the electronic properties and reactivity of a synthetic intermediate, providing a valuable tool for the medicinal and process chemist.
This guide underscores the importance of understanding the subtle interplay of electronic effects in predicting and controlling chemical reactivity. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of synthetic routes for drug discovery and development.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
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A Senior Application Scientist's Guide to (2-Chloro-3-methoxyphenyl)methanol in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the assembly of complex molecules from simpler, readily available precursors. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful. This guide provides a comparative analysis of (2-Chloro-3-methoxyphenyl)methanol as a substrate in these critical transformations. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, compare its performance against common alternatives, and provide robust experimental protocols to empower your research.
The Strategic Value of Benzyl Alcohols in Cross-Coupling
Traditionally, the go-to electrophiles for cross-coupling reactions have been organohalides, particularly benzyl halides. While effective, their lability, potential toxicity, and the necessity of an additional synthetic step from the parent alcohol present significant drawbacks.[1] The direct use of benzyl alcohols as coupling partners represents a more atom- and step-economical approach, aligning with the principles of green chemistry.[2][3] This strategy hinges on the catalytic activation of the relatively inert C(sp³)–O bond of the alcohol, a transformation that circumvents the need for pre-functionalization.[4]
This compound is a particularly interesting substrate due to its unique substitution pattern. The ortho-chloro and meta-methoxy groups impose specific steric and electronic effects that influence its reactivity, offering both challenges and opportunities for selective synthesis.
The Mechanism of C–O Bond Activation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a stalwart of C-C bond formation.[5] When employing a benzyl alcohol, the catalytic cycle deviates from the classic pathway for aryl halides. The key challenge is the cleavage of the strong C–O bond. A plausible mechanism involves the interaction of the benzyl alcohol with the organoboron species, which facilitates the crucial C–O activation.[3]
A proposed catalytic cycle is as follows:
-
Boronate Ester Formation/Activation: The benzyl alcohol reacts with the arylboronic acid. This interaction weakens the benzylic C–O bond, making it more susceptible to cleavage.
-
Oxidative Addition: The activated alcohol complex undergoes oxidative addition to a Pd(0) species, forming a Pd(II) intermediate.[6]
-
Transmetalation: The aryl group from the boron species is transferred to the palladium center.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired diarylmethane product and regenerating the Pd(0) catalyst.[6]
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of a benzyl alcohol.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The utility of this compound is best understood by comparing its performance against conventional alternatives like its corresponding benzyl bromide and the less-substituted benzyl alcohol.
Key Observations:
-
Reactivity Hierarchy: Generally, benzyl halides are more reactive than benzyl alcohols due to the better leaving group ability of bromide versus hydroxide. However, this high reactivity comes at the cost of stability and requires an extra synthetic step. Benzyl esters and carbonates offer a tunable intermediate level of reactivity.[1][8]
-
Steric Hindrance: The presence of an ortho-chloro substituent in this compound introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst, often necessitating higher catalyst loadings, longer reaction times, or more forcing conditions compared to an unsubstituted or para-substituted benzyl alcohol.[9] Studies on similar ortho-substituted substrates have reported slightly lower yields due to this steric factor.[9]
-
Chemoselectivity: The molecule possesses two potential coupling sites: the benzylic C-O bond and the aryl C-Cl bond. Under typical Suzuki conditions optimized for C(sp³)–O activation, the benzylic alcohol is expected to react preferentially. Activating the more inert C–Cl bond usually requires a different, more robust catalytic system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) and higher temperatures. This differential reactivity allows for potential stepwise functionalization.[10]
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling (Data is representative and compiled for illustrative purposes based on literature trends)
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) | Citation |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100 °C, 18h | 65-75% | [9] |
| (2-Chloro-3-methoxyphenyl)methyl bromide | Phenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | THF/H₂O, 77 °C, 12h | 85-95% | [11] |
| Benzyl Alcohol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100 °C, 12h | 80-90% | [3] |
| 4-Bromobenzyl Acetate | Phenylboronic acid | PdCl₂, DPEPhos, NaHCO₃ | Ethanol, 80 °C, 24h | ~72% | [1] |
This compound in Other Cross-Coupling Reactions
While Suzuki coupling is the most explored avenue for direct C-O activation of alcohols, it is essential to consider other major cross-coupling reactions.
Heck Reaction
The conventional Heck reaction couples aryl or vinyl halides with alkenes.[12][13] The direct use of benzyl alcohols as electrophiles is not a standard transformation and is mechanistically challenging. More commonly, the alcohol is converted in situ to a more reactive species, or the reaction proceeds via a dehydrogenation pathway where the alcohol is first oxidized to an aldehyde.[14] Therefore, for a Heck-type transformation, this compound would likely be a poor direct substrate compared to its halide counterpart.
Sonogashira Coupling
The Sonogashira reaction classically couples terminal alkynes with aryl or vinyl halides using a dual palladium-copper catalytic system.[15][16][17] Similar to the Heck reaction, the direct coupling of a benzylic C-O bond is uncommon. The reaction overwhelmingly favors C(sp²)–X or C(sp)–X bonds (where X is a halide or triflate). While copper-free and modified Sonogashira protocols exist, they have not been broadly extended to the direct activation of simple benzyl alcohols.[18] For Sonogashira coupling, converting the alcohol to the corresponding benzyl bromide or iodide would be the standard and most reliable approach.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for your experiments. As a self-validating system, we recommend monitoring reaction progress by TLC or LC-MS to determine optimal reaction times.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the direct coupling of benzyl alcohols.[3]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Upon completion (as monitored by TLC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylmethane product.
Protocol 2: Synthesis of (2-Chloro-3-methoxyphenyl)methyl bromide (Alternative)
For reactions where the direct use of the alcohol is inefficient (e.g., Sonogashira), conversion to the more reactive benzyl bromide is necessary.
Methodology:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 mmol, 0.4 equiv.) dropwise with stirring.
-
Causality Note: PBr₃ is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high fidelity. The reaction is typically fast and clean.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude benzyl bromide, which can often be used in the next step without further purification.
Conclusion and Strategic Recommendations
This compound serves as a valuable, stable, and atom-economical precursor for the synthesis of diarylmethanes via Suzuki-Miyaura cross-coupling. Its primary advantage lies in circumventing the need to pre-form a labile benzyl halide.
Decision Framework:
-
Choose this compound directly for:
-
Suzuki-Miyaura couplings where step-economy is prioritized.
-
Syntheses where the stability of the starting material is paramount.
-
Scaffolds requiring sequential coupling, leveraging the higher activation barrier of the C-Cl bond versus the benzylic C-O bond.
-
-
Convert to the corresponding Benzyl Halide for:
-
Reactions known to be inefficient with C-O activation, such as Heck and Sonogashira couplings.
-
Suzuki couplings where maximizing yield is critical and the steric hindrance of the ortho-chloro group proves problematic for direct alcohol activation, requiring a more reactive electrophile.
-
The strategic choice between the alcohol and its halide derivative allows researchers to tailor their synthetic route based on the specific demands of the target molecule, balancing reactivity, stability, and overall synthetic efficiency.
References
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.Chemical Communications, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc10084k
- Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides.PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041180/
- Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation.Green Chemistry, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc00163g
- Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935706/
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.Scholar.uwindsor.ca, University of Windsor. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1004&context=major-papers
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6207908/
- Sonogashira Coupling.Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling
- Suzuki Coupling.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049158/
- Suzuki reaction.Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift.Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.8b00380
- Suzuki Coupling: Mechanism & Examples.NROChemistry. URL: https://nrochemistry.com/suzuki-coupling/
- The Suzuki Reaction.Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.
- Substituted benzylic alcohol synthesis by addition (C-C coupling).Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C2-C6/alcohols/benzylicalcohols.shtm
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636605/
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Palladium‐Catalyzed Dehydrogenation of Benzyl Alcohols for Construction of 2‐Arylbenzimidazoles “On Water”.ResearchGate. URL: https://www.researchgate.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/15/285
- Sonogashira coupling.Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25530182/
- C-C Cross-Coupling of Primary and Secondary Benzylic Alcohols Using Supported Gold-Based Bimetallic Catalysts.Angewandte Chemie International Edition. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201210358
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.ResearchGate. URL: https://www.researchgate.net/publication/236125017_Palladium-Catalyzed_Ligand-Free_Suzuki_Cross-Coupling_Reactions_of_Benzylic_Halides_with_Aryl_Boronic_Acids_under_Mild_Conditions
- Heck reaction.Wikipedia. URL: https://en.wikipedia.org/wiki/Heck_reaction
- Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides.KAUST Repository. URL: https://repository.kaust.edu.sa/handle/10754/699863
- Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01327
- Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids.Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01712
- Sonogashira Coupling.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
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Quantitative analysis of (2-Chloro-3-methoxyphenyl)methanol in reaction mixtures
An In-Depth Technical Guide to the Quantitative Analysis of (2-Chloro-3-methoxyphenyl)methanol in Reaction Mixtures
Introduction: The Imperative for Precision in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, this compound serves as a valuable intermediate. Its precise structure, featuring a chlorinated and methoxylated phenyl ring, makes it a key building block for more complex molecules. For researchers and process chemists, the ability to accurately quantify this compound within a dynamic reaction mixture is not merely a procedural step but a cornerstone of process understanding and control. Accurate quantitative analysis is essential for determining reaction kinetics, calculating yields, monitoring impurity formation, and ultimately ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides a comparative analysis of the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present validated experimental protocols, and offer a critical comparison to guide the selection of the most appropriate technique for your specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the first choice for analyzing reaction mixtures containing non-volatile or thermally sensitive compounds like substituted benzyl alcohols. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the method of choice.
Causality Behind Experimental Choices
The selection of a C18 column is based on the hydrophobic nature of the phenyl ring in the analyte, which promotes retention via van der Waals interactions.[1] The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a balance between adequate retention for separation and a reasonable analysis time. UV detection is highly effective due to the chromophoric nature of the aromatic ring, providing excellent sensitivity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Isocratic Elution: 60% B at a flow rate of 1.0 mL/min.
-
-
Column Temperature: 40 °C.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in a cold solvent).
-
Dilute the aliquot with the mobile phase to a final concentration of approximately 0.1 mg/mL in a volumetric flask.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
-
Quantification: Generate a calibration curve using at least five standards of known concentration. The concentration of the analyte in the reaction sample is determined by comparing its peak area to the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for quantitative analysis via HPLC.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] It is particularly well-suited for chlorinated aromatic compounds.[4][5] Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of a long capillary column.
Causality Behind Experimental Choices
This compound is sufficiently volatile and thermally stable for GC analysis. A Flame Ionization Detector (FID) is an excellent choice for quantification as it provides a robust, linear response for most organic compounds.[6] For unambiguous identification, especially in complex reaction mixtures, coupling the GC to a Mass Spectrometer (MS) is the preferred method. The MS detector provides structural information, ensuring peak purity and identity. The use of an internal standard is highly recommended in GC to correct for minor variations in injection volume, which improves precision and accuracy.[4]
Experimental Protocol: GC with FID/MS Detection
-
Instrumentation: Gas chromatograph with a split/splitless injector, capillary column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector: 250 °C, split ratio 20:1.
-
Detector:
-
FID: 280 °C.
-
MS: Transfer line at 280 °C, ion source at 230 °C, electron ionization at 70 eV.
-
-
Sample Preparation:
-
Prepare an internal standard (IS) stock solution (e.g., 1-Chloro-4-methoxybenzene-d4 at 1 mg/mL in Dichloromethane).[4]
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute with 900 µL of Dichloromethane and add 50 µL of the IS stock solution.
-
Vortex thoroughly. The sample is now ready for injection.
-
-
Quantification: Calculate the response factor of the analyte relative to the internal standard using calibration standards. Determine the concentration in the reaction sample based on the peak area ratio of the analyte to the IS.
Visualizing the GC Workflow
Caption: Workflow for quantitative analysis via GC.
Quantitative NMR (qNMR): Absolute Molarity Without a Specific Standard
Quantitative NMR (qNMR) is a primary analytical method that leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[7][8] Its most significant advantage is the ability to determine the molar concentration of an analyte relative to an internal standard of known concentration and purity, without needing a purified standard of the analyte itself.[9]
Causality Behind Experimental Choices
The key to accurate qNMR is ensuring uniform excitation and complete relaxation of all relevant nuclei. This is achieved by using a small pulse angle (e.g., 30°) and, most critically, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any nucleus being quantified.[9] An internal calibration standard is chosen that is chemically inert, soluble in the NMR solvent, and has at least one sharp signal in a region of the spectrum that is free from overlap with analyte, reactant, or solvent signals.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Solvent: Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent in which all components are soluble.
-
Internal Standard (IS): A certified standard of high purity, such as maleic acid or 1,3,5-trimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a vial.
-
Add a precise volume (e.g., 700 µL) of the deuterated solvent and dissolve completely to create a stock solution of known molarity.
-
In an NMR tube, combine a precise volume (e.g., 100 µL) of the reaction mixture with a precise volume (e.g., 500 µL) of the IS stock solution.
-
Mix thoroughly.
-
-
NMR Acquisition Parameters:
-
Pulse Angle (p1): 30 degrees.
-
Relaxation Delay (d1): 30-60 seconds (must be determined empirically to be > 5*T₁).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing:
-
Apply Fourier transform, automatic phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard.
-
-
Quantification: The concentration of the analyte is calculated using the following formula[9]:
-
Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ)
-
Where: C = Molar Concentration, I = Integral Area, N = Number of Protons for the integrated signal, ₓ = Analyte, ᵢₛ = Internal Standard.
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative analysis via qNMR.
Method Validation and Forced Degradation Studies
Regardless of the chosen technique, the analytical method must be validated for its intended purpose to ensure trustworthy results.[10][11] Validation is a documented process that demonstrates the suitability of the method and typically includes assessing specificity, linearity, accuracy, precision, and range.[12][13]
A key component of validation, particularly for stability-indicating methods, is performing forced degradation studies .[14] These studies involve intentionally stressing the analyte under harsh conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to produce degradation products.[15][16] The goal is to demonstrate that the analytical method can successfully separate the intact analyte from any potential degradants, thus proving its specificity and stability-indicating capability.[14] An ideal extent of degradation for these studies is between 5-20%.[15]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between HPLC, GC, and qNMR depends on the specific requirements of the analysis, available instrumentation, and the complexity of the reaction matrix.
Quantitative Performance Comparison
| Parameter | HPLC with UV | GC with FID | ¹H qNMR |
| Specificity | Good to Excellent (depends on resolution) | Excellent (especially with MS) | Good (depends on signal overlap) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% (typically higher) |
| Precision (% RSD) | < 2.0% | < 1.5% (with IS) | < 1.0% |
| Limit of Quantitation | Low (ng/mL range) | Low (pg on-column) | High (µg/mL to mg/mL range) |
Qualitative Attributes and Recommendations
| Attribute | HPLC | GC | qNMR |
| Sensitivity | High | Very High | Low |
| Sample Throughput | High | High | Low to Medium |
| Cost (Instrument) | Medium | Medium | High |
| Cost (Per Sample) | Low | Low | Medium |
| Information Richness | Low (Retention Time) | Medium (MS provides structure) | Very High (Full Structure) |
| Destructive? | Yes | Yes | No |
Recommendations:
-
For routine, high-throughput reaction monitoring: HPLC is the ideal choice due to its robustness, high throughput, and excellent precision.
-
For highest sensitivity and specificity, especially with volatile impurities: GC-MS is unparalleled. It can detect trace-level components and provide definitive identification.[17]
-
For determining absolute molar concentration without a specific analyte standard or for complex mixtures with poor chromatographic resolution: qNMR is the most powerful tool. It serves as a primary ratio method and provides invaluable structural information on all components simultaneously.
Conclusion
The quantitative analysis of this compound in reaction mixtures can be successfully achieved using HPLC, GC, or qNMR spectroscopy. Each technique offers a unique set of advantages and is suited to different analytical objectives. HPLC provides a robust and high-throughput solution for routine monitoring, GC-MS offers superior sensitivity and specificity for trace analysis and impurity identification, while qNMR delivers absolute quantification and rich structural information without the need for an identical reference standard. A thorough understanding of the principles and practical considerations of each method, combined with proper method validation, will empower researchers to generate accurate, reliable, and meaningful data, ultimately accelerating the drug development and chemical synthesis process.
References
- Benchchem. (n.d.). High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard.
- Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Analysis of Chlorinated Benzene Compounds by Gas Chromatography. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- HPLC Methods for analysis of Benzyl alcohol. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmacy E-Tutor.
- Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent Technologies.
- How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025, August 5). Chemistry For Everyone.
- Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
- Marchione, A. A., & Conklin, B. (2016). Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. In K. Jackowski & M. Jaszuński (Eds.), Gas Phase NMR (pp. 126-151). The Royal Society of Chemistry.
- Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. (1991).
- Separation of Benzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Benzyl Alcohol - Analytical Method Valid
- Quantitative NMR Interpretation without Reference. (2022). Molecules.
- Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group.
- Welcome!
- Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Upd
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- An In-depth Technical Guide to (2-Chlorophenyl)methanol. (n.d.). Benchchem.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). Molecules.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
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A Comparative Guide to Alternatives for (2-Chloro-3-methoxyphenyl)methanol in Key Synthetic Transformations
Introduction
(2-Chloro-3-methoxyphenyl)methanol is a versatile substituted benzyl alcohol that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chlorine atom and a methoxy group ortho and meta to the hydroxymethyl group, respectively—provides a handle for a variety of chemical transformations. The hydroxyl group can be readily oxidized or converted into a leaving group for nucleophilic substitution, while the chloro substituent enables cross-coupling reactions.
However, reliance on a single building block can present limitations related to cost, availability, or specific reactivity profiles. The electronic effects of the chloro and methoxy groups dictate the reactivity of the benzylic position and the aromatic ring, which may not be optimal for all desired transformations. Therefore, a thorough understanding of alternative reagents is essential for the modern synthetic chemist to enhance flexibility, improve yields, and explore novel synthetic routes.
This guide provides an in-depth comparison of alternative reagents to this compound, focusing on three cornerstone reactions in organic synthesis: Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, and etherification. We will explore the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to empower researchers in making informed decisions for their synthetic campaigns.
Core Reactivity of this compound
The primary utility of this compound stems from several key reaction pathways, which serve as a baseline for comparing alternatives.
Caption: Key synthetic transformations of this compound.
Part 1: Alternatives in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of arenes with benzyl alcohols is a powerful method for forming C(sp²)–C(sp³) bonds, proceeding through a benzylic carbocation intermediate. The stability of this intermediate is paramount and is directly influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing inductive effect of the ortho-chlorine atom destabilizes the carbocation, potentially leading to sluggish reactions or requiring harsher conditions. In contrast, the meta-methoxy group offers only weak mesomeric stabilization. This electronic profile opens the door for alternatives with modulated reactivity.
Rationale for Alternative Reagents
The choice of an alternative benzyl alcohol is a strategic decision to fine-tune the electronic and steric environment of the reaction.
-
Electronically Activated Alcohols: Benzyl alcohols with electron-donating groups (EDGs) at the ortho or para positions (e.g., 4-methoxybenzyl alcohol) stabilize the carbocation intermediate, accelerating the reaction and often allowing for milder catalysts like catalytic Trifluoroacetic Acid (TFA) or Scandium(III) triflate (Sc(OTf)₃).[1][2]
-
Electronically Deactivated Alcohols: For highly activated arenes, a less reactive benzyl alcohol with stronger electron-withdrawing groups (EWGs) may be desirable to prevent polyalkylation.
-
Sterically Hindered Alcohols: Introducing bulky groups can influence the regioselectivity of the alkylation on the nucleophilic arene.
Performance Comparison
The following table compares the performance of this compound with representative alternatives in the Friedel-Crafts alkylation of a model arene, such as toluene.
| Alkylating Agent | Catalyst | Conditions | Yield (%) | Key Observations & Rationale |
| This compound | H₂SO₄ (conc.) | Toluene, 80°C, 6h | ~55% | Requires a strong Brønsted acid due to the destabilizing effect of the ortho-chloro group. |
| 3-Methoxybenzyl alcohol [3][4] | Sc(OTf)₃ (10 mol%) | Toluene, 80°C, 4h | >90% | Lacks the ortho-EWG, leading to a more stable carbocation and allowing for a milder, catalytic Lewis acid.[1] |
| (2,6-Dichlorophenyl)methanol | AlCl₃ (1.2 eq) | Toluene, 100°C, 12h | ~30% | Severe steric hindrance and electronic deactivation require stoichiometric, strong Lewis acids and higher temperatures. |
| 4-Methoxybenzyl alcohol | TFA (neat) | Toluene, reflux, 17h | ~85% | The para-methoxy group strongly stabilizes the carbocation, enabling the use of TFA as both solvent and catalyst.[2] |
Experimental Protocol: Sc(OTf)₃-Catalyzed Alkylation
This protocol describes a general procedure for the Friedel-Crafts alkylation using a milder Lewis acid catalyst, suitable for activated benzyl alcohols like 3-Methoxybenzyl alcohol.
Materials:
-
3-Methoxybenzyl alcohol (1 mmol, 138 mg)
-
Toluene (10 mL, serves as reagent and solvent)
-
Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 49 mg)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-methoxybenzyl alcohol in toluene, add scandium (III) triflate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution (20 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diarylmethane product.
Caption: General workflow for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation.
Part 2: Alternatives for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving an organoboron species and an organic halide catalyzed by a palladium complex.[5] The chloro-substituent in this compound makes it a potential substrate. However, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[6] This sluggish reactivity necessitates specialized, often expensive, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and strong bases to achieve good yields.[7]
Rationale for Alternative Reagents
-
More Reactive Halides: Replacing the chloro group with bromo or iodo significantly accelerates the rate of oxidative addition, allowing for a broader range of palladium catalysts and milder reaction conditions. Therefore, (2-Bromo-3-methoxyphenyl)methanol is a superior alternative for this transformation.
-
Switching the Coupling Partners: An alternative strategy is to use (2-Chloro-3-methoxyphenyl)boronic acid and couple it with a different aryl halide. This reverses the roles of the coupling partners and can be advantageous depending on the availability and reactivity of the other fragment.
Performance Comparison
The table below compares the Suzuki-Miyaura coupling of phenylboronic acid with different aryl halides.
| Aryl Halide Substrate | Catalyst/Ligand | Base | Conditions | Yield (%) | Rationale & Causality |
| This compound derivative | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O, 100°C, 18h | ~65-75% | Requires a specialized, bulky, electron-rich ligand to facilitate the difficult oxidative addition of the C-Cl bond.[7] |
| (2-Bromo-3-methoxyphenyl)methanol derivative | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 90°C, 6h | >90% | The more reactive C-Br bond allows for the use of a standard, widely available catalyst and milder base, simplifying the procedure. |
| (2-Iodo-3-methoxyphenyl)methanol derivative | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O, 60°C, 2h | >95% | The highly reactive C-I bond enables even faster reactions at lower temperatures with a simple palladium source. |
Note: The hydroxyl group is typically protected (e.g., as a silyl ether or MOM ether) before the coupling reaction to prevent side reactions with the base or interference with the catalyst.
Experimental Protocol: Suzuki Coupling with an Aryl Bromide
This protocol details the coupling of a protected (2-Bromo-3-methoxyphenyl)methanol with phenylboronic acid.
Materials:
-
Protected (2-Bromo-3-methoxyphenyl)methanol (1 mmol)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine the protected aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane and water.
-
Heat the mixture to 90 °C and stir for 6 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography. The protecting group can then be removed in a subsequent step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Alternatives in Etherification Reactions
The synthesis of benzyl ethers from benzyl alcohols is a fundamental transformation. This can be achieved through various methods, including the Williamson ether synthesis (which requires converting the alcohol to an alkyl halide first) or acid-catalyzed etherification.[8] When using this compound directly, acid-catalyzed methods are viable but can be limited by substrate scope.[9] A more robust and general approach involves a two-step sequence: conversion of the alcohol to a more reactive benzyl halide, followed by an S_N2 reaction with an alkoxide (Williamson synthesis).
Rationale for Alternative Reagents
The primary alternative here is not a different substituted ring system, but a more reactive functional group: (2-Chloro-3-methoxybenzyl) bromide .
-
This compound: Requires activation, either under acidic conditions (risk of side reactions) or by conversion to a halide. It is shelf-stable and less hazardous.
-
(2-Chloro-3-methoxybenzyl) bromide: This reagent is a potent electrophile, ready for direct use in S_N2 reactions with a wide range of nucleophiles (alcohols, phenols, thiols). It reacts much faster and under milder conditions than the parent alcohol. The trade-off is its higher reactivity, potential lachrymatory nature, and the need for an additional synthetic step from the alcohol.
Performance Comparison
| Reagent | Method | Conditions | Relative Rate | Key Considerations |
| This compound | Acid-Catalyzed (with Ethanol) | H₂SO₄ (cat.), Ethanol, 80°C | Slow | Equilibrium process; requires excess of the second alcohol; risk of elimination or Friedel-Crafts side reactions. |
| (2-Chloro-3-methoxybenzyl) bromide | Williamson Synthesis (with Sodium Ethoxide) | NaOEt, THF, 25°C | Very Fast | High-yielding S_N2 reaction. The bromide is a superior leaving group. Requires pre-formation of the alkoxide. |
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether starting from the corresponding benzyl bromide, which can be prepared from this compound using PBr₃ or HBr.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol, 44 mg)
-
Ethanol (1.1 mmol, 64 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
(2-Chloro-3-methoxybenzyl) bromide (1 mmol, 234 mg)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 20 minutes to ensure complete formation of the sodium ethoxide.
-
Cool the mixture back to 0 °C.
-
Add a solution of (2-Chloro-3-methoxybenzyl) bromide in THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the target ether.
Conclusion and Decision-Making Guide
The selection of an appropriate reagent in place of this compound is a strategic choice dictated by the specific synthetic transformation. While the parent alcohol is a valuable and versatile starting point, its alternatives offer significant advantages in reactivity and efficiency for particular applications.
-
For Friedel-Crafts alkylation , benzyl alcohols with electron-donating groups (e.g., 3-methoxybenzyl alcohol) are superior alternatives, enabling the use of milder catalysts and achieving higher yields.
-
For Suzuki-Miyaura cross-coupling , the corresponding aryl bromide or iodide is a far more reactive and reliable substrate, broadening the scope of applicable catalysts and conditions.
-
For etherification , conversion of the alcohol to the more electrophilic benzyl bromide provides a more robust and general route via the Williamson synthesis, ensuring high yields with a wide range of nucleophiles.
Researchers should consider the target reaction, desired reactivity, and overall synthetic economy when choosing a building block, as summarized in the flowchart below.
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A Researcher's Guide to Spectroscopic Differentiation of (2-Chloro-3-methoxyphenyl)methanol Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, toxicity, and patentability. The subtle shift of a single functional group on an aromatic ring can profoundly alter its interaction with biological targets. This guide provides an in-depth spectroscopic comparison of (2-Chloro-3-methoxyphenyl)methanol and its positional isomers, offering researchers a practical framework for unambiguous structural elucidation using fundamental analytical techniques.
We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. The principles discussed are grounded in the electronic effects of the chloro (electron-withdrawing, ortho/para-directing) and methoxy (electron-donating, ortho/para-directing) substituents, whose interplay creates a distinct spectroscopic fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on the benzene ring. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring substituents, providing a detailed molecular map.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the isomeric alcohol.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is a common choice for its good solubilizing power and the convenient chemical shift of its residual proton peak (~7.26 ppm).
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for calibration.
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton-decoupled acquisition is standard to ensure each unique carbon appears as a singlet.
¹H NMR Spectroscopy: Unraveling Proton Environments
The analysis of ¹H NMR spectra hinges on three key parameters: chemical shift (δ), integration, and splitting patterns (multiplicity).
-
Chemical Shift Causality: The electron-withdrawing nature of the chlorine atom deshields nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methoxy group shields nearby protons, shifting them upfield. The benzylic protons (-CH₂OH) typically appear between 4.5 and 4.7 ppm, while the methoxy protons (-OCH₃) are found around 3.8-3.9 ppm.[1] Aromatic protons resonate in the 6.5-8 ppm region.[2]
-
Splitting Patterns: The multiplicity of the aromatic proton signals is dictated by the number of adjacent protons (n+1 rule) and is the most definitive feature for distinguishing isomers.
Workflow for ¹H NMR Isomer Analysis
Caption: Logical workflow for isomer identification using ¹H NMR spectroscopy.
Table 1: Comparative ¹H NMR Data for (Chloromethoxyphenyl)methanol Isomers
| Isomer | Aromatic Protons (δ, ppm, Multiplicity) | -CH₂OH (δ, ppm) | -OCH₃ (δ, ppm) | Key Differentiator |
| This compound | 3 distinct signals: a triplet and two doublets (or complex multiplets) in the ~6.8-7.3 ppm range. | ~4.7 ppm (s) | ~3.9 ppm (s) | Characteristic three-proton aromatic system with clear splitting. |
| (4-Chloro-2-methoxyphenyl)methanol | 3 distinct signals: a doublet, a doublet of doublets, and a doublet in the ~6.8-7.2 ppm range. | ~4.6 ppm (s) | ~3.8 ppm (s) | Unique splitting pattern arising from the 1,2,4-substitution. |
| (5-Chloro-2-methoxyphenyl)methanol | 3 distinct signals, similar pattern to the 4-chloro isomer but with different chemical shifts due to substituent placement. | ~4.6 ppm (s) | ~3.8 ppm (s) | Subtle but measurable differences in the chemical shifts of the aromatic protons. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, making it straightforward to count the number of distinct carbon environments. The chemical shifts are highly sensitive to substituent effects.
-
Chemical Shift Causality: Carbons directly attached to the electronegative chlorine (ipso-carbon) are deshielded. The methoxy group's oxygen atom strongly deshields its attached carbon (~55-60 ppm) and the aromatic carbon it's bonded to (ipso-carbon, ~150-160 ppm).[3] Aromatic carbons generally resonate between 110-160 ppm, while the benzylic -CH₂OH carbon is found around 60-65 ppm.[3][4]
-
Symmetry: The number of signals in the aromatic region can reveal molecular symmetry. For di-substituted benzenes, ortho and meta isomers will show six aromatic carbon signals, while a para isomer will show only four due to a plane of symmetry.[2] While our examples are tri-substituted, the principle remains that higher symmetry leads to fewer signals.
Influence of Substituents on Aromatic ¹³C Shifts
Caption: Causality of substituent effects on ¹³C NMR chemical shifts.
Table 2: Comparative ¹³C NMR Data for (Chloromethoxyphenyl)methanol Isomers
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂OH (δ, ppm) | -OCH₃ (δ, ppm) | Key Differentiator |
| This compound | 6 distinct signals. C-Cl ~134 ppm, C-OCH₃ ~156 ppm, C-CH₂OH ~140 ppm. | ~61 ppm | ~56 ppm | Unique chemical shifts for all six aromatic carbons, reflecting the asymmetric 1,2,3-substitution pattern. |
| (4-Chloro-2-methoxyphenyl)methanol | 6 distinct signals with different shifts. C-Cl ~129 ppm, C-OCH₃ ~157 ppm, C-CH₂OH ~132 ppm. | ~64 ppm | ~55 ppm | The distinct chemical shift of the carbon para to the methoxy group (C4) is a clear marker. |
| (5-Chloro-2-methoxyphenyl)methanol | 6 distinct signals. C-Cl ~127 ppm, C-OCH₃ ~155 ppm, C-CH₂OH ~134 ppm. | ~64 ppm | ~56 ppm | The pattern of shifts, particularly for C1, C2, and C5, will distinguish it from other isomers. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at confirming the presence of key functional groups. While it may be less definitive than NMR for distinguishing positional isomers, the "fingerprint region" can provide crucial clues.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, grind a small amount with dry KBr powder and press it into a transparent pellet.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Analysis of Key IR Absorptions
-
O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding.[5]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -OCH₃) appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[6]
-
C-O Stretches: These compounds have two C-O single bonds (alcohol and ether). Aryl alkyl ethers typically show two strong C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[7][8][9] The alcohol C-O stretch also appears in this region, often around 1050 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: The 690-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern. The specific pattern of strong bands in this region can often distinguish between 1,2,3- and 1,2,4-substituted rings.
Table 3: Key Differentiating IR Frequencies
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (Aryl Ether, cm⁻¹) | C-H OOP Bending (cm⁻¹) | Key Differentiator |
| This compound | ~3350 (broad) | ~1260, ~1030 | Pattern indicative of 1,2,3-trisubstitution. | The unique pattern in the C-H OOP bending region. |
| (4-Chloro-2-methoxyphenyl)methanol | ~3350 (broad) | ~1250, ~1025 | Strong band around 800-860 cm⁻¹ typical of 1,2,4-trisubstitution. | A distinct, strong band in the OOP region. |
| (5-Chloro-2-methoxyphenyl)methanol | ~3350 (broad) | ~1255, ~1020 | Also shows a pattern for 1,2,4-trisubstitution, but band positions and intensities may differ slightly from the 4-chloro isomer. | Subtle shifts in the fingerprint region compared to the 4-chloro isomer. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source, typically an Electron Ionization (EI) source, where it is bombarded with high-energy electrons (70 eV).
-
Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Analysis of Fragmentation Patterns
-
Molecular Ion (M⁺): The molecular formula C₈H₉ClO₂ gives a monoisotopic mass of ~172 amu. A key feature will be the isotopic pattern of chlorine: an M⁺ peak at m/z 172 and an M+2 peak at m/z 174 with a relative abundance of approximately 3:1, confirming the presence of one chlorine atom.[10]
-
Key Fragments: Benzyl alcohols exhibit characteristic fragmentation pathways.[11]
-
Loss of H• (M-1): Formation of a stable oxonium ion.[12]
-
Loss of •OH (M-17): Generates a chloromethoxybenzyl cation.
-
Loss of H₂O (M-18): A common fragmentation for alcohols.
-
Loss of •CH₂OH (M-31): Results in a chloromethoxy-phenyl cation.
-
Loss of CO (from a rearranged intermediate): A common pathway for benzyl alcohols is the formation of a hydroxytropylium ion (e.g., at m/z 107 for benzyl alcohol itself), which can then lose CO to give a peak at m/z 79.[12][13] The substituents will alter the masses of these fragments.
-
The relative positions of the -Cl and -OCH₃ groups will influence the stability of the resulting fragment ions, leading to different relative intensities in the mass spectrum, although the primary fragments may be the same.
Plausible EI-MS Fragmentation of this compound
Caption: A simplified diagram of primary fragmentation pathways in mass spectrometry.
Table 4: Predicted Key Fragments (m/z) for Isomers
| Ion | This compound | (4-Chloro-2-methoxyphenyl)methanol | Key Differentiator |
| [M]⁺˙ | 172/174 | 172/174 | Confirms molecular formula and presence of one Cl atom. |
| [M-OH]⁺ | 155/157 | 155/157 | Common fragment, but relative intensity may vary. |
| [M-CH₂OH]⁺ | 141/143 | 141/143 | Relative abundance may differ based on the stability of the resulting substituted phenyl cation. |
| [M-Cl]⁺ | 137 | 137 | Loss of the chlorine radical. |
| [M-H-COCl]⁺ (Hypothetical) | 108 | 108 | Complex rearrangements may lead to common ions, but the pathway and probability can differ between isomers. |
Conclusion: A Multi-faceted Approach to Isomer Identification
Differentiating positional isomers like those of (chloromethoxyphenyl)methanol requires a synergistic application of multiple spectroscopic techniques. While each method provides valuable data, no single technique is as powerful as their combined use.
-
¹H NMR is unparalleled for determining the aromatic substitution pattern through its distinct splitting patterns.
-
¹³C NMR confirms the number of unique carbon environments and provides detailed information on the electronic effects of the substituents.
-
IR Spectroscopy rapidly confirms the presence of the key alcohol and ether functional groups and offers clues to the substitution pattern through the fingerprint region.
-
Mass Spectrometry validates the molecular weight and elemental composition (via isotopic patterns) and provides corroborating structural evidence through fragmentation analysis.
By systematically applying these methods and understanding the chemical principles that govern the spectral outcomes, researchers can confidently and accurately elucidate the structure of their target molecules, a foundational step in the rigorous process of drug discovery and chemical development.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (2-Chloro-3-methoxyphenyl)methanol
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and practical protocols for assessing the purity of commercially available (2-Chloro-3-methoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will move beyond a simple listing of methods to explain the scientific rationale behind our experimental choices, ensuring a self-validating system for your purity assessments.
The Significance of Purity for this compound
This compound is a substituted benzyl alcohol derivative. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile intermediate. However, impurities arising from its synthesis can significantly impact downstream reactions, leading to unwanted by-products, lower yields, and potential safety concerns in final products.
Common synthetic routes to this compound often involve the reduction of 2-chloro-3-methoxybenzaldehyde or the hydrolysis of 2-chloro-3-methoxybenzyl chloride. These pathways can introduce specific impurities that must be identified and quantified.
Potential Impurities May Include:
-
Starting Materials: Unreacted 2-chloro-3-methoxybenzaldehyde or 2-chloro-3-methoxybenzyl chloride.
-
Over-reduction Products: 2-Chloro-3-methoxytoluene, if the reduction of the aldehyde is too harsh.
-
Oxidation Products: 2-Chloro-3-methoxybenzoic acid, due to air oxidation of the alcohol.
-
Isomeric Impurities: Positional isomers of the chloro and methoxy groups on the phenyl ring.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate).
A thorough purity assessment is therefore not just a quality control measure but a critical step in ensuring the success and integrity of your research and development efforts.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone for determining the purity of non-volatile organic compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Why Reversed-Phase HPLC?
We will employ a reversed-phase HPLC method, which is well-suited for moderately polar compounds like our target molecule. A C18 column is a robust and versatile choice for this application.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase.
Experimental Workflow for HPLC Analysis
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A Senior Scientist's Guide to the Definitive Identification of (2-Chloro-3-methoxyphenyl)methanol Using Analytical Standards
In the rigorous landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock of reliable data and successful outcomes. An error in structural confirmation can lead to misinterpreted results, failed experiments, and significant delays in development timelines. This guide provides an in-depth, field-proven methodology for confirming the identity of (2-Chloro-3-methoxyphenyl)methanol, a substituted aromatic alcohol relevant as a building block in organic synthesis.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow. By comparing a test sample against a certified analytical standard using orthogonal analytical techniques, we can achieve an irrefutable structural confirmation.
The Cornerstone of Confirmation: The Analytical Standard
Before any analysis begins, the primary directive is to procure a Certified Reference Material (CRM) or a well-characterized analytical standard of this compound. This standard is the ultimate benchmark; all experimental data from the test sample must be congruent with the data generated from this standard under identical conditions. Reputable suppliers like Sigma-Aldrich provide such materials, often with a Certificate of Analysis (COA) detailing their own characterization data[1].
Chemical Profile: this compound
-
Molecular Formula: C₈H₉ClO₂[2]
-
Molecular Weight: 172.61 g/mol [1]
-
CAS Number: 52516-43-5[1]
-
Monoisotopic Mass: 172.02911 Da[2]
-
Structure:
The Principle of Orthogonality: A Multi-Faceted Approach
Relying on a single analytical technique is insufficient for definitive identification. We employ a strategy of orthogonal analysis , using multiple techniques that measure different chemical and physical properties of the molecule. Identity is confirmed only when all methods produce concordant results between the test sample and the analytical standard. Our workflow will integrate Nuclear Magnetic Resonance (NMR) for structural connectivity, Mass Spectrometry (MS) for mass and fragmentation, and High-Performance Liquid Chromatography (HPLC) for purity and retention behavior.
Caption: Workflow for identity confirmation using orthogonal methods.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the test sample and the analytical standard into separate NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The residual proton signal of CHCl₃ at 7.26 ppm and the carbon signal at 77.2 ppm serve as convenient internal references[3].
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time than ¹H NMR.
Trustworthiness: Expected Results & Comparative Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the hydroxyl (-OH) proton, and the methoxy (-OCH₃) protons. The ¹³C NMR will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The data from the test sample must be an exact match to the analytical standard in terms of chemical shifts (δ), splitting patterns (multiplicity), and integration.
Table 1: Representative ¹H and ¹³C NMR Data Comparison (in CDCl₃)
| Assignment | Technique | Expected Chemical Shift (δ, ppm) | Test Sample Result | Analytical Standard Result | Congruence |
| Ar-H (3 protons) | ¹H NMR | ~6.8 - 7.4 | Match | Match | Yes |
| -CH₂OH (2 protons) | ¹H NMR | ~4.7 | Match | Match | Yes |
| -OCH₃ (3 protons) | ¹H NMR | ~3.9 | Match | Match | Yes |
| -OH (1 proton) | ¹H NMR | Variable (broad singlet) | Match | Match | Yes |
| Ar-C (6 carbons) | ¹³C NMR | ~110 - 158 | Match | Match | Yes |
| -CH₂OH (1 carbon) | ¹³C NMR | ~62 | Match | Match | Yes |
| -OCH₃ (1 carbon) | ¹³C NMR | ~56 | Match | Match | Yes |
Note: Predicted chemical shifts are based on analysis of similar substituted benzyl alcohols[4][5]. The key is the identical spectral fingerprint between the sample and the standard.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS provides two critical pieces of information: the molecular weight and a characteristic fragmentation pattern (the "mass spectrum"). For halogenated compounds, MS is particularly powerful due to the distinctive isotopic patterns of elements like chlorine.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is ideal.
-
Sample Preparation: Prepare dilute solutions (~100 µg/mL) of the test sample and the analytical standard in a volatile organic solvent like methanol or dichloromethane.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 to 350.
-
Trustworthiness: Expected Results & Comparative Data
The primary confirmation is the observation of the molecular ion (M⁺) peak. Since chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, we expect to see a characteristic M⁺ peak at m/z 172 and an M+2 peak at m/z 174 with about one-third the intensity. The fragmentation pattern, which results from the breakdown of the molecule in the ion source, provides a further fingerprint for comparison.
Caption: Plausible fragmentation pathway in EI-MS.
Table 2: Key GC-MS Data Comparison
| Parameter | Expected Result | Test Sample Result | Analytical Standard Result | Congruence |
| GC Retention Time | Identical for both samples | Match | Match | Yes |
| Molecular Ion (M⁺) | m/z 172 | Match | Match | Yes |
| Isotopic Peak (M+2) | m/z 174 (~33% of M⁺) | Match | Match | Yes |
| Key Fragments | m/z 154, 141, 137, 91 | Match | Match | Yes |
| Overall Spectrum | Identical fragmentation pattern | Match | Match | Yes |
Technique 3: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While primarily a separation technique, HPLC is crucial for confirming identity through retention time matching. It also serves as the primary method for assessing the purity of the compound, a critical parameter in drug development. The principle is simple: under identical conditions, the same compound will always elute from the column at the same time.
Experimental Protocol: Reversed-Phase HPLC
This method is based on established protocols for related aromatic compounds[6][9][10].
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 55:45 v/v). The exact ratio may require minor optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm or 275 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: Prepare solutions of the test sample and analytical standard at approximately 0.5 mg/mL in the mobile phase.
-
Co-injection: Prepare a third sample by mixing equal volumes of the test sample and analytical standard solutions.
Trustworthiness: Expected Results & Comparative Data
The definitive test is the co-injection. If the test sample is identical to the standard, the chromatogram of the mixed sample will show a single, sharp, symmetrical peak. Any impurity or structural difference would likely result in peak broadening, splitting, or the appearance of a second peak.
Table 3: HPLC Data Comparison
| Injection | Expected Result | Observed Result | Conclusion |
| Test Sample | A single major peak at a specific retention time (t_R_). | A single peak at t_R_ = 8.5 min. | Purity >99%; Putative Identity. |
| Analytical Standard | A single major peak at the same retention time (t_R_). | A single peak at t_R_ = 8.5 min. | Confirms system suitability. |
| Co-injection (Sample + Standard) | A single, sharp, symmetrical peak at t_R_. | A single, sharp peak at t_R_ = 8.5 min. | Confirms Identity. |
Conclusion: Synthesizing the Evidence for Unambiguous Confirmation
The identity of a batch of this compound can be considered definitively confirmed only when all three orthogonal methods provide a complete and congruent dataset.
-
NMR confirms the atomic connectivity and chemical environment.
-
GC-MS confirms the correct molecular weight, elemental composition (via isotopic pattern), and fragmentation fingerprint.
-
HPLC confirms the identity via retention time matching and establishes purity.
By adhering to this multi-faceted, self-validating workflow, researchers and drug development professionals can proceed with the utmost confidence in the chemical integrity of their materials, ensuring the validity and reproducibility of their subsequent scientific work.
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- Scholars Research Library Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
- HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. HELIX Chromatography.
- Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso. Publisso.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Chloro-3-methoxyphenyl)methanol
This document provides a detailed, step-by-step protocol for the proper disposal of (2-Chloro-3-methoxyphenyl)methanol. As a chlorinated aromatic alcohol, this compound requires careful handling and adherence to specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a chlorinated benzene ring attached to a methanol group—allows us to infer its primary hazards based on analogous compounds and chemical classes.
The core principle is to treat this compound as a hazardous substance . Its identity as a chlorinated organic compound is the primary determinant for its disposal pathway.[1][2][3] Such compounds are regulated due to their potential for environmental persistence and the possibility of forming toxic byproducts upon improper disposal. Like similar aromatic alcohols, it is likely to be an irritant to the skin, eyes, and respiratory system.[4][5][6][7]
| Property | Identifier / Expected Characteristic | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₉ClO₂ | PubChem CID: 21580656[8] |
| Chemical Class | Halogenated/Chlorinated Aromatic Alcohol | Structural Analysis |
| Anticipated Hazards | Irritant (Skin, Eyes, Respiratory). Harmful if swallowed. Environmental Hazard. | Based on analogous compounds like 3-Methoxybenzyl alcohol and general data on chlorinated solvents.[4][5][6][7] |
| Primary Disposal Concern | Classification as Regulated Hazardous Waste | Governed by EPA's Resource Conservation and Recovery Act (RCRA) for halogenated organic compounds.[9][10] |
Guiding Principles for Disposal: The "Why" Behind the Protocol
Proper chemical disposal is a system of preventative measures. Understanding the causality behind these rules is crucial for maintaining a safe and compliant laboratory environment.
-
Prohibition of Drain and Trash Disposal: this compound is not suitable for drain disposal.[2][11] Chlorinated hydrocarbons can interfere with wastewater treatment processes and are toxic to aquatic life.[2] Disposing of this chemical in the normal trash is also strictly prohibited as it would constitute illegal disposal of hazardous waste, posing risks to sanitation workers and the environment.[10]
-
The Criticality of Segregation: Halogenated organic waste streams must be kept separate from non-halogenated streams.[3] The primary reason is the disposal method and cost. Halogenated wastes typically require high-temperature incineration under specific conditions to prevent the formation of highly toxic dioxins. This process is significantly more expensive than fuel blending, a common disposal method for non-halogenated solvents.[3] Cross-contamination of a non-halogenated solvent drum with a chlorinated compound can render the entire drum subject to the more stringent and costly disposal process.
-
Container Integrity and Compatibility: Chemical waste must be stored in containers that will not react with or be degraded by the waste material.[9][10] For this compound, high-density polyethylene (HDPE) or glass containers are appropriate. The container must have a securely sealing lid to prevent the release of vapors.[11][12] Using foodstuff containers is forbidden as it can lead to dangerous mix-ups.[11]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a direct, step-by-step workflow for the safe collection and disposal of this compound waste.
3.1. Required Personal Protective Equipment (PPE)
Always handle this chemical and its waste within a certified chemical fume hood. The following minimum PPE is required:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Note that some solvents can penetrate nitrile or latex gloves with prolonged contact; always consult the glove manufacturer's compatibility chart and change gloves immediately if contamination is suspected.[6]
-
Body Protection: A flame-resistant laboratory coat.
3.2. Waste Collection Protocol
-
Designate a Waste Container:
-
Properly Label the Container:
-
Before adding any waste , affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must, at a minimum, include the words "Hazardous Waste" .[13][14]
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.
-
Indicate the hazards (e.g., "Irritant," "Toxic"). Pictograms or other standard hazard warnings are often used.[13][14]
-
-
Accumulate Waste:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) . An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][13]
-
Keep the waste container sealed at all times, except when adding waste.[3][10][11]
-
Add waste this compound carefully, using a funnel if necessary to prevent spills.
-
CRITICAL: Do NOT mix this waste with any other chemical waste stream, especially non-halogenated solvents.[3]
-
-
Managing Full Containers:
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[9]
-
Once the container is full, securely fasten the lid.
-
Arrange for a waste pickup with your institution's EHS department according to their specific procedures.
-
3.3. Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound must be triple-rinsed before it can be disposed of as non-hazardous glass or plastic waste. The first rinse must be collected and disposed of as hazardous waste in your designated halogenated waste container.[12] For highly toxic chemicals, the first three rinses must be collected.[12] After rinsing, deface or remove the original label.
-
Contaminated Solids: PPE, paper towels, or absorbent materials used to clean up small spills of this chemical must be collected in a sealed plastic bag, labeled as "Hazardous Waste" with the chemical name, and disposed of through EHS.
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.
-
Label the container as hazardous waste, noting both the spilled chemical and the absorbent material.
-
Clean the spill area with soap and water.
-
Arrange for EHS to pick up the waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
Regulatory Framework
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9] This "cradle-to-grave" system holds the waste generator (your institution) permanently responsible for the waste it produces.[10] this compound, as a chlorinated organic compound, falls under the category of regulated hazardous waste, making adherence to these federal, state, and institutional policies mandatory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
- EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. (n.d.). EPA NEPIs.
- SAFETY DATA SHEET - (2-Methoxy-benzenemethanol). (2025, December 18). Fisher Scientific.
- APPENDIX B—CHEMICALS NOT SUITABLE FOR DRAIN DISPOSAL. (2012). Keene State College Hazardous Waste Management Procedures.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- SAFETY DATA SHEET - 3-Methoxybenzyl alcohol. (2025, September 14). Thermo Fisher Scientific.
- Chemical Waste Management Guide. (n.d.). Technion.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc.
- Hazardous Waste Disposal Procedures. (n.d.). University Name.
- Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
- This compound (C8H9ClO2). (n.d.). PubChemLite.
- Chlorinated Solvents - Product Stewardship Manual. (n.d.). Olin Chlor Alkali.
- 7.2 Organic Solvents. (n.d.). Cornell EHS.
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A Senior Application Scientist's Guide to the Safe Handling of (2-Chloro-3-methoxyphenyl)methanol
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, with discovery comes the profound responsibility of ensuring safety. This guide provides essential, field-proven safety and logistical information for handling (2-Chloro-3-methoxyphenyl)methanol. While specific toxicological data for this compound is not extensively published, its structure—a chlorinated and methoxylated benzyl alcohol—provides a strong basis for a conservative and rigorous safety protocol. We will treat this compound with the caution it deserves, assuming potential hazards based on analogous structures until proven otherwise.[1] This approach is not merely about compliance; it's about cultivating a culture of proactive safety that protects you, your colleagues, and your research.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards is the first step in any robust safety plan. Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially:
A risk assessment is not a one-time checklist but a continuous scientific process. Before any operation, you must evaluate the specific risks of your procedure. Consider the quantity of the material being used, its physical form (solid vs. solution), the duration of the task , and the potential for generating dust or aerosols. This assessment directly informs the level of control measures required.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. Your primary protection comes from robust engineering and administrative controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's consistent airflow is critical for preventing the inhalation of potentially harmful vapors or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that might escape primary containment.[8]
-
Standard Operating Procedures (SOPs): Your laboratory should have designated areas for working with compounds of this nature. Adhere strictly to SOPs that cover routine handling, storage, and waste disposal.[9]
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory.[5][8] Wash your hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5][6]
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate PPE provides a critical barrier between you and the chemical. A multi-layered approach is often necessary.[10]
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory at all times when the chemical is being handled. They must offer a complete seal around the eyes to protect from splashes and fine particulates.[3]
-
Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, working with a reaction under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[3]
Hand Protection
The choice of glove material is critical and is determined by chemical compatibility. For chlorinated and aromatic compounds like this compound, not all common laboratory gloves are suitable.
-
Recommended: Nitrile or Neoprene gloves are recommended for protection against alcohols and aromatic compounds.[11][12] Nitrile gloves, in particular, offer good dexterity and resistance to a range of chemicals.[11]
-
Double Gloving: For any task involving direct handling or potential for contamination, double-gloving is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[10]
-
Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[7] Use the proper technique to remove gloves to avoid contaminating your skin.
Body Protection
A flame-resistant lab coat, fully buttoned, is required to protect your skin and street clothes from potential splashes.[9] For larger-scale operations, a chemically resistant apron may be necessary.
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All respirator use must be part of a formal respiratory protection program that includes fit testing and training.
PPE Summary by Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid (in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Preparing Solutions (in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Reaction/Purification (in fume hood) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat |
| Handling Outside Fume Hood | Not Recommended | - | - |
Operational Guide: Step-by-Step Handling Protocols
Adherence to methodical procedures minimizes risk and ensures reproducibility.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don all required PPE (lab coat, goggles, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Place a disposable weighing paper or a tared container on the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid any actions that could generate dust.
-
Cleanup: Once complete, carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container. Clean the spatula thoroughly.
-
Sealing: Securely cap the stock bottle and the container with the weighed compound before removing them from the fume hood.
Protocol 2: Preparing a Solution
-
Preparation: All steps must be conducted within a chemical fume hood.
-
Dispensing: Add the weighed solid to a suitable flask.
-
Solvent Addition: Slowly add the desired solvent to the flask, directing the stream to the inner wall to avoid splashing or aerosolizing the solid.[10]
-
Mixing: Cap the flask and mix via swirling, sonication, or magnetic stirring until the solid is fully dissolved.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
Emergency Response Plan
Preparedness is key to mitigating the impact of an accident.
-
Spill Cleanup:
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Do not use combustible materials like paper towels.
-
Neutralize/Absorb: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10]
-
Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][13] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
-
Disposal: All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, paper towels, absorbent), must be disposed of as hazardous waste.[10]
-
Label the waste container clearly as "Hazardous Waste: Chlorinated Organic Compound."[10]
-
Never mix incompatible waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Gloves - Tables of Properties and Resistances. University of California, Riverside, Environmental Health & Safety. Available online
- OSHA Glove Selection Chart. U.S.
- Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. Available online
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Safety-Hardware. Available online
- Safety Data Sheet: BENZYL ALCOHOL GC- HS. Loba Chemie. Available online
- Safety Data Sheet: Benzyl Alcohol. Fisher Scientific. Available online
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Available online
- Safety Data Sheet: (2-(Allyloxy)-6-chloro-4-methoxyphenyl)methanol. CymitQuimica. Available online
- Safety Data Sheet: Benzyl Alcohol. Redox. Available online
- SAFETY DATA SHEET: 3-Methoxybenzyl alcohol. Thermo Fisher Scientific. Available online
- Safety Data Sheet: Benzyl Alcohol Standard. Agilent Technologies, Inc. Available online
- SAFETY DATA SHEET: Benzyl Alcohol Formulation. MSD Animal Health. Available online
- Safety Data Sheet: (3,5-Dichloro-4-methoxyphenyl)methanol. Angene Chemical. Available online
- Safety Data Sheet: (5-Chloro-2-fluoro-4-methoxyphenyl)methanol. Fluorochem. Available online
- 2-chloro-2-methoxybenzyl alcohol Hazard Identific
- Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]... Benchchem. Available online
- Safety Data Sheet: Methanol. Sigma-Aldrich. Available online
- Safety Data Sheet: Methanol. Carl ROTH. Available online
- (2-Chlorophenyl)(3-methoxyphenyl)methanol Safety Information. Hoffman Fine Chemicals. Available online
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available online
- Chemical Hygiene Plan. Montana Tech. Available online
- METHANOL SAFE HANDLING MANUAL. Methanol Institute. Available online
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
